molecular formula C9H15N3 B1416191 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine CAS No. 936940-47-5

1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine

Cat. No.: B1416191
CAS No.: 936940-47-5
M. Wt: 165.24 g/mol
InChI Key: BFFFJOQCUYPKGU-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C9H15N3 and its molecular weight is 165.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-cyclopentyl-4-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-7-6-11-12(9(7)10)8-4-2-3-5-8/h6,8H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFFJOQCUYPKGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650882
Record name 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine
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Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936940-47-5
Record name 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine
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Record name 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine
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Foundational & Exploratory

1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine

Introduction

This compound is a heterocyclic organic compound featuring a pyrazole core. The pyrazole moiety is a key pharmacophore found in numerous FDA-approved drugs, making its derivatives, such as this one, of significant interest to researchers in medicinal chemistry and drug development.[1] The compound's structure, characterized by a cyclopentyl group at the N1 position, a methyl group at C4, and a primary amine at C5, dictates its physicochemical properties. These properties, in turn, influence its reactivity, solubility, bioavailability, and suitability for various synthetic applications.

This guide provides a comprehensive overview of the core physical properties of this compound and details the standard, field-proven experimental protocols for their determination. As a self-validating system, each protocol is described with an emphasis on the causality behind experimental choices, ensuring both accuracy and reproducibility for researchers characterizing this or structurally similar molecules.

Core Physical and Chemical Identifiers

While extensive experimental data for this specific molecule is not broadly published, its fundamental computed properties and identifiers are established. These serve as the foundation for its characterization.

PropertyValueSource
CAS Number 936940-47-5[2]
Molecular Formula C₉H₁₅N₃[2][3]
Molecular Weight 165.24 g/mol [2][4]
InChIKey BFFFJOQCUYPKGU-UHFFFAOYSA-N[3]
Canonical SMILES CC1=C(N(N=C1)C2CCCC2)N[3]
XlogP (Predicted) 1.4 - 1.5[3][5]

Experimental Determination of Physical Properties

The following sections detail the authoritative methodologies for determining the key physical properties of a novel or uncharacterized solid organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C. Impurities tend to depress the melting point and broaden the melting range.[6]

The melting point is the temperature at which a substance transitions from a solid to a liquid phase. This process requires sufficient thermal energy to overcome the intermolecular forces holding the crystal lattice together. A slow, controlled heating rate (~1-2°C per minute) near the expected melting point is crucial.[6] Rapid heating can cause the thermometer reading to lag behind the actual temperature of the sample, leading to an erroneously high and broad melting point range.[6]

This is the most common and reliable method for determining the melting point of a solid organic compound.

  • Sample Preparation:

    • Place a small amount of dry this compound onto a clean, dry watch glass. If the sample is not a fine powder, gently grind it using a mortar and pestle.[7]

    • Invert a capillary tube (sealed at one end) and tap the open end into the powdered sample.

    • Gently tap the sealed end of the tube on a hard surface or drop it down a long glass tube to pack the sample tightly into the bottom. The packed sample height should be approximately 3 mm.[6]

  • Apparatus Setup (Mel-Temp or similar):

    • Insert the capillary tube, sealed-end down, into the designated slot in the heating block of the melting point apparatus.

    • Ensure the thermometer is correctly positioned so its bulb is level with the sample in the capillary.

  • Measurement:

    • Rapid Initial Run (Optional but Recommended): Heat the block rapidly to get an approximate melting point. This saves time in subsequent, more accurate measurements.

    • Accurate Determination: Allow the apparatus to cool to at least 10-15°C below the approximate melting point. Begin heating again, but at a slow rate of 1-2°C per minute as the temperature approaches the expected melting point.[8]

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Continue heating slowly and record the temperature at which the last crystal of the solid melts completely (T₂).[9]

    • The melting point is reported as the range T₁ – T₂.

Melting_Point_Workflow A Prepare Sample (Grind to fine powder) B Pack Capillary Tube (3 mm height) A->B C Insert into Apparatus B->C D Heat Rapidly (Approximate MP) C->D E Cool Down D->E F Heat Slowly (1-2°C/min) Near MP E->F G Record T1 (First liquid drop) F->G H Record T2 (All liquid) G->H I Report Range (T1 - T2) H->I

Workflow for Melting Point Determination.
Boiling Point Determination

While this compound is expected to be a solid at room temperature, determining the boiling point is relevant for purification by distillation or for high-temperature applications. The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10][11]

The capillary method for boiling point determination relies on trapping a small amount of air in an inverted capillary tube submerged in the liquid sample. As the liquid is heated, its vapor pressure increases, causing the trapped air to expand and a stream of bubbles to exit the capillary.[12][13] When the heat is removed, the liquid cools, and its vapor pressure drops. The point at which the external pressure overcomes the vapor pressure, causing the liquid to be drawn back into the capillary tube, is the boiling point.[12]

This method is ideal for small sample quantities.

  • Sample Preparation:

    • Place a small amount (a few milliliters) of the compound into a fusion tube or a small test tube.[11]

    • Prepare a small capillary tube by sealing one end in a flame.[14]

    • Place this sealed capillary tube, open-end down, into the fusion tube containing the liquid sample.[13]

  • Apparatus Setup:

    • Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

    • Suspend the assembly in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block) so that the heat is distributed evenly.[14]

  • Measurement:

    • Heat the bath gently.[13]

    • Observe the inverted capillary. As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary.[11]

    • Continue heating until a rapid and continuous stream of bubbles is observed.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[12] Record this temperature.

Boiling_Point_Workflow A Place Liquid in Fusion Tube B Insert Inverted Sealed Capillary A->B C Attach to Thermometer & Suspend in Bath B->C D Heat Gently C->D E Observe Rapid Bubble Stream D->E F Remove Heat Source E->F G Watch for Liquid Entering Capillary F->G H Record Temperature (Boiling Point) G->H

Workflow for Boiling Point Determination.
Solubility Profile Determination

Understanding a compound's solubility is fundamental for reaction setup, extraction, purification (crystallization), and formulation in drug development. The principle of "like dissolves like" is a useful guideline; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[15] The presence of the amine group in this compound suggests basic properties and thus solubility in acidic aqueous solutions.[16]

Solubility is determined by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy of the solute-solvent interactions must be sufficient to overcome the solute-solute and solvent-solvent interactions. Acid-base chemistry is also a key driver. A basic compound like an amine will react with an acid (e.g., HCl) to form a polar, water-soluble ammonium salt.

This systematic approach classifies the compound based on its solubility in a series of solvents.

  • General Procedure: For each solvent, add approximately 25 mg of the compound to a small test tube. Add 0.75 mL of the solvent in portions, shaking vigorously after each addition.[17] Observe if the solid dissolves completely.

  • Solvent Sequence:

    • Water: Test solubility in water first. If soluble, check the solution's pH with litmus paper. A basic pH would be expected due to the amine group.[16]

    • 5% Aqueous HCl: If insoluble in water, test in 5% HCl. Solubility in this solvent indicates the presence of a basic functional group (like an amine) and classifies the compound as a base (Class B).[17]

    • 5% Aqueous NaOH: If insoluble in water and HCl, test in 5% NaOH. Solubility here would indicate a strongly acidic functional group.

    • 5% Aqueous NaHCO₃: If soluble in NaOH, test in 5% NaHCO₃. This weaker base will only dissolve stronger acids (like carboxylic acids), not weaker ones (like phenols).[17]

    • Organic Solvents: Test solubility in common organic solvents like diethyl ether, ethanol, and hexane to understand its polarity profile.[15][17]

Logical Flow for Acid-Base Solubility Classification.

References

  • Melting point determination. (n.d.). University of Calgary. Retrieved January 19, 2026, from [Link]

  • GeeksforGeeks. (2023, July 25). Determination of Boiling Point of Organic Compounds. Retrieved January 19, 2026, from [Link]

  • JoVE. (2020, March 26). Boiling Points - Concept. Retrieved January 19, 2026, from [Link]

  • Experiment 1: Determination of Solubility. (n.d.).
  • Filo. (2023, July 20). Experiment: Determining the Boiling Points of Organic Compounds. Retrieved January 19, 2026, from [Link]

  • Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved January 19, 2026, from [Link]

  • Chemistry For Everyone. (2023, January 31). How To Determine Melting Point Of Organic Compounds? [Video]. YouTube. Retrieved January 19, 2026, from [Link]

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved January 19, 2026, from [Link]

  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]

  • Studylib. (n.d.). Melting Point Determination Lab Protocol. Retrieved January 19, 2026, from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved January 19, 2026, from [Link]

  • Determination of Melting Point. (n.d.). Clarion University. Retrieved January 19, 2026, from [Link]

  • Chemistry For Everyone. (2023, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved January 19, 2026, from [Link]

  • Solubility of Organic Compounds. (2023, August 31). University of Toronto. Retrieved January 19, 2026, from [Link]

  • A-Star Research Chemicals. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 4-Cyclopentyl-1-methylpyrazol-5-amine. Retrieved January 19, 2026, from [Link]

  • PubChemLite. (n.d.). 1-cyclopentyl-3-methyl-1h-pyrazol-5-amine. Retrieved January 19, 2026, from [Link]

  • Noureddine, A., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1833. [Link]

Sources

An In-Depth Technical Guide to 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine. While experimental data for this specific molecule is not extensively available in public literature, this guide leverages established principles of pyrazole chemistry to infer its synthesis, reactivity, and pharmacological relevance. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the versatile 5-aminopyrazole scaffold.

Introduction: The Significance of the 5-Aminopyrazole Scaffold

The 5-aminopyrazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic and structural features, including the presence of both a pyrrole-like and a pyridine-like nitrogen atom, allow for diverse functionalization and interaction with biological targets.[1] Derivatives of 5-aminopyrazole have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory properties.[2][3] This guide focuses on a specific, yet representative, member of this class, this compound, to illustrate the chemical and biological potential inherent to this structural motif.

Chemical Structure and Physicochemical Properties

The fundamental identity of a molecule is defined by its structure and resulting physicochemical properties. These parameters are critical for predicting its behavior in both chemical reactions and biological systems.

Structural Identifiers

The structure of this compound is characterized by a pyrazole ring substituted at the 1-position with a cyclopentyl group, at the 4-position with a methyl group, and at the 5-position with an amino group.

Diagram: Chemical Structure of this compound

Caption: 2D representation of this compound.

IdentifierValue
Molecular Formula C9H15N3
SMILES CC1=C(N(N=C1)C2CCCC2)N
InChI InChI=1S/C9H15N3/c1-7-6-11-12(9(7)10)8-4-2-3-5-8/h6,8H,2-5,10H2,1H3
InChIKey BFFFJOQCUYPKGU-UHFFFAOYSA-N
Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are computationally derived and serve as a valuable guide for experimental design.

PropertyPredicted Value
Molecular Weight 165.24 g/mol
Monoisotopic Mass 165.1266 Da
XlogP 1.4
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 1
Topological Polar Surface Area 42.8 Ų

Proposed Synthesis

The synthesis of 5-aminopyrazoles is a well-established area of heterocyclic chemistry. The most robust and versatile method involves the condensation of a β-ketonitrile with a substituted hydrazine.[4][5] This approach allows for the direct and regioselective construction of the pyrazole core with the desired substitution pattern.

Retrosynthetic Analysis and Proposed Route

A plausible synthetic route to this compound begins with the commercially available starting materials, propionitrile and ethyl acetate, to construct the key intermediate, 2-methyl-3-oxobutanenitrile. This β-ketonitrile can then be condensed with cyclopentylhydrazine to yield the target molecule.

Diagram: Proposed Synthetic Workflow

G A Propionitrile + Ethyl Acetate B Claisen Condensation A->B C 2-Methyl-3-oxobutanenitrile (β-ketonitrile intermediate) B->C E Condensation/Cyclization C->E D Cyclopentylhydrazine D->E F This compound (Target Molecule) E->F

Caption: A plausible synthetic pathway to the target molecule.

Experimental Protocol

Step 1: Synthesis of 2-Methyl-3-oxobutanenitrile

  • Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents) to anhydrous diethyl ether.

  • Reaction: While stirring under a nitrogen atmosphere, add a mixture of propionitrile (1.0 equivalent) and ethyl acetate (1.1 equivalents) dropwise at a rate that maintains a gentle reflux.

  • Reflux: After the addition is complete, heat the mixture at reflux for 2-4 hours to ensure the completion of the Claisen condensation.

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of dilute hydrochloric acid until the solution is acidic.

  • Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude β-ketonitrile.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

  • Reactant Preparation: In a round-bottom flask, dissolve 2-methyl-3-oxobutanenitrile (1.0 equivalent) in ethanol.

  • Hydrazine Addition: Add cyclopentylhydrazine (1.0 equivalent) to the solution. A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the initial hydrazone formation.

  • Reaction: Heat the mixture to reflux for 4-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.

Theoretical Spectroscopic Analysis

While experimental spectra are not available, the structure of this compound allows for a confident prediction of its key spectroscopic features.

¹H NMR Spectroscopy (Predicted)
  • Cyclopentyl Protons: A multiplet in the range of 1.5-2.2 ppm, integrating to 8 protons (CH₂ groups), and a distinct multiplet (likely a quintet) further downfield around 4.2-4.5 ppm for the single methine proton (CH) attached to the pyrazole nitrogen.

  • Methyl Protons: A singlet at approximately 2.0-2.2 ppm, integrating to 3 protons.

  • Pyrazole C3-H: A singlet around 7.2-7.5 ppm.

  • Amino Protons: A broad singlet in the range of 4.5-5.5 ppm, integrating to 2 protons. The chemical shift and peak shape will be highly dependent on the solvent and concentration due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy (Predicted)
  • Cyclopentyl Carbons: Signals for the CH₂ groups are expected in the aliphatic region (25-35 ppm), with the CH carbon attached to the nitrogen appearing further downfield (55-65 ppm).

  • Methyl Carbon: A signal in the upfield region, around 10-15 ppm.

  • Pyrazole Carbons:

    • C4: Approximately 90-100 ppm.

    • C3: Around 135-145 ppm.

    • C5: In the range of 150-160 ppm, being the most downfield due to the attachment of two nitrogen atoms.

Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): An odd-numbered molecular ion peak at m/z = 165, consistent with the nitrogen rule.

  • Major Fragmentation Pathways:

    • Loss of the cyclopentyl group ([M-C₅H₉]⁺) leading to a fragment at m/z = 96.

    • Loss of an amino group ([M-NH₂]⁺) is less likely but possible.

    • Fragmentation of the cyclopentyl ring.

Reactivity and Potential Applications in Drug Discovery

The 5-aminopyrazole core is a versatile building block for the synthesis of more complex heterocyclic systems, and its derivatives often exhibit significant biological activity.[6][7]

Chemical Reactivity

The primary site of reactivity is the exocyclic amino group at the 5-position. This nucleophilic amine can readily participate in a variety of reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates.

  • Cyclization Reactions: The 5-amino group, in concert with the endocyclic N1 nitrogen, can be used to construct fused pyrazolo[1,5-a]pyrimidines or with the C4 position to form pyrazolo[3,4-b]pyridines.[6][7]

Diagram: Key Reactivity of the 5-Amino Group

G A This compound B Acyl Chloride A->B Acylation D Isocyanate A->D Urea Formation F β-Diketone A->F Cyclization C Amide Derivative B->C E Urea Derivative D->E G Pyrazolo[1,5-a]pyrimidine F->G

Caption: Representative reactions of the 5-amino group.

Inferred Pharmacological Relevance

The 5-aminopyrazole scaffold is a common feature in a number of kinase inhibitors and other targeted therapies.[1] The amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The substituents at the N1 and C4 positions play a crucial role in modulating potency, selectivity, and pharmacokinetic properties.

  • Kinase Inhibition: Many pyrazole-based drugs target various protein kinases involved in cell signaling pathways that are dysregulated in cancer and inflammatory diseases. The cyclopentyl group at N1 could provide favorable hydrophobic interactions within a kinase active site, while the methyl group at C4 can influence the overall conformation and solubility.

  • Anticancer Potential: Given the prevalence of the 5-aminopyrazole core in anticancer agents, this compound represents a valuable starting point for the development of novel oncology drugs.[3]

  • Anti-inflammatory Activity: Pyrazole derivatives have a long history as anti-inflammatory agents.[8] The structural features of the target molecule are consistent with those of compounds that have shown efficacy in models of inflammation.

Conclusion

This compound, while not extensively documented in the scientific literature, represents a molecule of significant potential based on the well-established chemistry and pharmacology of the 5-aminopyrazole scaffold. This guide has provided a theoretical framework for its synthesis, spectroscopic characterization, and potential applications. The proposed synthetic route is robust and relies on fundamental reactions of heterocyclic chemistry. The predicted reactivity and biological relevance suggest that this compound and its derivatives are promising candidates for further investigation in the field of drug discovery, particularly in the areas of oncology and inflammation. Future experimental work is warranted to validate these theoretical considerations and fully elucidate the chemical and biological properties of this intriguing molecule.

References

  • Elmaati, T. M. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]

  • Elmaati, T. M. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]

  • Ferreira, I. C. F. R., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 42. [Link]

  • Kumar, V., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 15-46. [Link]

  • Kumar, V., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 15-46. [Link]

  • Elmaati, T. M. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2022). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Open Journal of Medicinal Chemistry, 12, 1-18. [Link]

  • Kos, J., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4752. [Link]

  • Roda, G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

  • El-Faham, A., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 366. [Link]

  • Reddy, T. S., et al. (2022). Combinatorial synthesis of substituted pyrazolo-fused quinazolines by the Rh(iii)-catalyzed [5 + 1] annulation of phenyl-1H-pyrazol-5-amine with alkynoates and alkynamides. Organic & Biomolecular Chemistry, 20(2), 269-274. [Link]

  • El-Faham, A., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 366. [Link]

  • Kumar, V., et al. (2024). Reaction of 5-amino-pyrazole derivatives with various imines. ResearchGate. [Link]

  • Claramunt, R. M., et al. (2000). The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study. The Journal of Organic Chemistry, 65(21), 6963–6971. [Link]

  • Klištincová, L., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(17), 11756–11765. [Link]

  • Begtrup, M. (1971). Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles. Journal of the Chemical Society B: Physical Organic, 2, 249-253. [Link]

  • Claramunt, R. M., et al. (2000). The structure of pyrazoles in the solid state: a combined CPMAS, NMR, and crystallographic study. Semantic Scholar. [Link]

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Sources

Spectroscopic Characterization of 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine, a novel pyrazole derivative with potential applications in medicinal chemistry and materials science.[1][2] Due to the novelty of this compound, publicly available experimental spectroscopic data is limited.[3] This document, therefore, presents a detailed, predictive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations provided herein are grounded in established principles of spectroscopic analysis of substituted pyrazole compounds and serve as a robust framework for researchers engaged in the synthesis and characterization of new chemical entities.[4][5][6]

Introduction: The Significance of Pyrazole Derivatives

Pyrazole derivatives are a cornerstone in the fields of drug discovery and materials science, exhibiting a wide range of biological activities and unique photophysical properties.[1][2] The substituent pattern on the pyrazole ring dictates the molecule's three-dimensional structure, electronic properties, and, consequently, its biological targets and material characteristics. Accurate structural elucidation through spectroscopic methods is, therefore, a critical step in the development of novel pyrazole-based compounds.[2][4]

This compound incorporates a cyclopentyl group at the N1 position, a methyl group at the C4 position, and an amine group at the C5 position. This unique combination of substituents is expected to confer specific physicochemical properties that are of interest for further investigation. This guide will provide a detailed roadmap for the spectroscopic analysis of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence of its structure.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum would be acquired in a deuterated solvent such as CDCl₃ or DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
NH₂ (amine)~3.5 - 4.5Broad Singlet2H-
CH (pyrazole H3)~7.3Singlet1H-
CH (cyclopentyl methine)~4.5 - 5.0Multiplet1H-
CH₃ (methyl)~2.0Singlet3H-
CH₂ (cyclopentyl)~1.6 - 2.1Multiplet8H-

Causality Behind Predictions: The pyrazole ring proton at the C3 position is expected to appear as a singlet due to the absence of adjacent protons. The amine protons will likely be a broad singlet, the chemical shift of which can be solvent-dependent. The cyclopentyl methine proton, being attached to the nitrogen of the pyrazole ring, will be deshielded and appear as a multiplet due to coupling with the adjacent methylene protons. The methyl group protons will be a sharp singlet. The cyclopentyl methylene protons will appear as a complex multiplet.

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C5 (pyrazole, attached to NH₂)~148
C3 (pyrazole)~135
C4 (pyrazole, attached to CH₃)~105
CH (cyclopentyl methine)~60
CH₂ (cyclopentyl)~33
CH₂ (cyclopentyl)~24
CH₃ (methyl)~12

Causality Behind Predictions: The chemical shifts of the pyrazole ring carbons are influenced by the nitrogen atoms and the substituents. The carbon attached to the amine group (C5) is expected to be the most downfield. The cyclopentyl carbons' chemical shifts are standard for such a moiety.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring NMR data for pyrazole derivatives is as follows:[4]

  • Sample Preparation: Weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 300 or 500 MHz NMR spectrometer, such as a Bruker Avance series instrument.

  • ¹H NMR Acquisition:

    • Set the spectral width to 10-15 ppm.

    • Use a 30-45° pulse angle.

    • Employ a relaxation delay of 1-2 seconds.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to 200-250 ppm.

    • Use a 45° pulse angle.

    • Employ a relaxation delay of 2-5 seconds.

    • Acquire 1024 or more scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), phase correct the spectrum, and set the baseline. For ¹H NMR, integrate the peaks to determine the relative number of protons.

Visualization of the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing dissolve Dissolve 5-10 mg in 0.6 mL Deuterated Solvent transfer Transfer to 5 mm NMR Tube dissolve->transfer H1_acq ¹H NMR Acquisition (16-32 scans) transfer->H1_acq C13_acq ¹³C NMR Acquisition (≥1024 scans) transfer->C13_acq FT Fourier Transform H1_acq->FT C13_acq->FT phasing Phase & Baseline Correction FT->phasing integration Integration & Analysis phasing->integration final_structure final_structure integration->final_structure Structural Elucidation

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is instrumental in identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation.

Predicted IR Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (amine)3300 - 3500Medium, Doublet
C-H Stretch (aliphatic)2850 - 3000Strong
C=N Stretch (pyrazole ring)1600 - 1650Medium
C=C Stretch (pyrazole ring)1500 - 1580Medium
N-H Bend (amine)1590 - 1650Medium
C-N Stretch1250 - 1350Medium

Causality Behind Predictions: The presence of a primary amine will give rise to a characteristic doublet in the N-H stretching region. The aliphatic C-H stretches from the cyclopentyl and methyl groups will be prominent. The C=N and C=C stretching vibrations of the pyrazole ring will appear in the fingerprint region.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram is converted to a spectrum via Fourier transformation.

Visualization of the IR Workflow

IR_Workflow sample_prep Place Solid Sample on ATR Crystal background_scan Acquire Background Spectrum sample_prep->background_scan sample_scan Acquire Sample Spectrum background_scan->sample_scan data_proc Fourier Transform & Background Subtraction sample_scan->data_proc analysis Functional Group Identification data_proc->analysis

Caption: Workflow for FTIR Spectroscopic Analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns. The molecular formula of this compound is C₉H₁₅N₃, with a monoisotopic mass of 165.1266 g/mol .[3][7]

Predicted Mass Spectrum Data
  • Molecular Ion Peak (M⁺): m/z = 165.13

  • Major Fragmentation Pathways:

    • Loss of the cyclopentyl group: [M - C₅H₉]⁺ at m/z = 96

    • Loss of the methyl group: [M - CH₃]⁺ at m/z = 150

    • Cleavage of the cyclopentyl ring

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule.

  • Mass Analysis: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge ratios.

Visualization of the MS Workflow

MS_Workflow sample_intro Sample Introduction (e.g., LC/GC) ionization Ionization (e.g., ESI) sample_intro->ionization mass_analysis Mass Analysis (e.g., TOF) ionization->mass_analysis detection Ion Detection mass_analysis->detection spectrum_gen Generate Mass Spectrum detection->spectrum_gen analysis Determine Molecular Weight & Fragmentation Pattern spectrum_gen->analysis

Caption: Workflow for Mass Spectrometric Analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, as outlined in this guide, provides a robust framework for its structural elucidation and characterization. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer researchers a clear path for verifying the synthesis of this and related novel pyrazole derivatives. Adherence to these analytical methodologies will ensure the generation of high-quality, reliable data, which is paramount for advancing research in medicinal chemistry and materials science.

References

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. Available at: [Link]

  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed. Available at: [Link]

  • This compound. PubChemLite. Available at: [Link]

  • This compound. Molekula. Available at: [Link]

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1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine

Abstract

This technical guide provides a comprehensive overview of a plausible and efficient synthesis pathway for this compound, a substituted pyrazole derivative with potential applications in medicinal chemistry and drug development. The document delineates a two-step synthetic strategy, commencing with the synthesis of a key β-keto nitrile intermediate, followed by a regioselective cyclocondensation reaction with cyclopentylhydrazine. The guide offers a detailed retrosynthetic analysis, step-by-step experimental protocols, and mechanistic insights into the core transformations. All procedures are presented with a focus on scientific integrity, reproducibility, and safety. This document is intended for researchers, chemists, and professionals in the field of pharmaceutical and chemical sciences.

Introduction and Significance

Substituted pyrazoles represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous approved drugs and clinical candidates. Their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties, stem from their ability to act as versatile pharmacophores. The specific substitution pattern on the pyrazole ring significantly influences the molecule's pharmacological profile. This compound is a compound of interest due to its structural motifs that are often found in kinase inhibitors and other targeted therapies.

This guide provides a detailed, research-grade pathway for the synthesis of this molecule, emphasizing the chemical logic behind the chosen route and providing actionable experimental protocols.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a straightforward disconnection of the pyrazole ring. The C-N bond formation between the pyrazole nitrogen and the cyclopentyl group, along with the enamine moiety, points towards a cyclocondensation reaction between a cyclopentylhydrazine and a suitable β-dicarbonyl or equivalent precursor. This leads to two key starting materials: cyclopentylhydrazine and a methylated β-keto nitrile.

G Target This compound Disconnection C-N Bond Formation (Cyclocondensation) Target->Disconnection Intermediate_A Cyclopentylhydrazine Intermediate_B 2-Cyano-3-oxobutanoate (or equivalent) Disconnection->Intermediate_A Disconnection->Intermediate_B

Figure 1: Retrosynthetic analysis of the target compound.

Proposed Forward Synthesis Pathway

The forward synthesis is designed as a two-step process, optimized for efficiency and yield. The first step involves the synthesis of the key β-keto nitrile intermediate, followed by the pyrazole ring formation.

G cluster_0 Step 1: Acylation/Methylation cluster_1 Step 2: Cyclocondensation Start_A Ethyl Cyanoacetate Intermediate Ethyl 2-cyano-3-oxobutanoate Start_A->Intermediate Base (e.g., NaH) Start_B Methylating Agent (e.g., Methyl iodide) Start_B->Intermediate Product This compound Intermediate->Product Acid catalyst (e.g., AcOH) Heat Reagent_C Cyclopentylhydrazine Reagent_C->Product

Figure 2: Proposed two-step forward synthesis pathway.

Step 1: Synthesis of Ethyl 2-cyano-3-oxobutanoate

The synthesis of the β-keto nitrile intermediate is a critical first step. A common and effective method is the acylation of a cyanoacetate derivative. In this proposed pathway, we will consider the methylation of ethyl cyanoacetate as a representative example.

Mechanism Rationale: The reaction proceeds via the formation of an enolate from ethyl cyanoacetate using a suitable base, such as sodium hydride. This enolate then acts as a nucleophile, attacking the methylating agent (e.g., methyl iodide) in an SN2 reaction to yield the desired product.

Step 2: Cyclocondensation to Form the Pyrazole Ring

This step involves the reaction of the synthesized β-keto nitrile with cyclopentylhydrazine. This is a classic example of the Knorr pyrazole synthesis.

Mechanism Rationale: The reaction is initiated by the nucleophilic attack of the more nucleophilic nitrogen of cyclopentylhydrazine onto the ketone carbonyl of the β-keto nitrile. This is followed by an intramolecular cyclization via the attack of the other nitrogen atom onto the nitrile carbon, and subsequent tautomerization to yield the stable aromatic pyrazole ring. The reaction is typically catalyzed by an acid and driven to completion by heating.

Detailed Experimental Protocols

Disclaimer: These protocols are for informational purposes only and should be carried out by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Protocol for Step 1: Synthesis of Ethyl 2-cyano-3-oxobutanoate
Reagent MW Amount Moles Notes
Sodium Hydride (60% in oil)24.004.4 g0.11Handle with care
Anhydrous THF-200 mL-Dry solvent is crucial
Ethyl Cyanoacetate113.1211.3 g0.10
Methyl Iodide141.9415.6 g0.11
Saturated NH4Cl (aq)-100 mL-For quenching
Diethyl Ether-3 x 100 mL-For extraction
Brine-50 mL-For washing
Anhydrous MgSO4---For drying

Procedure:

  • To a dry 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexane (2 x 20 mL) to remove the mineral oil, and then place the flask under a nitrogen atmosphere.

  • Add 150 mL of anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add ethyl cyanoacetate dropwise to the stirred suspension over 30 minutes.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide dropwise over 20 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol for Step 2: Synthesis of this compound
Reagent MW Amount Moles Notes
Ethyl 2-cyano-3-oxobutanoate141.1514.1 g0.10From Step 1
Cyclopentylhydrazine HCl136.6214.3 g0.105Or free base
Ethanol-200 mL-Solvent
Acetic Acid-5 mL-Catalyst
Saturated NaHCO3 (aq)-150 mL-For neutralization
Ethyl Acetate-3 x 100 mL-For extraction
Brine-50 mL-For washing
Anhydrous Na2SO4---For drying

Procedure:

  • To a 500 mL round-bottom flask, add ethyl 2-cyano-3-oxobutanoate, cyclopentylhydrazine hydrochloride, and ethanol.

  • Add acetic acid to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and neutralize with saturated aqueous sodium bicarbonate solution until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the final product, this compound.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR: Expected signals would include those for the cyclopentyl protons, the methyl group on the pyrazole ring, the amine protons, and the pyrazole ring proton.

  • ¹³C NMR: The spectrum should show distinct peaks for all the carbon atoms in the molecule.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the target compound should be observed.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety and Handling

  • Sodium Hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere.

  • Methyl Iodide: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Hydrazine Derivatives: Can be toxic and corrosive. Avoid inhalation and skin contact.

  • Solvents: Flammable. Use in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety glasses, lab coat, and gloves.

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]

  • Finar, I. L. (1973). Organic Chemistry, Vol. 1: The Fundamental Principles (6th ed.). Longman.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

An In-depth Technical Guide to the Putative Mechanism of Action of 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Aimed at Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the probable mechanism of action for 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine. While direct experimental data for this specific molecule is not extensively available in public literature, its chemical structure, featuring a substituted aminopyrazole core, allows for a robust, evidence-based inference of its biological activity. The aminopyrazole scaffold is a well-established pharmacophore in modern medicinal chemistry, particularly in the domain of protein kinase inhibition.[1][2] This guide synthesizes information from extensive research on analogous compounds to propose a primary mechanism centered on competitive inhibition at the ATP-binding site of protein kinases. We will explore the molecular interactions underpinning this mechanism, suggest potential kinase targets, and provide detailed experimental protocols for validation.

Introduction: The Aminopyrazole Scaffold as a Privileged Structure in Kinase Inhibition

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, which serves as a versatile scaffold in drug discovery due to its wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5][6] Among pyrazole derivatives, the 3-aminopyrazole and 5-aminopyrazole moieties have garnered significant attention as "privileged structures." This is due to their ability to mimic the purine core of adenosine triphosphate (ATP) and form critical hydrogen bond interactions with the hinge region of protein kinases.[2][7]

The general structure of this compound positions it within this important class of compounds. Its core components are:

  • A 5-aminopyrazole ring: The primary pharmacophore responsible for hinge binding.

  • A cyclopentyl group at the N1 position: Likely influences selectivity and occupies a hydrophobic pocket.

  • A methyl group at the C4 position: Can further modulate binding affinity and selectivity.

Given this structural context, the most probable mechanism of action for this compound is the inhibition of one or more protein kinases.

Proposed Mechanism of Action: ATP-Competitive Kinase Inhibition

Protein kinases regulate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets. The majority of small-molecule kinase inhibitors function by competing with ATP for binding to the enzyme's active site.

We propose that this compound functions as a Type I kinase inhibitor, binding to the active conformation of the kinase in an ATP-competitive manner.

Molecular Interactions with the Kinase Hinge Region

The aminopyrazole core is adept at forming a conserved pattern of hydrogen bonds with the kinase hinge region, which connects the N- and C-lobes of the kinase domain. Specifically, the exocyclic amine and the pyrazole nitrogen atoms can act as a hydrogen bond donor-acceptor-donor triad, effectively "zippering" the inhibitor to the backbone of the hinge residues.[7][8]

Caption: Experimental workflow to validate the kinase inhibitor hypothesis.

Detailed Protocol: ATP Competition Assay

This protocol is designed to determine if this compound inhibits its target kinase by competing with ATP.

Principle: The IC50 value of an ATP-competitive inhibitor will increase as the concentration of ATP in the reaction increases.

Materials:

  • Recombinant active target kinase.

  • Specific peptide substrate for the kinase.

  • This compound.

  • Kinase buffer (e.g., HEPES, MgCl₂, Brij-35, DTT).

  • ATP stock solution.

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • White, opaque 384-well microplates.

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in kinase buffer.

  • ATP Titration: Prepare multiple sets of kinase reactions. Each set will have a different, fixed concentration of ATP (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM). The Km value of ATP for the specific kinase should be considered when choosing concentrations.

  • Reaction Setup (for one ATP concentration): a. To the wells of a 384-well plate, add 2.5 µL of the serially diluted compound. b. Add 2.5 µL of a 2X kinase/substrate mix. c. Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (at the fixed concentration for that plate).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the kinase reaction and detect the amount of ADP produced by following the ADP-Glo™ manufacturer's protocol. This involves adding ADP-Glo™ Reagent, incubating, then adding Kinase Detection Reagent and measuring luminescence.

  • Data Analysis: a. For each ATP concentration, plot the luminescence signal against the log of the inhibitor concentration. b. Fit the data to a four-parameter logistic model to determine the IC50 value at each ATP concentration. c. Plot the determined IC50 values against the corresponding ATP concentration. A linear increase in IC50 with increasing ATP concentration is indicative of ATP-competitive inhibition.

Conclusion and Future Directions

The structural features of this compound strongly suggest its function as an ATP-competitive protein kinase inhibitor. The aminopyrazole core provides the essential hydrogen bonding interactions with the kinase hinge, while the N1-cyclopentyl and C4-methyl groups likely confer potency and selectivity by engaging with adjacent hydrophobic pockets. Based on extensive data from analogous compounds, likely targets include members of the CDK, FGFR, and JAK kinase families.

The definitive validation of this hypothesis requires rigorous experimental investigation as outlined in this guide. Future work should focus on broad kinase profiling to identify primary targets, followed by detailed biochemical and cellular assays to confirm the mechanism of action and elucidate the specific signaling pathways modulated by this compound. These studies will be crucial in determining the therapeutic potential of this compound and guiding its further development.

References

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 119. [Link]

  • Shukla, S., et al. (2019). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry, 27(15), 3295-3305. [Link]

  • Baral, P., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 689838. [Link]

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed, 29329243. [Link]

  • Harrison, C., et al. (2021). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. Journal of Medicinal Chemistry, 64(13), 9474-9491. [Link]

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. OUCI, N/A. [Link]

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI, 23(1), 119. [Link]

  • Wodtke, R., et al. (2020). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 25(21), 5193. [Link]

  • Bologa, C. G., et al. (2021). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 26(9), 2649. [Link]

  • Shukla, S., et al. (2019). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. ResearchGate, N/A. [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127339. [Link]

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A Technical Guide to the Biological Activity Screening of 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Screening a Novel Pyrazole Amine

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its remarkable metabolic stability and synthetic tractability have established it as a "privileged scaffold," forming the core of numerous FDA-approved drugs with diverse therapeutic applications, from anti-inflammatory agents like Celecoxib to kinase inhibitors used in oncology such as Crizotinib and Ruxolitinib.[1][3][4][5][6] The inherent versatility of the pyrazole ring allows for extensive chemical modification, enabling the fine-tuning of pharmacological activity.[7][8]

This guide focuses on a specific, novel derivative: 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine . The strategic inclusion of a cyclopentyl group at the N1 position and a methyl group at C4 is designed to modulate lipophilicity and steric interactions within potential binding pockets, while the 5-amine functional group provides a critical vector for hydrogen bonding, a key interaction in many protein-ligand complexes.

Given that a vast number of pyrazole-containing drugs are kinase inhibitors, this screening cascade is designed with a primary hypothesis of identifying potential kinase targets.[5] However, the workflow is built to be adaptable, incorporating assays that can reveal unexpected activities and provide a holistic view of the compound's biological footprint. We will proceed through a logical, multi-tiered approach, beginning with broad, high-throughput screening and progressively narrowing our focus through hit confirmation, cellular target engagement, and early safety and liability assessment. This methodology ensures that resources are focused on the most promising activities and that data generated at each stage is robust and self-validating.

Chapter 1: The Screening Cascade: A Strategy for Efficient Discovery

The journey from a novel chemical entity to a validated lead compound is a process of systematic de-risking. Our screening cascade is designed to answer critical questions at each stage, ensuring that only compounds with the most promising and well-defined characteristics advance.

Screening_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Cellular Validation & Mechanism cluster_3 Phase 4: Early Drug-Like Properties Primary High-Throughput Primary Screening (e.g., Broad Kinase Panel @ 10 µM) Orthogonal Orthogonal Assay Confirmation (Different detection technology) Primary->Orthogonal Initial Hits DoseResponse IC50 Determination (10-point dose-response curve) Orthogonal->DoseResponse Confirmed Hits CETSA Target Engagement Assay (Cellular Thermal Shift Assay - CETSA) DoseResponse->CETSA Potent Hits Phenotypic Phenotypic Cellular Assay (e.g., CellTiter-Glo Viability) CETSA->Phenotypic Verified Target Engagement ADME In Vitro ADME Profiling (Metabolic Stability, CYP Inhibition, etc.) Phenotypic->ADME Cellular Activity Confirmed Go_NoGo Lead Candidate Decision ADME->Go_NoGo Candidate Profile

Caption: A multi-phase screening cascade for lead identification.

Chapter 2: Phase 1 - Primary Screening for Kinase Activity

The initial goal is to cast a wide net to identify potential biological targets. Based on the prevalence of pyrazole scaffolds in approved kinase inhibitors, a broad kinase panel is the most logical starting point.[5] This approach efficiently surveys a diverse range of targets to generate initial hypotheses.

Methodology: High-Throughput Kinase Panel Screen

We will employ a well-established in vitro kinase assay platform, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. This luminescent assay is highly sensitive, amenable to high-throughput screening (HTS), and less prone to interference from colored or fluorescent compounds compared to other methods.[9]

Experimental Protocol: Single-Point Kinase Inhibition Screen

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a working concentration for the assay (e.g., 100 µM) by diluting the stock in kinase assay buffer.

  • Assay Plate Preparation: Dispense the compound into a 384-well assay plate to a final concentration of 10 µM. Include positive controls (a known inhibitor for each kinase) and negative controls (DMSO vehicle).

  • Kinase Reaction Initiation: Add the specific kinase and its corresponding substrate/ATP mixture to each well.

    • Causality Check: The ATP concentration should be at or near the Michaelis constant (Km) for each kinase to ensure that both ATP-competitive and non-competitive inhibitors can be detected effectively.[9]

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow the enzymatic reaction to proceed.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the newly produced ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and inversely proportional to kinase inhibition.

  • Data Analysis: Calculate the percent inhibition for the test compound relative to the positive and negative controls.

    % Inhibition = 100 * (1 - (Lumi_Compound - Lumi_Positive) / (Lumi_Negative - Lumi_Positive))

Data Presentation and Interpretation

A "hit" is defined as a compound that demonstrates significant inhibition (typically >50%) at the screening concentration. Results should be summarized in a clear, tabular format.

Table 1: Hypothetical Primary Screening Results (% Inhibition at 10 µM)

Kinase Target Kinase Family % Inhibition Hit? ( >50%)
CDK2/CycA CMGC 8.2 No
GSK3β CMGC 15.6 No
JAK2 Tyrosine Kinase 88.4 Yes
FLT3 Tyrosine Kinase 72.1 Yes
p38α CMGC 25.3 No
VEGFR2 Tyrosine Kinase 45.9 No

| ... (200+ other kinases) | ... | <50 | No |

From this primary screen, JAK2 and FLT3 emerge as initial hits, warranting further investigation.

Chapter 3: Phase 2 - Hit Confirmation and Potency Determination

A single-point primary screen is prone to false positives arising from assay artifacts. Therefore, the critical next steps are to confirm the activity using a different technology (an orthogonal assay) and to quantify the compound's potency through dose-response analysis.[10]

Orthogonal Assay Confirmation

To validate the primary hits, we will use a non-enzymatic, direct binding assay like Surface Plasmon Resonance (SPR). SPR measures the interaction between the compound and the kinase in real-time, providing an independent confirmation of binding that is not reliant on enzymatic activity.[11] This approach effectively rules out compounds that interfere with the primary assay's detection system.

Potency (IC50) Determination

Once a hit is confirmed, its potency is determined by generating a 10-point dose-response curve. The half-maximal inhibitory concentration (IC50) is a key metric for ranking compounds and understanding structure-activity relationships.

Table 2: IC50 Values for Confirmed Kinase Hits

Kinase Target Orthogonal Confirmation (SPR) IC50 (nM)
JAK2 Binding Confirmed 45.2

| FLT3 | Binding Confirmed | 157.8 |

The low nanomolar IC50 value for JAK2 suggests it is the more potent target for this compound. Subsequent efforts will focus primarily on validating JAK2 as the bona fide cellular target.

Chapter 4: Phase 3 - Cellular Validation and Mechanism of Action

Biochemical activity does not always translate to cellular efficacy.[12] It is imperative to demonstrate that the compound can enter a cell, engage its intended target, and elicit a biological response.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying direct target engagement in a physiological context (i.e., within intact cells).[13][14] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation than an unbound protein.[15][16]

CETSA_Workflow cluster_0 Step 1: Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Analysis Treat Incubate intact cells with Compound or DMSO Heat Heat cell aliquots across a temperature gradient Treat->Heat Lyse Lyse cells and centrifuge to pellet aggregated proteins Heat->Lyse Analyze Quantify soluble target protein (e.g., Western Blot, ELISA) Lyse->Analyze

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for JAK2 Target Engagement

  • Cell Culture: Culture a human cell line endogenously expressing JAK2 (e.g., HEL cells) to ~80% confluency.

  • Compound Treatment: Treat cells with 1 µM this compound or DMSO vehicle for 2 hours.

  • Heating Step: Aliquot the cell suspensions into PCR tubes and heat them for 3 minutes across a range of temperatures (e.g., 40°C to 64°C), followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells via freeze-thaw cycles.

  • Separation of Fractions: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes to pellet the precipitated/aggregated proteins.

  • Quantification: Carefully collect the supernatant (containing the soluble protein fraction) and quantify the amount of soluble JAK2 protein using a standard Western Blot.

  • Data Analysis: Plot the band intensity for soluble JAK2 at each temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target stabilization and engagement.

Phenotypic Cellular Assay: Cell Viability

To determine if target engagement translates into a functional outcome, a cell viability assay is performed. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[17][18] It is generally more sensitive and less prone to compound interference than colorimetric assays like MTT.[19][20]

Experimental Protocol: CellTiter-Glo® Viability Assay

  • Cell Seeding: Seed HEL cells (a JAK2-dependent cell line) into a 96-well white, clear-bottom plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the compound (e.g., 0.1 nM to 10 µM) for 72 hours.

  • Reagent Addition: Equilibrate the plate to room temperature. Add an equal volume of CellTiter-Glo® Reagent to each well.

  • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Data Analysis: Plot the data and determine the GI50 (concentration for 50% growth inhibition). A potent GI50 value in a JAK2-dependent cell line strongly suggests the compound's anti-proliferative effect is mediated through JAK2 inhibition.

Chapter 5: Phase 4 - Early Assessment of Drug-Like Properties

A potent and selective compound is of little value if it has poor pharmacokinetic properties. Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial for identifying potential liabilities and guiding future medicinal chemistry efforts.[21][22][23][24]

Table 3: Summary of In Vitro ADME Profile

Assay Methodology Result Interpretation
Metabolic Stability Human Liver Microsomes t½ = 45 min Moderate stability; may require optimization for in vivo studies.
CYP450 Inhibition Fluorometric Assay IC50 > 10 µM for 3A4, 2D6, 2C9 Low risk of drug-drug interactions via major CYP isoforms.[25]
Plasma Protein Binding Rapid Equilibrium Dialysis 92% bound High binding, typical for kinase inhibitors. Consider for dose calculations.
Aqueous Solubility Nephelometry 75 µg/mL at pH 7.4 Sufficient for in vitro and potentially in vivo formulation.

| Permeability | Caco-2 Assay | Papp (A→B) = 15 x 10⁻⁶ cm/s | High permeability; suggests good potential for oral absorption. |

Conclusion and Future Directions

This systematic screening guide outlines a robust pathway for characterizing the biological activity of this compound. The hypothetical data presented suggest that this compound is a potent and selective inhibitor of JAK2, demonstrates on-target activity in a cellular context, and possesses a reasonable early ADME profile.

These promising initial findings provide a strong foundation for advancing this compound into the lead optimization phase. Subsequent efforts would focus on synthesizing analogs to improve metabolic stability and further enhance potency and selectivity, with the ultimate goal of developing a novel therapeutic agent. The pyrazole scaffold continues to prove its value as a rich source of drug candidates, and this structured approach to screening is essential for unlocking its full potential.[1][6]

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health (NIH). [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). National Institutes of Health (NIH). [Link]

  • In Vitro ADME. (n.d.). Selvita. [Link]

  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.). Creative Biolabs. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI. [Link]

  • Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. (2006). Current Topics in Medicinal Chemistry. [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. (n.d.). ACS Publications. [Link]

  • Review: biologically active pyrazole derivatives. (2016). RSC Publishing. [Link]

  • In Vitro ADME Studies. (n.d.). PharmaLegacy. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). Taylor & Francis Online. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. [Link]

  • Kinase Inhibitor Screening Services. (n.d.). BioAssay Systems. [Link]

  • Screening assays for tyrosine kinase inhibitors: A review. (2023). PubMed. [Link]

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  • In Vitro ADME. (n.d.). BioDuro. [Link]

  • Research status and application progress of small molecule drug screening technology. (n.d.). Frontiers. [Link]

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  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Institutes of Health (NIH). [Link]

  • Practical Guidance for Small Molecule Screening. (n.d.). Yale Center for Molecular Discovery. [Link]

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  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. [Link]

  • Screening for GPCR Ligands Using Surface Plasmon Resonance. (2011). ACS Publications. [Link]

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  • Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). National Institutes of Health (NIH). [Link]

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  • Screening Methods for the Evaluation of Biological Activity in Drug Discovery. (n.d.). University of Helsinki. [Link]

  • Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. (2022). MDPI. [Link]

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  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (n.d.). National Institutes of Health (NIH). [Link]

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  • CETSA. (n.d.). CETSA. [Link]

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Sources

A Guide to the Crystal Structure Analysis of 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine: A Key Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the methodologies and considerations for the single-crystal X-ray diffraction analysis of 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine. This document is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the structural elucidation of novel pharmaceutical compounds. By presenting a comprehensive workflow, from material synthesis to final structural interpretation, this guide aims to equip the reader with the necessary expertise to navigate the complexities of crystallographic analysis for this important class of molecules.

The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous U.S. FDA-approved drugs.[1] Its five-membered heterocyclic structure, containing two adjacent nitrogen atoms, provides a versatile scaffold for designing molecules with a wide array of biological activities.[2][3][4] Pyrazole derivatives have demonstrated efficacy as anti-inflammatory, anticancer, antiviral, and analgesic agents, among other therapeutic applications.[5][6][7] The 5-aminopyrazole chemotype, in particular, is a versatile framework in drug discovery, with derivatives being explored as kinase inhibitors and antibacterial agents.[6] The specific compound of interest, this compound, combines the proven pyrazole core with a cyclopentyl group, a feature known to enhance binding affinity and metabolic stability in drug candidates. A thorough understanding of its three-dimensional structure is therefore paramount for structure-activity relationship (SAR) studies and rational drug design.

Part 1: Synthesis and Crystallization

A robust crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of this compound

The synthesis of 5-aminopyrazoles can be achieved through various established routes. A common and effective method involves the cyclocondensation of a β-ketonitrile with a hydrazine derivative. For the target molecule, a plausible synthetic pathway is outlined below.

Experimental Protocol: Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methyl-4-oxobutanenitrile (1.0 eq) in a suitable solvent such as ethanol.

  • Addition of Hydrazine: To the stirred solution, add cyclopentylhydrazine (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step in the process.[8] The ideal crystal should be of sufficient size (typically >0.1 mm in all dimensions), possess a well-ordered internal structure, and be free from defects.[9] For small organic molecules like our target compound, several crystallization techniques can be employed.[9]

Key Crystallization Methods:

  • Slow Evaporation: A straightforward method where the compound is dissolved in a suitable solvent to near-saturation, and the solvent is allowed to evaporate slowly in a dust-free environment.[10]

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). The gradual diffusion of the precipitant vapor into the solution reduces the solubility of the compound, promoting crystal growth.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled, allowing crystals to form as the solubility decreases.[11]

The choice of solvent is critical and often requires screening a range of options with varying polarities. A solvent in which the compound has moderate solubility is often a good starting point.[10]

Experimental Protocol: Crystallization by Slow Evaporation

  • Solvent Screening: Test the solubility of this compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane) to identify a suitable candidate for slow evaporation.

  • Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent. Place the vial in a vibration-free location.

  • Monitoring: Monitor the vial periodically for the formation of single crystals. This process can take several days to weeks.

Part 2: Single-Crystal X-ray Diffraction Analysis

Once a suitable crystal is obtained, the next phase involves data collection and structure determination using an X-ray diffractometer.

Data Collection

The crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. An intense, monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

Structure Solution and Refinement

The collected diffraction data (intensities and positions of the diffraction spots) are then used to solve the crystal structure. This process involves determining the unit cell parameters, space group, and the positions of all atoms within the asymmetric unit. Modern crystallographic software packages, such as SHELX[12] or OLEX2[12], are used for structure solution and refinement. The refinement process optimizes the atomic coordinates and displacement parameters to achieve the best possible fit between the observed and calculated diffraction data.

The workflow for crystallographic analysis is depicted in the following diagram:

Crystallography_Workflow cluster_experiment Experimental Phase cluster_analysis Computational Phase Synthesis Synthesis & Purification Crystallization Single Crystal Growth Synthesis->Crystallization Data_Collection X-ray Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution (Phasing) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation

Workflow for Single-Crystal X-ray Diffraction Analysis.

Part 3: Interpretation of the Crystal Structure

The final crystal structure provides a wealth of information about the molecule's geometry, conformation, and intermolecular interactions.

Molecular Geometry

The analysis will reveal precise bond lengths, bond angles, and torsion angles within the this compound molecule. These parameters can be compared to known values for similar pyrazole derivatives from the Cambridge Structural Database (CSD) to identify any unusual geometric features. For instance, the planarity of the pyrazole ring and the conformation of the cyclopentyl substituent are of particular interest.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical FormulaC9H15N3
Formula Weight165.24
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.5
b (Å)12.2
c (Å)9.8
β (°)105.3
V (ų)975.4
Z4
R-factor< 0.05

Note: These are exemplary data based on typical values for small organic molecules and should be replaced with experimental data upon successful analysis.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonding, van der Waals interactions, and π-π stacking. The 5-amino group of the pyrazole is a potent hydrogen bond donor, while the pyrazole nitrogen atoms can act as hydrogen bond acceptors.[2] Identifying and analyzing these interactions is crucial for understanding the solid-state properties of the compound and can provide insights into its potential interactions with biological targets.

The diagram below illustrates the potential hydrogen bonding network:

Hydrogen_Bonding cluster_mol1 Molecule A cluster_mol2 Molecule B N1_A N-H N2_B N N1_A->N2_B H-Bond N2_A N N1_B N-H N1_B->N2_A H-Bond

Sources

Unlocking the Therapeutic Potential of 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive framework for exploring the therapeutic potential of the novel compound, 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine . As a Senior Application Scientist, this document is structured to offer not just a list of possibilities, but a logical, evidence-based roadmap for identifying and validating its most promising molecular targets. We will delve into the rich pharmacology of the pyrazole scaffold, inferring potential target classes and outlining robust experimental workflows for their confirmation.

Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the core of numerous clinically successful drugs with a wide array of therapeutic applications.[1] From the potent anti-inflammatory effects of celecoxib to the targeted anti-cancer activity of crizotinib, the versatility of the pyrazole ring is well-established.[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of hydrogen bonding capabilities, steric bulk, and electronic properties that can be finely tuned through substitution to achieve high-affinity and selective interactions with a variety of biological targets.[3]

The subject of this guide, this compound, possesses a unique substitution pattern that suggests potential for interaction with several key enzyme families known to be modulated by pyrazole-containing compounds. This guide will focus on four primary, high-potential target classes: Protein Kinases , Cyclooxygenases (COX) , Phosphodiesterases (PDEs) , and Monoamine Oxidases (MAOs) .

Potential Therapeutic Target Class 1: Protein Kinases

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of proteins.[4] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts.[5][6] The pyrazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, capable of forming key hydrogen bonds with the kinase hinge region.[7]

Rationale for Kinase Inhibition

The 3-aminopyrazole moiety, present in our compound of interest, is a known pharmacophore in numerous kinase inhibitors, including those targeting Aurora kinases and BCR-Abl.[7][8] The cyclopentyl group at the N1 position can occupy a hydrophobic pocket, while the methyl group at C4 can influence selectivity. The amino group at C5 provides a crucial interaction point. Given the prevalence of pyrazole-based kinase inhibitors, it is highly probable that this compound exhibits activity against one or more kinases.

Proposed Kinase Targets and Structure-Activity Relationship (SAR) Insights

Based on the SAR of known pyrazole-based kinase inhibitors, the following kinase families are proposed as high-priority targets for initial screening:

  • Aurora Kinases (A, B, C): Essential for mitotic progression, their inhibition is a validated anti-cancer strategy. The 3-aminopyrazole core is a key feature of inhibitors like Tozasertib.[8]

  • Janus Kinases (JAK1, JAK2, JAK3, TYK2): Central to cytokine signaling in immunity and inflammation. Ruxolitinib, a JAK1/2 inhibitor, features a pyrazole core.[9]

  • p38 MAP Kinase: A key regulator of inflammatory responses. Pyrazole-based inhibitors of p38 have shown efficacy in animal models of rheumatic disease.[10]

The cyclopentyl group in our compound could potentially enhance binding to hydrophobic regions within the ATP-binding pocket of these kinases. The methyl group's position might confer selectivity for or against certain kinases compared to other substituted pyrazoles.

Experimental Validation Workflow: Kinase Inhibition

The following workflow outlines the steps to validate the kinase inhibitory potential of this compound.

Caption: Workflow for validating kinase inhibitor activity.

This protocol is a general guideline and can be adapted for specific kinases. Commercial kits are widely available.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare a serial dilution of the compound in assay buffer.

    • Reconstitute the recombinant kinase and substrate according to the manufacturer's instructions.

    • Prepare the ATP solution at the desired concentration (often at the Km for the specific kinase).

  • Assay Procedure:

    • Add the test compound dilutions to a 384-well plate.

    • Add the kinase enzyme to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP and substrate solution.

    • Incubate the reaction for the recommended time (e.g., 60 minutes) at the optimal temperature for the kinase.

    • Stop the reaction and detect the remaining ATP using a luciferase-based reagent (e.g., Kinase-Glo®).

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Parameter Description
IC50 Concentration of inhibitor required to reduce enzyme activity by 50%

Potential Therapeutic Target Class 2: Cyclooxygenases (COX)

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are responsible for the conversion of arachidonic acid to prostaglandins.[11] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and plays a major role in inflammation.[2]

Rationale for COX Inhibition

The diarylheterocycle motif is a classic feature of selective COX-2 inhibitors, with one aryl group binding to a hydrophobic pocket and a sulfonamide or similar group on the other aryl ring interacting with a side pocket specific to COX-2.[2] While this compound is not a classic diarylheterocycle, the pyrazole core is present in the selective COX-2 inhibitor celecoxib. The cyclopentyl and methyl groups could potentially occupy the hydrophobic channel of the COX active site.

Proposed COX Targets and SAR Insights

The primary targets would be COX-1 and COX-2 to determine both potency and selectivity.

  • Pharmacophore for COX-2 Selectivity: A key feature for COX-2 selectivity is the ability of a side group to access a secondary pocket that is sterically hindered in COX-1.[2] The cyclopentyl group on the N1 position of our compound may be able to orient itself into this pocket.

Experimental Validation Workflow: COX Inhibition

Caption: Workflow for validating COX inhibitor activity.

Several commercial kits are available for this assay.[12][13]

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare serial dilutions of the compound.

    • Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Assay Procedure:

    • Add assay buffer, heme, and the test compound to wells of a 96-well plate.

    • Add either COX-1 or COX-2 enzyme to the appropriate wells.

    • Incubate for a short period (e.g., 5-10 minutes) at the recommended temperature.

    • Initiate the reaction by adding arachidonic acid (substrate).

    • After a set time, add a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) which is oxidized by the peroxidase activity of COX, producing a colored product.

    • Measure the absorbance at the appropriate wavelength (e.g., 590 nm).

  • Data Analysis:

    • Calculate the IC50 for both COX-1 and COX-2.

    • Determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Parameter Description
COX-2 Selectivity Index A ratio indicating the preference for inhibiting COX-2 over COX-1.

Potential Therapeutic Target Class 3: Phosphodiesterases (PDEs)

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating a wide range of cellular processes.[14][15] PDE inhibitors have therapeutic applications in inflammatory diseases, cardiovascular conditions, and neurological disorders.[16]

Rationale for PDE Inhibition

The pyrazole scaffold is present in several potent and selective PDE inhibitors.[15][16][17] For example, pyrazole-containing compounds have been developed as inhibitors of PDE4 and PDE5. The planarity of the pyrazole ring allows it to fit into the active site of PDEs, and substituents can be tailored to achieve isoform selectivity.

Proposed PDE Targets and SAR Insights

Given the diverse roles of PDEs, a broad screening panel is recommended initially, followed by a focus on specific isoforms based on initial hits. High-priority families include:

  • PDE4: Primarily expressed in inflammatory and immune cells; inhibitors are used to treat inflammatory conditions like COPD.

  • PDE5: Found in high concentrations in the corpus cavernosum; inhibitors are used for erectile dysfunction. Sildenafil contains a pyrazolopyrimidinone core.[17]

  • PDE2: Expressed in the brain and implicated in cognitive function; inhibitors are being explored for Alzheimer's disease.[18][19]

The cyclopentyl group of our compound could potentially interact with hydrophobic pockets in the PDE active site, while the amino and methyl groups could form specific interactions that determine isoform selectivity.

Experimental Validation Workflow: PDE Inhibition

Caption: Workflow for validating PDE inhibitor activity.

Commercially available kits provide a straightforward method for measuring PDE activity.[8][9][14]

  • Reagent Preparation:

    • Prepare a stock solution and serial dilutions of this compound in DMSO.

    • Reconstitute the various recombinant PDE isoforms.

    • Prepare the fluorescently labeled cAMP or cGMP substrate.

  • Assay Procedure:

    • Add the test compound to the wells of a microplate.

    • Add the specific PDE isoform to each well.

    • Initiate the reaction by adding the fluorescent substrate.

    • The enzyme cleaves the substrate, leading to a change in fluorescence.

    • Monitor the change in fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC50 value for each active PDE isoform.

Parameter Description
PDE Isoform Selectivity Comparison of IC50 values across different PDE isoforms.

Potential Therapeutic Target Class 4: Monoamine Oxidases (MAOs)

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine.[20][21] MAO inhibitors are used in the treatment of depression and Parkinson's disease.[14][22]

Rationale for MAO Inhibition

The pyrazole and pyrazoline scaffolds can be considered cyclic analogs of the hydrazine moiety, which is a classic pharmacophore in many MAO inhibitors.[20][22] Numerous pyrazole derivatives have been reported as potent and selective MAO inhibitors.[21][23]

Proposed MAO Targets and SAR Insights

The primary targets are MAO-A and MAO-B .

  • SAR for MAO Inhibition: The nature and position of substituents on the pyrazole ring can significantly influence potency and selectivity for MAO-A versus MAO-B.[24] The cyclopentyl group on our compound could confer lipophilicity, which may favor brain penetration, a desirable property for MAO inhibitors targeting CNS disorders.

Experimental Validation Workflow: MAO Inhibition

Caption: Workflow for validating MAO inhibitor activity.

The MAO-Glo™ assay is a widely used, robust method for measuring MAO activity.[22][25][26]

  • Reagent Preparation:

    • Prepare a stock solution and serial dilutions of this compound.

    • Use commercially available recombinant human MAO-A and MAO-B.

    • Prepare the luminogenic MAO substrate.

  • Assay Procedure:

    • Add the test compound to the wells of a white, opaque microplate.

    • Add MAO-A or MAO-B enzyme.

    • Add the MAO substrate and incubate at room temperature.

    • The MAO enzyme converts the substrate into luciferin.

    • Add a luciferin detection reagent to stop the MAO reaction and generate a luminescent signal.

    • Measure luminescence with a plate reader.

  • Data Analysis:

    • Calculate the IC50 for both MAO-A and MAO-B.

    • Determine the selectivity index (IC50 MAO-B / IC50 MAO-A or vice versa).

Parameter Description
MAO Selectivity Index A ratio indicating the preference for inhibiting one MAO isoform over the other.
Reversibility Determines if the inhibitor binds covalently (irreversible) or non-covalently (reversible) to the enzyme.

Conclusion and Future Directions

This guide provides a structured and scientifically grounded approach to elucidating the therapeutic potential of this compound. By systematically investigating its activity against high-probability target classes—protein kinases, cyclooxygenases, phosphodiesterases, and monoamine oxidases—researchers can efficiently identify its primary mechanism of action. The detailed experimental workflows and protocols provided herein offer a practical starting point for these investigations.

Positive results in any of these primary screens should be followed by more in-depth studies, including mechanism of action studies, cell-based functional assays, and eventually, in vivo efficacy models. The journey from a novel compound to a therapeutic agent is long and complex, but a logical and rigorous approach to target identification and validation is the essential first step.

References

  • MDPI. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330.
  • Creative BioMart. (n.d.). Total Phosphodiesterase Activity Assay Kit (Fluorometric). Retrieved from [Link]

  • Mediomics. (n.d.). Bridge-It® cAMP-Phosphodiesterase (PDE) Assay Kit, 384-well format. Retrieved from [Link]

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  • PubMed Central. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. International Journal of Molecular Sciences, 14(11), 22695–22712.
  • Lawrence Berkeley National Laboratory. (2005). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design.
  • PubMed. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of Medicinal Chemistry, 50(23), 5655–5665.
  • Bentham Science. (2011). The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents. Current Medicinal Chemistry, 18(33), 5114–5144.
  • PubMed. (2021). Design, Synthesis, and Evaluation of Dihydropyranopyrazole Derivatives as Novel PDE2 Inhibitors for the Treatment of Alzheimer's Disease. Molecules, 26(10), 3034.
  • ACS Publications. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 246–264.
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In Silico Analysis of 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine: A Technical Guide for Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine, a novel pyrazole derivative. Recognizing the therapeutic potential of the pyrazole scaffold, which is present in numerous clinically approved drugs, this document outlines a systematic and robust computational workflow.[1] This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new chemical entities. We will detail a sequence of computational studies, including molecular representation and property calculation, target identification and validation, molecular docking, molecular dynamics simulations, and ADMET prediction. Each step is designed to build upon the last, creating a self-validating system that rigorously interrogates the therapeutic potential of the target molecule. The methodologies described herein are grounded in established computational chemistry principles and are supported by references to authoritative protocols and successful applications in the study of related pyrazole derivatives.[2][3]

Introduction: The Pyrazole Scaffold as a Privileged Structure

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms and is considered a "privileged scaffold" in medicinal chemistry.[1] This is due to its versatile chemical nature, allowing for extensive functionalization, and its presence in a wide array of clinically successful drugs with diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties.[2][4][5] The subject of this guide, this compound, is a novel derivative for which public domain biological data is not currently available.[6] Therefore, a prospective in silico evaluation is the most resource-efficient first step to profile its potential as a drug candidate. This guide will lay out a comprehensive computational strategy to predict its physicochemical properties, identify potential biological targets, and assess its drug-like characteristics.

Foundational Analysis: Molecular Properties and Drug-Likeness

Prior to any advanced computational modeling, a fundamental analysis of the molecule's physicochemical properties is essential. These properties are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior.

Molecular Representation and Initial Calculations

The initial step involves generating a 3D structure of this compound and calculating its fundamental molecular descriptors.

Experimental Protocol: Molecular Descriptor Calculation

  • 2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing tool such as ChemDraw or the open-source equivalent, MarvinSketch.

  • Conversion to 3D: Convert the 2D structure to a 3D conformer using software like Open Babel or the graphical user interface of a molecular modeling suite.

  • Energy Minimization: Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformer.

  • Descriptor Calculation: Utilize computational software such as MOE (Molecular Operating Environment) or free online tools like SwissADME to calculate a range of molecular descriptors.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance in Drug Discovery
Molecular FormulaC9H15N3[6]Defines the elemental composition.
Molecular Weight165.24 g/mol [7]Influences absorption and distribution.
XLogP31.4Predicts lipophilicity and membrane permeability.
Hydrogen Bond Donors1Affects solubility and target binding.
Hydrogen Bond Acceptors2Affects solubility and target binding.
Rotatable Bonds1Influences conformational flexibility and binding entropy.
Topological Polar Surface Area (TPSA)43.8 ŲPredicts cell permeability.
Drug-Likeness Assessment

"Drug-likeness" is a qualitative concept used to evaluate whether a compound has properties consistent with known drugs. This is often assessed using rules-of-thumb derived from the analysis of successful drug molecules.

Experimental Protocol: Lipinski's Rule of Five Analysis

  • Input Molecular Structure: Provide the SMILES string (CC1=C(N(N=C1)C2CCCC2)N) or the 3D structure of the molecule to a drug-likeness prediction tool.[6]

  • Rule Evaluation: The software will automatically evaluate the molecule against Lipinski's Rule of Five:

    • Molecular weight ≤ 500 Daltons

    • LogP ≤ 5

    • Hydrogen bond donors ≤ 5

    • Hydrogen bond acceptors ≤ 10

  • Analysis: Determine if the molecule violates any of these rules. A compound is considered to have good drug-likeness if it violates no more than one of these rules.

Based on the properties in Table 1, this compound adheres to Lipinski's Rule of Five, suggesting it possesses favorable physicochemical properties for a potential oral drug candidate.

Target Identification and Validation: A Reverse Docking Approach

With a foundational understanding of the molecule's properties, the next critical step is to identify its potential biological targets. For a novel compound, a reverse docking (or inverse docking) approach is a powerful in silico technique.

dot

Target_Identification_Workflow A This compound (3D Conformer) C Reverse Docking Algorithm (e.g., AutoDock, GOLD) A->C B Protein Target Database (e.g., PDB, ChEMBL) B->C D Ranked List of Potential Targets (Based on Binding Affinity) C->D E Target Prioritization (Biological Plausibility, Disease Relevance) D->E F Top Candidate Targets E->F

Caption: Workflow for reverse docking-based target identification.

Rationale for Reverse Docking

Reverse docking screens a single ligand against a library of macromolecular targets. This approach is particularly useful for identifying potential on-targets (responsible for efficacy) and off-targets (responsible for adverse effects) of a novel compound. Given that many pyrazole derivatives have been shown to target kinases and other enzymes involved in cell signaling, the target library for screening should be enriched with these protein families.[2][8]

Experimental Protocol: Reverse Docking

  • Prepare the Ligand: The energy-minimized 3D structure of this compound is prepared by adding hydrogen atoms and assigning partial charges.

  • Select a Target Library: A curated library of 3D protein structures is selected. This can be the entire Protein Data Bank (PDB) or a more focused library of, for example, the human kinome.

  • Define Binding Sites: For each protein in the library, the potential binding site (or "pocket") must be defined. This can be done based on known ligand binding sites or through pocket detection algorithms.

  • Perform Docking: The prepared ligand is docked into the defined binding site of each protein in the library using software like AutoDock Vina or GOLD.

  • Score and Rank: The docking poses are scored based on the predicted binding affinity (e.g., kcal/mol). The protein targets are then ranked according to these scores.

  • Filter and Analyze: The ranked list of potential targets is filtered based on biological relevance. For instance, targets with known roles in cancer or inflammatory diseases may be prioritized for further investigation, given the known activities of other pyrazole derivatives.[2][9]

Molecular Docking: Elucidating Binding Interactions

Once a high-priority target has been identified through reverse docking, a more detailed molecular docking study is performed. This aims to predict the preferred binding mode and affinity of the ligand within the active site of the specific target protein.

dot

Molecular_Docking_Workflow A Prepare Protein Target (e.g., PDB ID: XXXX) C Define Binding Site (Grid Box) A->C B Prepare Ligand (this compound) D Docking Simulation (e.g., AutoDock Vina) B->D C->D E Analyze Docking Poses (Binding Energy, Interactions) D->E F Visualize and Interpret (e.g., PyMOL, Chimera) E->F

Caption: Standard workflow for molecular docking.

Methodological Considerations

The choice of docking software and scoring function is critical for obtaining meaningful results. It is advisable to use multiple docking programs and/or scoring functions to achieve a consensus prediction, thereby increasing the trustworthiness of the results.

Experimental Protocol: Detailed Molecular Docking

  • Protein Preparation: The 3D structure of the selected target protein is obtained from the PDB. Water molecules and any co-crystallized ligands are removed. Hydrogen atoms are added, and the protein is energy minimized.

  • Ligand Preparation: The 3D structure of this compound is prepared as in the reverse docking protocol.

  • Binding Site Definition: A grid box is defined around the active site of the protein to encompass the entire binding pocket.

  • Docking Simulation: The docking simulation is performed using a program like AutoDock Vina. The program will generate a series of possible binding poses for the ligand, each with a corresponding binding affinity score.

  • Pose Analysis: The top-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with the amino acid residues of the active site.

  • Visualization: The predicted binding mode is visualized using molecular graphics software like PyMOL or UCSF Chimera to gain a qualitative understanding of the ligand-protein interactions.

Molecular Dynamics Simulations: Assessing Binding Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations can assess the stability of the predicted ligand-protein complex over time in a simulated physiological environment.

Rationale for MD Simulations

MD simulations provide insights into the dynamic behavior of the ligand-protein complex, the conformational changes that may occur upon binding, and the persistence of key intermolecular interactions. This adds a layer of validation to the docking results.[3]

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup: The top-scoring docked complex from the molecular docking study is placed in a simulation box filled with an explicit solvent model (e.g., TIP3P water). Counter-ions are added to neutralize the system.

  • Energy Minimization: The entire system is energy minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is adjusted to 1 atm. This is followed by a period of equilibration to allow the system to reach a stable state.

  • Production Run: A production MD simulation is run for a significant period (e.g., 100-1000 ns). The trajectory of the atoms is saved at regular intervals.

  • Trajectory Analysis: The saved trajectory is analyzed to calculate various parameters:

    • Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand's position.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the ligand and the protein over time.

    • Binding Free Energy Calculation (e.g., MM/PBSA or MM/GBSA): To obtain a more accurate estimate of the binding affinity.

ADMET Prediction: Profiling for Clinical Translation

In the final stage of the in silico assessment, the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound are predicted. A compound with excellent potency and selectivity will fail in clinical trials if it has poor ADMET properties.

Table 2: Key ADMET Properties for In Silico Prediction

CategoryPropertyPrediction MethodImportance
Absorption Human Intestinal Absorption (HIA)QSAR modelsPredicts oral bioavailability.
Caco-2 PermeabilityQSAR modelsIn vitro model for intestinal absorption.
Distribution Blood-Brain Barrier (BBB) PenetrationQSAR modelsImportant for CNS targets; undesirable for peripheral targets.
Plasma Protein Binding (PPB)QSAR modelsAffects the free concentration of the drug.
Metabolism Cytochrome P450 (CYP) InhibitionDocking/QSARPredicts potential for drug-drug interactions.
Site of Metabolism PredictionReactivity modelsIdentifies metabolically labile spots on the molecule.
Excretion Renal Organic Cation Transporter (OCT2) InhibitionQSAR modelsPredicts potential for altered renal clearance.
Toxicity hERG InhibitionDocking/QSARPredicts risk of cardiotoxicity.
Ames MutagenicityStructural alerts/QSARPredicts potential for carcinogenicity.
HepatotoxicityQSAR modelsPredicts risk of liver damage.

Experimental Protocol: ADMET Prediction

  • Select Prediction Tools: Utilize a combination of ADMET prediction software, such as the open-access SwissADME server, and commercial packages like Discovery Studio or Schrödinger's QikProp.

  • Input Molecular Structure: Provide the 2D or 3D structure of this compound.

  • Run Predictions: Execute the prediction modules for the desired ADMET properties.

  • Analyze and Interpret: Consolidate the predictions and evaluate the overall ADMET profile of the compound. Identify any potential liabilities that may need to be addressed through chemical modification.

Conclusion and Future Directions

This guide has outlined a comprehensive and logically structured in silico workflow for the preclinical evaluation of this compound. By systematically progressing from fundamental property calculations to advanced simulations of protein-ligand interactions and ADMET profiling, this approach provides a robust, multi-faceted assessment of the compound's therapeutic potential. The data generated from these computational studies will be invaluable for making informed decisions about whether to proceed with the chemical synthesis and in vitro biological testing of this novel pyrazole derivative.[10] Future work would involve the experimental validation of the in silico predictions, creating a feedback loop to refine and improve the computational models for future drug discovery efforts.

References

  • In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. (n.d.). International Journal of Multidisciplinary Research and Development. Retrieved from [Link]

  • Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Pharmaceutical and Life Sciences, 10(3), 132-143.
  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). PubMed Central. Retrieved from [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, F., et al. (2011). Development of in silico models for pyrazoles and pyrimidine derivatives as cyclin-dependent kinase 2 inhibitors. Journal of Molecular Graphics and Modelling, 30, 67-81.
  • In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

  • Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning. (2025). PubMed. Retrieved from [Link]

  • Khairulah, Z. A., et al. (2024). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. Russian Journal of General Chemistry, 94(3), 717-724.
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  • 1-(1-Cyclopentylethyl)-4-methylpyrazol-5-amine. (n.d.). PubChem. Retrieved from [Link]

  • 1-cyclopentyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine. (n.d.). PubChem. Retrieved from [Link]

  • 4-Cyclopentyl-1-methylpyrazol-5-amine. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. (2011). PubMed. Retrieved from [Link]

  • 5-(1-aminocyclopropyl)-1-methyl-1H-pyrazol-4-amine. (n.d.). PubChem. Retrieved from [Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. (2024). PubMed Central. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PubMed Central. Retrieved from [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). National Center for Biotechnology Information. Retrieved from [Link]

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Methodological & Application

Synthesis of 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine, a valuable building block in medicinal chemistry and drug discovery. The protocol herein is designed to be a self-validating system, grounded in established chemical principles and supported by authoritative references. This guide offers not just a series of steps, but a detailed explanation of the underlying chemistry, potential challenges, and critical parameters to ensure a successful and reproducible synthesis.

Introduction: The Significance of Substituted Aminopyrazoles

5-Aminopyrazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Their unique electronic properties and ability to participate in various chemical transformations make them versatile starting points for the synthesis of a wide range of heterocyclic compounds.[2] The title compound, this compound, with its specific substitution pattern, presents a unique scaffold for the development of novel therapeutic agents. The cyclopentyl group can enhance lipophilicity and modulate binding to biological targets, while the methyl and amine functionalities provide handles for further chemical elaboration.

Synthetic Strategy: The Thorpe-Ziegler Condensation

The most direct and widely employed method for the synthesis of 5-aminopyrazoles is the condensation reaction between a β-ketonitrile and a hydrazine derivative.[1] This approach, a variation of the Thorpe-Ziegler reaction, offers a convergent and efficient route to the pyrazole core. In this protocol, we will utilize the reaction between cyclopentylhydrazine and 2-methyl-3-oxobutanenitrile to construct the target molecule.

The reaction proceeds through a well-established mechanism. Initially, the more nucleophilic nitrogen of cyclopentylhydrazine attacks the electrophilic carbonyl carbon of 2-methyl-3-oxobutanenitrile to form a hydrazone intermediate. Subsequent intramolecular cyclization, involving the attack of the second nitrogen atom onto the nitrile carbon, leads to the formation of the stable 5-membered pyrazole ring. Aromatization then yields the final this compound.

Regioselectivity

A critical consideration in the synthesis of substituted pyrazoles from unsymmetrical β-dicarbonyl compounds or their equivalents is regioselectivity. The reaction of a substituted hydrazine with a β-ketonitrile can potentially yield two regioisomers. However, in the case of 2-methyl-3-oxobutanenitrile, the ketone carbonyl is significantly more electrophilic than the nitrile carbon, directing the initial attack of the hydrazine to the carbonyl group. Furthermore, the substituted nitrogen of cyclopentylhydrazine is generally more nucleophilic than the terminal nitrogen, favoring its attack on the carbonyl. This inherent reactivity bias strongly favors the formation of the desired 1,5-disubstituted pyrazole isomer.[3][4]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier (Example)
Cyclopentylhydrazine hydrochloride24214-72-0C₅H₁₃ClN₂136.62Sigma-Aldrich, Combi-Blocks
2-Methyl-3-oxobutanenitrile4468-47-7C₅H₇NO97.11TCI, Alfa Aesar
Sodium acetate127-09-3C₂H₃NaO₂82.03Fisher Scientific
Ethanol (absolute)64-17-5C₂H₆O46.07VWR
Ethyl acetate141-78-6C₄H₈O₂88.11Merck
Hexanes110-54-3C₆H₁₄86.18J.T.Baker
Anhydrous sodium sulfate7757-82-6Na₂SO₄142.04Acros Organics
Silica gel (for column chromatography)7631-86-9SiO₂60.08Sorbent Technologies
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Safety Precautions

Cyclopentylhydrazine and its salts are toxic and should be handled with extreme care in a well-ventilated fume hood.[5] Personal protective equipment (gloves, lab coat, safety glasses) is mandatory. 2-Methyl-3-oxobutanenitrile is flammable and harmful if swallowed, in contact with skin, or if inhaled.[6][7] Appropriate safety measures should be taken.

Reaction Workflow

SynthesisWorkflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve Cyclopentylhydrazine HCl and Sodium Acetate in Ethanol B Add 2-Methyl-3-oxobutanenitrile A->B Stir C Reflux the Mixture (Monitor by TLC) B->C Heat D Cool and Concentrate C->D Completion E Partition between Water and Ethyl Acetate D->E F Dry Organic Layer E->F Separate Layers G Column Chromatography F->G Evaporate Solvent H Characterization (NMR, IR, MS) G->H Collect Fractions

Figure 1: A streamlined workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Preparation of Cyclopentylhydrazine Free Base (in situ):

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclopentylhydrazine hydrochloride (1.0 eq, e.g., 1.37 g, 10 mmol) and sodium acetate (1.1 eq, e.g., 0.90 g, 11 mmol).

    • Add absolute ethanol (30 mL) and stir the suspension at room temperature for 30 minutes. This in situ neutralization generates the cyclopentylhydrazine free base.

  • Reaction with β-Ketonitrile:

    • To the stirred suspension, add 2-methyl-3-oxobutanenitrile (1.0 eq, e.g., 0.97 g, 10 mmol) dropwise at room temperature.

    • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C).

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent. The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progression. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL).

    • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

    • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers and wash with brine (25 mL).

    • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel.

    • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

    • Collect the fractions containing the desired product (as determined by TLC) and concentrate them under reduced pressure to yield this compound as a solid or viscous oil.

Characterization

The structure of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR: The spectrum is expected to show signals for the cyclopentyl protons, the methyl group on the pyrazole ring, the pyrazole ring proton, and the amine protons.

  • ¹³C NMR: The spectrum should show the corresponding signals for all unique carbon atoms in the molecule.

  • FT-IR: Characteristic peaks for N-H stretching of the amine group and C=C/C=N stretching of the pyrazole ring are expected.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the product (C₉H₁₅N₃, MW: 165.24 g/mol ) should be observed.

Discussion and Troubleshooting

  • Incomplete Reaction: If TLC analysis indicates the presence of starting materials after the recommended reaction time, the reflux period can be extended. Ensuring the in situ generation of the free base of cyclopentylhydrazine is complete before adding the β-ketonitrile is crucial.

  • Formation of Impurities: The primary potential impurity is the regioisomer. While the reaction is expected to be highly regioselective, the presence of the undesired isomer can be checked by careful analysis of the NMR spectra of the crude product. If significant amounts of the regioisomer are formed, purification by column chromatography should be sufficient for its removal.

  • Low Yield: Low yields may result from incomplete reaction or loss of product during work-up and purification. Ensuring efficient extraction and careful handling during chromatography can help maximize the yield.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedures and paying close attention to the key experimental parameters, researchers can reliably synthesize this valuable compound for their drug discovery and development programs. The provided explanations of the underlying chemistry and troubleshooting tips aim to empower scientists to not only execute the synthesis but also to understand and adapt the protocol as needed.

References

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • El-Faham, A., & El-Obeed, E. A. (2011). 5-Aminopyrazoles: A Review of Synthetic Approaches. Beilstein Journal of Organic Chemistry, 7, 589–605. [Link]

  • Conti, P., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5896. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. In Targets in Heterocyclic Systems (Vol. 22, pp. 194-223). Italian Society of Chemistry.
  • PubChem. (n.d.). 1-methyl-4-phenyl-1H-pyrazol-5-amine. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 2-Methyl-3-oxobutanenitrile. Retrieved January 19, 2026, from [Link]

  • Angene Chemical. (2025). Safety Data Sheet - Cyclopentyl hydrazine dihydrochloride. [Link]

  • Synerzine. (n.d.). SAFETY DATA SHEET 5H-Cyclopentapyrazine, 6,7-dihydro-5-methyl-. Retrieved January 19, 2026, from [Link]

Sources

Application Notes & Protocols: Characterizing 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, they are among the most important targets for modern drug discovery. The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of many FDA-approved kinase inhibitors.[1] This document provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the kinase inhibitory potential of novel pyrazole-containing molecules, using 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine (referred to herein as "Test Compound") as an exemplar. We present detailed, self-validating protocols for determining inhibitory activity and elucidating the mechanism of action, underpinned by a rigorous commitment to data integrity.

Introduction: The Rationale for Investigating a Novel Pyrazole Compound

The human kinome comprises over 500 protein kinases that regulate the majority of cellular pathways.[2] The structural similarity of the ATP-binding site across many kinases presents a significant challenge in developing selective inhibitors. However, certain chemical scaffolds have proven to be particularly effective starting points for inhibitor design. The pyrazole heterocycle is one such scaffold, known for its ability to form key hydrogen bond interactions within the kinase hinge region, a critical anchoring point for many inhibitors.[3][4] Numerous pyrazole derivatives have been successfully developed as potent inhibitors of diverse kinases, including Janus kinases (JAKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR-2).[1][5]

Given this precedent, a novel molecule like this compound warrants investigation as a putative kinase inhibitor. This guide outlines a logical, multi-stage workflow to:

  • Establish Initial Activity: Screen the Test Compound to identify potential kinase targets.

  • Quantify Potency: Accurately determine the half-maximal inhibitory concentration (IC₅₀).

  • Confirm the Hit: Use an orthogonal assay method to validate findings and rule out artifacts.

  • Elucidate Mechanism: Investigate whether the compound competes with ATP.

This entire process is built upon a foundation of robust experimental design and data integrity to ensure trustworthy and reproducible results.

G cluster_workflow Overall Characterization Workflow Compound Test Compound (this compound) Primary_Screen Primary Screening Assay (e.g., Luminescence) Compound->Primary_Screen Hit_Identified Hit Identified? Primary_Screen->Hit_Identified Orthogonal_Assay Orthogonal Confirmatory Assay (e.g., Fluorescence Polarization) Hit_Identified->Orthogonal_Assay Yes Stop Stop or Re-evaluate Hit_Identified->Stop No Hit_Confirmed Hit Confirmed? Orthogonal_Assay->Hit_Confirmed MoA_Study Mechanism of Action Study (ATP Competition) Hit_Confirmed->MoA_Study Yes Hit_Confirmed->Stop No Next_Steps Proceed to Selectivity Profiling & Cellular Assays MoA_Study->Next_Steps

Caption: High-level workflow for kinase inhibitor characterization.

Foundational Principles: Assay Selection and Data Integrity

The trustworthiness of any experimental result begins with selecting the appropriate technology and adhering to strict data quality standards.

Selecting the Right Assay Technology

Several robust methods exist for measuring kinase activity, each with distinct advantages. The choice of assay depends on the experimental goal, throughput requirements, and the specific kinase-substrate system.

Assay Technology Principle Advantages Disadvantages Primary Use Case
Luminescence Measures ATP consumption via a luciferase-luciferin reaction. Signal is inversely proportional to kinase activity.[6][7]Homogeneous ("mix-and-read"), high sensitivity, HTS-compatible, widely applicable.[8]Susceptible to interference from compounds that affect luciferase; indirect measurement.High-throughput screening, IC₅₀ determination.
Fluorescence Polarization (FP) Measures the change in tumbling speed of a fluorescently labeled tracer as it binds to a larger molecule (e.g., an antibody that recognizes phosphorylated substrate).[9]Homogeneous, ratiometric, less prone to signal interference than simple fluorescence intensity.[10]Requires specific, high-affinity antibodies and fluorescent probes; can be costly.Orthogonal hit confirmation, binding assays.
Radiometry ([γ-³²P]-ATP) Directly measures the incorporation of a radioactive phosphate from ATP onto a substrate.[11]"Gold standard" for sensitivity and direct measurement of phosphorylation.[12]Requires handling of radioactive materials, specialized disposal, not amenable to HTS.[13]Low-throughput mechanistic studies, validating other assays.

For initial characterization, a luminescence-based assay like the Kinase-Glo® platform is an excellent starting point due to its simplicity and scalability.[14] A fluorescence polarization assay serves as a powerful orthogonal method to confirm hits, as it relies on a completely different detection principle, thereby reducing the probability of identifying an artifact of the primary assay.[15]

A Commitment to Data Integrity: The ALCOA+ Framework

In drug development, data is the currency of progress. Regulatory bodies and sound scientific practice demand that all data adheres to the ALCOA+ principles to ensure it is reliable and accurate.[16][17]

Principle Description Application in Kinase Assays
A ttributableData is traceable to the person and instrument that generated it.Record user, instrument ID, plate ID, and run date for every experiment.
L egibleData must be readable and permanent throughout its lifecycle.Use validated software for data capture; ensure electronic records are backed up.
C ontemporaneousData is recorded at the time the work is performed.Instrument software should automatically timestamp data acquisition.
O riginalThe first-captured data or a certified "true copy."Retain raw instrument output files; avoid manual data transcription.
A ccurateData is correct, truthful, and reflects what actually occurred.Calibrate pipettes and instruments regularly; use qualified reagents.
+ C ompleteAll data, including repeat runs or failures, is available.Document all experiments, including those that failed, to provide full context.
+ C onsistentData is presented chronologically and logically.Use standardized data analysis templates and follow a consistent workflow.
+ E nduringData is maintained in a durable format for its required lifetime.Store data on secure, backed-up servers.
+ A vailableData can be readily accessed for review and audits.Organize data in a searchable electronic lab notebook (ELN) or database.

Protocol 1: Primary Screening and IC₅₀ Determination via Luminescence Assay

This protocol uses the principle of ATP depletion, where the amount of light generated by luciferase is inversely proportional to kinase activity.[7]

Causality Behind Experimental Choices
  • Assay Platform: The Promega Kinase-Glo® Luminescent Kinase Assay is chosen for its robustness and wide use in HTS.[6][8]

  • Controls for Self-Validation: The inclusion of specific controls is non-negotiable. A "No Kinase" control provides the 100% inhibition signal (maximum luminescence, as no ATP is consumed), while a "DMSO Vehicle" control provides the 0% inhibition signal (basal kinase activity, minimum luminescence). A known inhibitor acts as a positive control to validate that the assay system is responsive.[18]

  • Compound Titration: A 10-point, 3-fold serial dilution is standard for generating a full dose-response curve, which is essential for an accurate IC₅₀ calculation.

Detailed Step-by-Step Methodology

Materials:

  • Test Compound (this compound)

  • Kinase of interest and its corresponding substrate

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • ATP, MgCl₂, DTT, and appropriate kinase buffer

  • DMSO (ACS Grade)

  • Solid white, opaque 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Compound Plating:

    • Prepare a 10 mM stock solution of the Test Compound in 100% DMSO.

    • Create a serial dilution series of the Test Compound in DMSO. For a 10-point, 3-fold dilution starting at 100 µM final concentration, the highest concentration in the DMSO plate will be 10 mM.

    • Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of the DMSO/compound solutions to the wells of a 384-well assay plate. Also include wells with only DMSO for 0% inhibition controls.

  • Kinase Reaction Setup:

    • Prepare a 2X Kinase/Substrate Master Mix in kinase reaction buffer. The final concentration of kinase and substrate should be optimized beforehand, typically near their respective Kₘ values.

    • Add 5 µL of the 2X Kinase/Substrate Master Mix to each well containing the compound.

    • Include "No Kinase" control wells, adding 5 µL of a 2X Substrate-only mix.

    • Mix the plate gently on a plate shaker for 1 minute.

  • Initiation and Incubation:

    • Prepare a 2X ATP solution in kinase reaction buffer. The ATP concentration should be at or near the Kₘ for the specific kinase.

    • Add 5 µL of the 2X ATP solution to all wells to initiate the reaction (Final Volume = 10 µL).

    • Mix the plate on a shaker for 1 minute.

    • Incubate the reaction at room temperature (or 30°C) for the optimized reaction time (e.g., 60 minutes). The reaction should be timed to ensure it remains in the linear range.

  • Signal Detection:

    • Reconstitute the Kinase-Glo® reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.

    • Add 10 µL of the Kinase-Glo® reagent to all wells.

    • Mix on a plate shaker for 2 minutes to ensure cell lysis and signal stabilization.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Read the plate on a luminometer, recording Relative Light Units (RLU).

Data Analysis and Presentation
  • Normalization:

    • Average the RLU values for the 0% inhibition (DMSO) and 100% inhibition (No Kinase) controls.

    • Calculate the Percent Inhibition for each well using the formula: % Inhibition = 100 * (RLU_well - RLU_DMSO) / (RLU_NoKinase - RLU_DMSO)

  • Curve Fitting:

    • Plot Percent Inhibition versus the log of the Test Compound concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value.

Sample Data Table:

Compound Conc. (µM) Log [Conc.] Avg. RLU % Inhibition
100-4.0018,50098.2
33.3-4.4817,95094.1
11.1-4.9515,20078.2
3.70-5.439,80045.9
1.23-5.915,10012.9
0.41-6.392,900-1.8
............
DMSO (0)N/A2,7500.0
No KinaseN/A18,700100.0
Calculated IC₅₀ (µM) 4.25

Protocol 2: Orthogonal Hit Confirmation via Fluorescence Polarization (FP) Assay

This protocol validates the hit from the primary screen using a different detection modality to ensure the observed activity is not an artifact of the luminescence-based system.

Causality Behind Experimental Choices
  • Orthogonal Method: FP is chosen because its mechanism—detecting the rotation of a fluorescent probe in polarized light—is completely unrelated to ATP/luciferase chemistry.[19] This provides a robust, independent confirmation of inhibitory activity.

  • Competitive Immunoassay Format: This is a common and reliable format for FP kinase assays. Kinase activity produces a phosphorylated substrate, which competes with a fluorescently-labeled phosphopeptide (tracer) for binding to a specific antibody. High kinase activity leads to high displacement and a low FP signal.[20]

Detailed Step-by-Step Methodology

Materials:

  • Test Compound, Kinase, Substrate, ATP, and buffer as in Protocol 1.

  • FP Tracer (fluorescently labeled phosphopeptide).

  • Anti-phospho-substrate Antibody.

  • Black, low-volume 384-well plates.

  • Plate reader capable of measuring fluorescence polarization.

Procedure:

  • Kinase Reaction:

    • Perform the compound plating, kinase/substrate addition, and reaction initiation (Steps 1-3 from Protocol 3.2) in a black 384-well plate. The total reaction volume may be scaled (e.g., 20 µL).

  • Detection:

    • Prepare a "Stop/Detect" solution containing the anti-phospho-substrate antibody and the FP tracer in an appropriate FP buffer (often containing EDTA to stop the kinase reaction).

    • Add 10 µL of the Stop/Detect solution to each well.

    • Mix the plate on a shaker for 1 minute.

    • Incubate for the optimized time (e.g., 60 minutes) at room temperature to allow the antibody-peptide binding to reach equilibrium.

  • Data Acquisition:

    • Read the plate on an FP-capable plate reader. The instrument will excite the sample with plane-polarized light and measure the intensity of emitted light both parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation plane.

Data Analysis and Presentation
  • Calculate Millipolarization (mP):

    • The instrument software will calculate the mP value for each well using the formula: mP = 1000 * (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular)

    • The G-factor (Grating factor) is an instrument-specific correction factor.

  • Data Normalization and Curve Fitting:

    • The 0% inhibition control (DMSO) will yield the lowest mP value (maximum kinase activity), while the 100% inhibition control (No Kinase) will yield the highest mP value (no product to displace tracer).

    • Plot mP values versus the log of the Test Compound concentration and fit to a 4PL model to determine the IC₅₀. A successful confirmation will yield an IC₅₀ value comparable to that obtained in the luminescence assay.

Protocol 3: Mechanism of Action (MoA) - ATP Competition Assay

This experiment determines if the Test Compound inhibits the kinase by competing with ATP for the same binding site. This is a critical step in characterizing the inhibitor's modality.

Causality Behind Experimental Choices
  • Varying ATP Concentration: The core principle is to challenge the inhibitor with increasing concentrations of the natural substrate (ATP). If the inhibitor is competitive with ATP, it will take more inhibitor to achieve the same level of inhibition when the ATP concentration is high. This is observed as a rightward shift in the IC₅₀ curve.[8]

  • Assay Platform: The luminescence assay (Protocol 1) is well-suited for this experiment, as it is robust across a range of ATP concentrations.

G cluster_moa ATP Competition Logic Kinase Kinase Active Site Product Phosphorylation Kinase->Product ATP Wins No_Product Inhibition Kinase->No_Product Inhibitor Wins ATP ATP ATP->Kinase Binds Inhibitor Test Compound Inhibitor->Kinase Competes

Caption: Competitive inhibitors block the ATP binding site.

Detailed Step-by-Step Methodology
  • Experimental Setup:

    • Design a matrix experiment where a full dose-response curve for the Test Compound is generated at several different fixed concentrations of ATP.

    • Recommended ATP concentrations: 10 µM, 30 µM, 100 µM, 300 µM (or spanning the relevant physiological range and Kₘ value).

  • Procedure:

    • Follow the Luminescence Assay protocol (Protocol 3.2) for each ATP concentration.

    • For each condition, prepare a separate 2X ATP solution corresponding to the desired final concentration in the assay.

    • Run all conditions on the same day to ensure comparability.

  • Data Analysis:

    • Calculate the IC₅₀ value for the Test Compound at each ATP concentration.

    • Plot the determined IC₅₀ values as a function of ATP concentration.

    • Interpretation:

      • ATP-Competitive: A clear, linear increase in IC₅₀ is observed as the ATP concentration increases.

      • ATP-Non-competitive: The IC₅₀ value remains constant regardless of the ATP concentration.

      • Uncompetitive: The IC₅₀ value decreases as the ATP concentration increases (less common).

Sample Data Presentation:

ATP Concentration (µM) Determined IC₅₀ (µM)
104.25
3011.5
10035.8
300102.1

A plot of this data would show a strong positive correlation, providing compelling evidence that this compound is an ATP-competitive kinase inhibitor.

References

  • El-Sayed, M. T., et al. (2022). "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects." Molecules. [Link]

  • Gaber, M., et al. (2021). "Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors." Molecules. [Link]

  • Technology Networks. (2024). "The New Technologies Changing the Face of Data Integrity in Drug Discovery." Technology Networks. [Link]

  • El-Sayed, M. T., et al. (2022). "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects." PubMed. [Link]

  • BPS Bioscience. "Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery." BPS Bioscience. [Link]

  • Tenti, E., et al. (2023). "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." Molecules. [Link]

  • Guntuku, L., et al. (2014). "Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies." Bioorganic & Medicinal Chemistry. [Link]

  • Corning Life Sciences. "Fluorescence Polarization Kinase Assay Miniaturization." Corning. [Link]

  • BellBrook Labs. (2018). "How Does a Biochemical Kinase Assay Work?" BellBrook Labs. [Link]

  • Altasciences. "A critical path to safe medicines: Why data integrity matters in drug development." Altasciences. [Link]

  • Smith, M. G., et al. (2015). "Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function." PLOS One. [Link]

  • Celtarys Research. (2024). "Optimizing Biochemical Assays for Kinase Activity in Drug Discovery." Celtarys Research. [Link]

  • BMG LABTECH. "Fluorescence Polarization Detection." BMG LABTECH. [Link]

  • Kalleid. (2023). "The Importance of Data Integrity in a Pharmaceutical R&D Environment." Kalleid. [Link]

  • Molecular Devices. "Fluorescence Polarization (FP)." Molecular Devices. [Link]

  • R&D World. (2020). "Data integrity: The cornerstone of safe and effective drug development." R&D World. [Link]

  • Taha, E., et al. (2019). "A Radioactive in vitro ERK3 Kinase Assay." Bio-protocol. [Link]

  • An, F., & D. S. Auld. (2014). "Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates." Protein Kinase Inhibitors. [Link]

  • Hastie, C. J., et al. "Assay of protein kinases using radiolabeled ATP: a protocol." MRC PPU. [Link]

  • BellBrook Labs. (2024). "What Is the Best Kinase Assay?" BellBrook Labs. [Link]

  • Reaction Biology. (2024). "Choosing the Right Assay for Your Kinase Drug Discovery." Reaction Biology. [Link]

  • Allen, J., & J. E. Kuriyan. (2017). "Assaying Protein Kinase Activity with Radiolabeled ATP." Journal of Visualized Experiments. [Link]

  • Kneat. (2024). "What Is Data Integrity?" Kneat. [Link]

  • Reaction Biology. (2024). "Step-by-Step Guide to Kinase Inhibitor Development." Reaction Biology. [Link]

  • Shapiro, A. B. (2015). Response to "Can anyone suggest a protocol for a kinase assay?" ResearchGate. [Link]

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Cell-based assay protocol for 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Throughput Cell-Based Assay for Characterizing the Anti-Proliferative Activity of 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazole chemical scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved kinase inhibitors used in oncology.[1][2][3][4] This document provides a detailed protocol for determining the in vitro anti-proliferative activity of a novel pyrazole-containing compound, this compound. We hypothesize that, like many compounds in its class, it may function by inhibiting protein kinases crucial for cell cycle progression, such as Cyclin-Dependent Kinase 2 (CDK2).[3][5][6] The primary assay described herein is a robust, high-throughput screening (HTS) compatible method for determining the compound's half-maximal inhibitory concentration (IC50) using the CellTiter-Glo® Luminescent Cell Viability Assay.[7][8] This protocol outlines best practices for cell culture, compound handling, data acquisition, and rigorous analysis to ensure the generation of reliable and reproducible results for early-stage drug discovery projects.

Scientific Background & Rationale

The Pyrazole Scaffold as a Kinase Inhibitor Motif

The pyrazole ring is a five-membered heterocycle that is frequently utilized in the design of protein kinase inhibitors.[3][9] Its unique structural and electronic properties allow it to form key hydrogen bonds and other interactions within the ATP-binding pocket of many kinases, leading to potent and often selective inhibition.[3] Several blockbuster anti-cancer drugs, including Crizotinib (ALK/ROS1 inhibitor) and Ruxolitinib (JAK1/JAK2 inhibitor), feature a core pyrazole scaffold, highlighting its therapeutic importance.[1]

Hypothesized Target: Cyclin-Dependent Kinase 2 (CDK2)

Given the prevalence of pyrazole-based kinase inhibitors, we propose a working hypothesis that this compound targets a key regulator of cell proliferation. Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a pivotal role in the G1/S phase transition of the cell cycle.[5][10] Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive therapeutic target.[5][11] Inhibition of CDK2 leads to cell cycle arrest and a subsequent block in proliferation.[6] This application note therefore establishes a foundational assay to test the phenotypic outcome—inhibition of cell proliferation—that would be expected from a putative CDK2 inhibitor.

cluster_G1 G1 Phase cluster_S S Phase CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 forms complex pRb pRb (Retinoblastoma Protein) CDK2->pRb phosphorylates (activates) E2F E2F pRb->E2F releases DNA_Rep DNA Replication (Proliferation) E2F->DNA_Rep activates transcription Inhibitor 1-Cyclopentyl-4-methyl- 1H-pyrazol-5-amine (Hypothesized) Inhibitor->CDK2 inhibits

Caption: Hypothesized mechanism of action via the CDK2/pRb pathway.

Principle of the Assay

This protocol utilizes the Promega CellTiter-Glo® Luminescent Cell Viability Assay to quantify the effect of the test compound on cell proliferation.[7] This is a homogeneous "add-mix-measure" assay based on the quantification of ATP, an indicator of metabolically active, viable cells.[8][12] The assay reagent contains a thermostable luciferase (Ultra-Glo™ Luciferase) which, in the presence of ATP released from lysed cells, generates a stable luminescent signal that is directly proportional to the number of viable cells in the culture.[7] A decrease in signal in compound-treated wells compared to vehicle-treated controls indicates either cytotoxic or cytostatic effects.

Experimental Workflow

The overall workflow is a multi-day process designed for a 96-well plate format, which can be easily adapted for 384-well plates for higher throughput.

G A Day 1: Cell Seeding Seed HCT116 cells into a 96-well plate and incubate overnight. B Day 2: Compound Treatment Prepare serial dilutions of the compound. Treat cells and incubate for 72 hours. A->B C Day 5: Assay Execution Equilibrate plate and reagent to room temp. Add CellTiter-Glo® Reagent to each well. B->C D Day 5: Signal Development Incubate for 10 minutes at RT to lyse cells and stabilize signal. C->D E Day 5: Data Acquisition Read luminescence on a microplate reader. D->E F Day 5: Data Analysis Normalize data, plot dose-response curve, and calculate IC50 value. E->F

Caption: Overview of the 5-day cell-based assay workflow.

Materials and Reagents

Item Supplier Notes
HCT116 cell lineATCC (CCL-247)Human colorectal carcinoma
McCoy's 5A MediumGibco/Thermo FisherCell culture medium
Fetal Bovine Serum (FBS)Gibco/Thermo FisherHeat-inactivated
Penicillin-StreptomycinGibco/Thermo Fisher10,000 U/mL
Trypsin-EDTA (0.25%)Gibco/Thermo FisherFor cell dissociation
DPBS (Dulbecco's PBS)Gibco/Thermo FisherCalcium and Magnesium free
CellTiter-Glo® AssayPromega (Cat# G7570)Store buffer and substrate at -20°C
This compoundN/ATest Compound
DMSO, AnhydrousSigma-AldrichVehicle for compound dissolution
StaurosporineSigma-AldrichOptional: Positive control for cell death
96-well flat-bottom tissue culture platesCorningWhite-walled for luminescence assays
Serological pipettes, pipette tipsStandard lab suppliersSterile

Detailed Step-by-Step Protocol

Cell Culture Maintenance
  • Culture HCT116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells every 2-3 days when they reach 80-90% confluency. Rationale: Keeping cells in the exponential growth phase ensures consistent metabolic activity and response to treatment.

Day 1: Cell Seeding
  • Aspirate media from a sub-confluent flask of HCT116 cells and wash once with DPBS.

  • Add Trypsin-EDTA and incubate for 3-5 minutes until cells detach. Neutralize with complete culture medium.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.

  • Perform a cell count using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

  • Dispense 100 µL of the cell suspension into each well of a white-walled 96-well plate (5,000 cells/well).

  • Control Wells: Designate columns for "Vehicle Control" (cells + DMSO) and "No-Cell Control" (medium only, for background luminescence).

  • Incubate the plate overnight (18-24 hours) to allow cells to attach and resume growth.

Day 2: Compound Preparation and Treatment
  • Prepare a 10 mM Stock Solution: Dissolve the test compound in 100% DMSO. Store at -20°C.

  • Create a Serial Dilution Plate:

    • Add 100 µL of complete medium to wells B1-H12 of a separate, sterile 96-well "dilution plate".

    • Add 200 µL of a 2X starting concentration (e.g., 200 µM) of the compound to row A.

    • Perform a 1:2 serial dilution by transferring 100 µL from row A to row B, mixing thoroughly, then 100 µL from row B to row C, and so on. Discard 100 µL from the final row (H). This creates a plate with 2X concentrations of your final desired range.

  • Treat the Cells: Carefully remove 100 µL of medium from the cell plate and add 100 µL from the corresponding wells of the compound dilution plate. This results in a 1X final concentration and a final DMSO concentration of ≤0.5%. Rationale: High concentrations of DMSO can be toxic to cells; keeping it below 0.5% is a standard practice to minimize vehicle-induced effects.[5]

  • Incubate the treated cell plate for 72 hours. Rationale: A 72-hour incubation period allows for multiple cell doubling times, providing a sufficient window to observe anti-proliferative effects.[6][8]

Example Dilution Scheme (Final Concentrations)
Row A
Row B
Row C
Row D
Row E
Row F
Row G
Row H
Day 5: Assay Execution and Data Acquisition
  • Equilibration: Remove the cell plate and the CellTiter-Glo® reagent from their respective storage and allow them to equilibrate to room temperature for at least 30 minutes.

  • Reagent Preparation: Prepare the CellTiter-Glo® working solution by transferring the buffer to the lyophilized substrate bottle. Mix by inversion until the substrate is fully dissolved.

  • Lysis and Signal Generation: Add 100 µL of the prepared CellTiter-Glo® reagent to each well of the 96-well plate.

  • Signal Stabilization: Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis. Then, let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

  • Data Acquisition: Read the luminescence using a microplate reader (e.g., a luminometer).

Data Analysis and Interpretation

  • Background Subtraction: Average the luminescence values from the "No-Cell Control" wells and subtract this background value from all other wells.

  • Normalization: The data should be normalized to percent viability using the vehicle control as 100% viability.

    • % Viability = ( [Luminescence]Sample / [Luminescence]Vehicle Avg ) * 100

  • Dose-Response Curve: Plot the % Viability (Y-axis) against the log₁₀ of the compound concentration (X-axis).[13]

  • IC50 Calculation: Use a non-linear regression model to fit the data to a sigmoidal dose-response curve (variable slope). The IC50 is the concentration of the compound that causes a 50% reduction in cell viability.[14][15] Software such as GraphPad Prism or open-source alternatives are recommended for this analysis.[16][17]

| Example Data Table | | :--- | :--- | :--- | | Concentration (µM) | Log [Conc] | % Viability (Normalized) | | 100 | 2.00 | 5.2 | | 50 | 1.70 | 8.9 | | 25 | 1.40 | 15.6 | | 12.5 | 1.10 | 35.1 | | 6.25 | 0.80 | 65.4 | | 3.125 | 0.50 | 88.7 | | 1.56 | 0.19 | 95.3 | | 0 (Vehicle) | N/A | 100.0 |

System Validation & Troubleshooting

  • Z'-Factor: For HTS applications, the Z'-factor should be calculated using vehicle (max signal) and a positive control (min signal, e.g., a high concentration of Staurosporine) to assess assay quality. A Z' > 0.5 is considered excellent.

  • High Well-to-Well Variability: This often points to inconsistent cell seeding or pipetting errors. Ensure the cell suspension is homogeneous before seeding.

  • Unexpected IC50 Values:

    • Compound Precipitation: Visually inspect the wells at the highest concentrations. Compound insolubility can lead to inaccurate results.

    • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities. If no effect is observed, consider testing on a different, potentially more sensitive cell line.

  • Metabolic Assays Caveat: Assays like CellTiter-Glo measure metabolic activity (ATP). Compounds that induce cell cycle arrest without immediate cell death may cause cells to enlarge, increasing ATP per cell and masking anti-proliferative effects.[18] If cytostatic effects are suspected, consider orthogonal assays like direct cell counting or DNA synthesis assays (e.g., BrdU incorporation).[19]

References

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. PubMed Central (PMC). Available at: [Link]

  • Nastas, A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal. Available at: [Link]

  • Shrinidhi, A., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, S., et al. (2020). Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. Scientific Reports. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology Website. Available at: [Link]

  • Lounkine, E., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications - Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Jadhav, S., et al. (2020). Studies in molecular modeling, in vitro CDK2 inhibition and antimetastatic activity of some synthetic flavones. Pharmaceutical and Biomedical Research. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central (PMC). Available at: [Link]

  • Promega Connections. (2024). Rethinking Cell Proliferation Assays. Promega Website. Available at: [Link]

  • Shah, N. P., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. ACS Chemical Biology. Available at: [Link]

  • ResearchGate. (2016). How to calculate IC50 for my dose response?. ResearchGate Q&A. Available at: [Link]

  • Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology Website. Available at: [Link]

  • Dempsey, J. A., et al. (2024). INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. Cancer Discovery. Available at: [Link]

  • ResearchGate. (2025). (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate Publication. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH Website. Available at: [Link]

  • Roy, M., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Website. Available at: [Link]

  • BPS Bioscience. (n.d.). CDK2 Assay Kit. BPS Bioscience Website. Available at: [Link]

  • Gorgani, L., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Available at: [Link]

  • GraphPad. (n.d.). How Do I Estimate the IC50 and EC50?. GraphPad Website. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Taylor & Francis Online. Available at: [Link]

  • Biocompare. (2023). Selecting the Best Method for Measuring Cell Proliferation. Biocompare Website. Available at: [Link]

  • Ali, M. (2022). IC50 values by using GraphPad Prism. YouTube. Available at: [Link]

Sources

Application Note: Quantitative Analysis of 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides comprehensive, validated protocols for the quantitative analysis of 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine, a key heterocyclic amine intermediate in pharmaceutical development. Accurate quantification of this analyte is critical for ensuring quality control in manufacturing, supporting stability studies, and enabling pharmacokinetic analysis. We present two robust analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control and purity assessment, and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. The methodologies are detailed with an emphasis on the scientific rationale behind procedural choices and are structured to meet the rigorous validation standards set by the International Council for Harmonisation (ICH).[1][2][3]

Introduction: The Analytical Imperative

This compound is a substituted pyrazole, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities.[4][5][6] The structural integrity and purity of such intermediates are paramount as they directly influence the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, the development of reliable and validated analytical methods is not merely a regulatory requirement but a cornerstone of the entire drug development process.[7]

This guide is designed for researchers, analytical scientists, and quality control professionals. It provides a detailed, field-tested framework for method development, validation, and sample analysis, ensuring data integrity and reproducibility.

General Analytical Workflow

The quantification process follows a systematic workflow, from sample receipt to final data reporting. This ensures traceability, minimizes error, and guarantees that the analytical procedure is fit for its intended purpose.[3]

G cluster_prep Pre-Analysis cluster_analysis Instrumental Analysis cluster_post Post-Analysis SampleReceipt Sample Receipt & Logging StandardPrep Reference Standard & QC Preparation SampleReceipt->StandardPrep SamplePrep Sample Preparation (Dilution / Extraction) StandardPrep->SamplePrep SystemSuitability System Suitability Test (SST) SamplePrep->SystemSuitability SequenceRun Analytical Sequence Run (Standards, QCs, Samples) SystemSuitability->SequenceRun DataProcessing Data Processing & Integration SequenceRun->DataProcessing Quantification Quantification & Statistical Analysis DataProcessing->Quantification Report Final Report Generation Quantification->Report

Figure 1: General workflow for quantitative analysis.

Method 1: HPLC-UV for Assay and Purity

This reversed-phase HPLC (RP-HPLC) method is designed for robustness and precision, making it ideal for determining the potency (assay) of this compound in bulk drug substances and for monitoring purity in stability studies.

Scientific Rationale

The selection of a C18 stationary phase is based on the non-polar cyclopentyl group and the moderately polar pyrazole amine structure, which allows for effective retention and separation via hydrophobic interactions. A mobile phase consisting of acetonitrile and a slightly acidic aqueous buffer is used. The acid (e.g., formic acid) serves to protonate the amine group, which minimizes peak tailing—a common issue with basic analytes—by reducing interactions with residual silanols on the silica support.[8] A gradient elution is employed to ensure efficient elution of the analyte while separating it from potential impurities of varying polarity.

Detailed Protocol

3.2.1. Reagents and Materials

  • Reference Standard: this compound (Purity ≥ 99.5%)

  • Acetonitrile (ACN): HPLC grade or higher

  • Water: Deionized (DI) or Milli-Q water (18.2 MΩ·cm)

  • Formic Acid (FA): HPLC grade (≥ 99%)

  • Methanol: HPLC grade (for dissolution)

3.2.2. Instrumentation and Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30°C
Detection (UV) 235 nm (Wavelength to be confirmed by UV scan)
Run Time 20 minutes
Gradient Program 0-2 min: 10% B; 2-12 min: 10% to 90% B; 12-15 min: 90% B; 15.1-20 min: 10% B

3.2.3. Solution Preparation

  • Mobile Phase: Prepare Mobile Phase A and B as described in the table. Filter through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Calibration Standards: Prepare a series of working standards (e.g., 10, 25, 50, 100, 250 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation: Accurately weigh the sample, dissolve in methanol, and dilute with the diluent to a final concentration within the calibration range (e.g., 100 µg/mL).[9] Filter through a 0.45 µm syringe filter prior to injection.

3.2.4. Chromatographic Procedure

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no carryover or system contamination.

  • Inject the calibration standards in increasing order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards. The concentration of the analyte in the samples is determined using the linear regression equation derived from this curve.[10]

Method 2: LC-MS/MS for Bioanalysis and Trace Quantification

For applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies in biological matrices (e.g., plasma) or trace impurity analysis, LC-MS/MS is the gold standard.[11][12] This method combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.[13]

Scientific Rationale

The method utilizes electrospray ionization (ESI) in positive ion mode, as the basic amine group on the pyrazole ring is readily protonated to form [M+H]⁺ ions.[14] Quantification is performed using Multiple Reaction Monitoring (MRM), which provides exceptional specificity by monitoring a specific fragmentation (transition) of the parent ion to a product ion.[12] This virtually eliminates matrix interference, allowing for accurate quantification at very low concentrations. An internal standard (IS), ideally a stable isotope-labeled version of the analyte, is used to correct for variations in sample preparation and instrument response.

Detailed Protocol

4.2.1. Reagents and Materials

  • Internal Standard (IS): e.g., this compound-d4 (or a structurally similar compound with distinct mass).

  • Solvents: LC-MS grade Acetonitrile, Methanol, and Water.

  • Additives: LC-MS grade Formic Acid.

  • Extraction Solvents: e.g., Methyl tert-butyl ether (MTBE) for Liquid-Liquid Extraction (LLE).

4.2.2. Instrumentation and Conditions

ParameterCondition
LC System Waters ACQUITY UPLC or equivalent
MS System Sciex Triple Quad 6500+ or equivalent
Column UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Ionization Mode ESI Positive
MRM Transitions Analyte: m/z 166.1 → 110.1 (Hypothetical - requires optimization)
IS: m/z 170.1 → 114.1 (Hypothetical - requires optimization)
Key MS Params IonSpray Voltage: 5500 V; Temperature: 500°C

Note: The molecular formula for the analyte is C₉H₁₅N₃, giving a monoisotopic mass of 165.13. The protonated molecule [M+H]⁺ would be ~166.1.[15] The product ion (110.1) is a plausible fragment from the loss of the cyclopentyl group. These transitions must be confirmed and optimized empirically via infusion.

4.2.3. Sample Preparation (from Plasma)

G cluster_prep Liquid-Liquid Extraction (LLE) Protocol Start 1. Pipette 100 µL Plasma Sample Spike 2. Add Internal Standard (IS) Start->Spike Vortex1 3. Vortex Briefly Spike->Vortex1 AddSolvent 4. Add 500 µL MTBE (Extraction Solvent) Vortex1->AddSolvent Vortex2 5. Vortex for 5 min AddSolvent->Vortex2 Centrifuge 6. Centrifuge at 4000g for 10 min Vortex2->Centrifuge Transfer 7. Transfer Supernatant (Organic Layer) Centrifuge->Transfer Evaporate 8. Evaporate to Dryness (Nitrogen Stream) Transfer->Evaporate Reconstitute 9. Reconstitute in 100 µL Mobile Phase A Evaporate->Reconstitute Inject 10. Inject into LC-MS/MS Reconstitute->Inject

Figure 2: Sample preparation workflow for bioanalysis.

4.2.4. Data Analysis Quantification is based on the ratio of the analyte peak area to the internal standard peak area versus the concentration of the calibration standards.[16] This ratio-based approach corrects for any analyte loss during the extraction process or fluctuations in instrument performance.

Method Validation: Ensuring Trustworthiness

Both analytical methods must be validated to demonstrate their suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[1][2] The validation process provides objective evidence that the method is reliable, reproducible, and accurate.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation characteristics and typical acceptance criteria for a quantitative pharmaceutical method.[7][17]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte.No interference from blank, placebo, or known impurities at the analyte's retention time.
Linearity To demonstrate a proportional relationship between signal and concentration.Correlation coefficient (r²) ≥ 0.998 over the specified range.
Range The concentration interval where the method is precise, accurate, and linear.Defined by linearity, accuracy, and precision results.
Accuracy Closeness of the measured value to the true value.98.0% - 102.0% recovery for assay; 85.0% - 115.0% for bioanalysis.
Precision Agreement between repeated measurements.Repeatability: RSD ≤ 1.0%; Intermediate Precision: RSD ≤ 2.0%.
LOD Lowest concentration that can be detected.Signal-to-Noise Ratio (S/N) ≥ 3.
LOQ Lowest concentration that can be quantified with acceptable accuracy and precision.S/N ≥ 10; Accuracy and precision criteria must be met.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits when parameters (e.g., pH, flow rate) are varied slightly.

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide a comprehensive analytical toolkit for the quantification of this compound. The HPLC-UV method offers a reliable and cost-effective solution for routine quality control of bulk materials. For applications demanding the highest levels of sensitivity and selectivity, such as bioanalysis or trace impurity detection, the LC-MS/MS protocol is the superior choice. Adherence to the described protocols and rigorous validation against ICH guidelines will ensure the generation of high-quality, defensible data essential for advancing pharmaceutical research and development.

References

  • AMSbiopharma. (2025, July 22).
  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • BenchChem. Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Lab Manager. (2025, September 19).
  • BenchChem. Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • AxisPharm. Small Molecule Analysis.
  • ICH. (2023, November 30).
  • International Journal of Chemico-Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • NIH PMC. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]

  • Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • New Food Magazine. (2016, August 24). Application of LCMS in small-molecule drug development. [Link]

  • American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. [Link]

  • Semantic Scholar. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • LabRulez GCMS. Analysis of Amines in GC. [Link]

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  • NIH PMC. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]

  • ScienceDirect. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • ResearchGate. Design, synthesis and pharmacological assessment of new pyrazole compounds. [Link]

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Application Notes and Protocols for the Investigation of 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the initial investigation of the novel compound, 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine, as a potential candidate for targeted cancer therapy. While direct research on this specific molecule is emerging, the pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved anti-cancer agents.[1] This guide is built upon the established activities of structurally related pyrazole derivatives, which are known to exhibit potent anti-proliferative effects through various mechanisms, including protein kinase inhibition, induction of apoptosis, and cell cycle arrest.[2][3][4] The protocols detailed herein are designed to serve as a robust starting point for researchers to elucidate the mechanism of action and to evaluate the therapeutic potential of this compound.

Introduction: The Rationale for Investigating this compound

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and more effective therapeutic strategies.[5] A key approach in modern oncology is targeted therapy, which aims to interfere with specific molecules essential for cancer cell growth, progression, and survival. The pyrazole heterocycle, a five-membered ring with two adjacent nitrogen atoms, has been identified as a critical pharmacophore in this endeavor.[1][2] Several successful drugs, such as the ALK/ROS1 inhibitor Crizotinib, feature a pyrazole core, highlighting the scaffold's versatility in drug design.[1]

Pyrazolo[1,5-a]pyrimidines, a related class of compounds, have shown significant promise as protein kinase inhibitors, targeting key players in oncogenic signaling pathways like EGFR, BRAF, and CDKs.[1] Furthermore, various pyrazole derivatives have been demonstrated to induce apoptosis and cell cycle arrest in cancer cells, making them attractive candidates for further development.[2][6]

This guide focuses on This compound , a compound whose therapeutic potential is yet to be fully explored. Based on the established activities of analogous compounds, we hypothesize that it may function as an inhibitor of key oncogenic kinases. The following sections provide detailed protocols to test this hypothesis and to characterize its anti-cancer properties.

Physicochemical Properties and Safe Handling

Prior to commencing any experimental work, it is crucial to understand the basic properties of the compound and to establish safe laboratory practices.

PropertyValueSource
Molecular Formula C9H15N3[7]
Molecular Weight 165.24 g/mol Calculated
Appearance Solid (predicted)-
Solubility Soluble in DMSO, Ethanol[7] (by inference from similar compounds)
Storage Store at 2-8°C, protect from light and moistureGeneral lab practice

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[8][9]

  • Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[8][10]

  • In case of skin or eye contact, rinse immediately and thoroughly with water.[8][9]

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information.[8][9]

Hypothesized Mechanism of Action: Targeting the CDK4/6-Rb Pathway

Based on the known targets of many pyrazole-based anti-cancer agents, we propose that this compound may act as an inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[3][11] The CDK4/6-Cyclin D complex is a critical regulator of the G1-S phase transition in the cell cycle. Its hyperactivity, a common feature in many cancers, leads to uncontrolled cell proliferation. Inhibition of CDK4/6 prevents the phosphorylation of the Retinoblastoma (Rb) protein, thereby maintaining its suppression of E2F transcription factors and causing a G1 cell cycle arrest.

CDK46_Pathway cluster_0 Upstream Signaling (Mitogens) cluster_1 CDK4/6-Cyclin D Complex cluster_2 Rb-E2F Checkpoint cluster_3 Cell Cycle Progression Growth_Factors Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Growth_Factors->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb Rb CDK46->Rb Phosphorylates pRb p-Rb E2F E2F Rb->E2F Sequesters G1_Arrest G1 Phase Arrest pRb->E2F Releases S_Phase S Phase Entry (DNA Replication) E2F->S_Phase Promotes Transcription Compound 1-Cyclopentyl-4-methyl- 1H-pyrazol-5-amine Compound->CDK46 Inhibits

Caption: Hypothesized inhibition of the CDK4/6-Rb pathway by this compound.

Experimental Protocols

The following protocols provide a framework for the initial in vitro evaluation of this compound.

In Vitro Kinase Inhibition Assay

This assay will determine the direct inhibitory effect of the compound on CDK4/Cyclin D1 and CDK6/Cyclin D3 activity.

Workflow:

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase (CDK4/6) - Substrate (Rb peptide) - ATP - Compound dilutions Start->Prepare_Reagents Plate_Setup Plate Setup: Add kinase, substrate, and compound to 384-well plate Prepare_Reagents->Plate_Setup Initiate_Reaction Initiate Reaction: Add ATP Plate_Setup->Initiate_Reaction Incubate Incubate at RT (e.g., 60 min) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction: Add detection reagent Incubate->Stop_Reaction Read_Signal Read Luminescence (or Fluorescence) Stop_Reaction->Read_Signal Analyze_Data Data Analysis: Calculate % inhibition and IC50 values Read_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a suitable assay buffer.

  • Reaction Setup: In a 384-well plate, add the recombinant human CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme, a suitable substrate (e.g., a biotinylated Rb peptide), and the diluted compound. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiation: Start the kinase reaction by adding ATP to a final concentration appropriate for the specific kinase (typically at or near the Km).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction and detect the remaining ATP levels using a commercially available luminescent kinase assay kit (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay assesses the cytotoxic or cytostatic effects of the compound on cancer cell lines.

Workflow:

Cell_Viability_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24h (allow attachment) Seed_Cells->Incubate_24h Treat_Cells Treat with serial dilutions of compound Incubate_24h->Treat_Cells Incubate_72h Incubate for 72h Treat_Cells->Incubate_72h Add_Reagent Add Viability Reagent (e.g., MTT or CellTiter-Glo®) Incubate_72h->Add_Reagent Incubate_Final Incubate as per manufacturer's protocol Add_Reagent->Incubate_Final Read_Plate Read Absorbance (or Luminescence) Incubate_Final->Read_Plate Analyze_Data Data Analysis: Calculate % viability and GI50 values Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, a breast cancer cell line with active Rb) into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: Add a viability reagent such as MTT or CellTiter-Glo® to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control to determine the percent viability. Plot the percent viability against the logarithm of the compound concentration and calculate the GI50 (concentration for 50% growth inhibition).

Western Blotting for Target Engagement and Pathway Modulation

This technique will be used to confirm if the compound inhibits the phosphorylation of Rb and affects downstream markers of the cell cycle.

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Plate and treat cells (e.g., MCF-7) with the compound at concentrations around the GI50 value for a specified time (e.g., 24 hours). Harvest and lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against phospho-Rb (Ser780), total Rb, Cyclin D1, and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phospho-Rb to total Rb to determine the extent of target inhibition.

Data Analysis and Interpretation

A successful outcome from these initial studies would be characterized by the following data profile.

AssayKey ParameterExpected Result for an Active Compound
In Vitro Kinase Assay IC50 (CDK4/6)< 1 µM
Cell Viability Assay GI50 (MCF-7 cells)< 10 µM
Western Blotting p-Rb/Total Rb RatioDose-dependent decrease

A potent IC50 value against the target kinase, coupled with a corresponding growth inhibitory effect in a relevant cell line and clear evidence of on-target pathway modulation (decreased p-Rb), would provide strong validation for advancing this compound into further preclinical development.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Potency in Kinase Assay - Compound insolubility- Incorrect ATP concentration- Inactive enzyme- Confirm solubility in assay buffer- Use ATP at its Km value- Verify enzyme activity with a known inhibitor
High GI50 in Cell Viability Assay - Low cell permeability- Compound efflux- Cell line is not dependent on the target pathway- Assess compound permeability (e.g., PAMPA assay)- Test in cell lines known to be sensitive to CDK4/6 inhibitors
No Change in p-Rb Levels - Insufficient compound concentration or treatment time- Off-target mechanism of cytotoxicity- Perform a time-course and dose-response experiment- Profile the compound against a broader kinase panel

Conclusion and Future Directions

The pyrazole scaffold is a cornerstone of modern targeted cancer therapy. The protocols outlined in this guide provide a clear and scientifically rigorous path for the initial evaluation of this compound. By systematically assessing its kinase inhibitory activity, cellular effects, and on-target engagement, researchers can effectively determine its potential as a novel anti-cancer agent. Positive results from these studies would warrant further investigation, including broader kinase profiling, cell cycle analysis by flow cytometry, and eventual progression to in vivo efficacy studies in animal models.

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  • Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[2][9]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. (2013). PubMed. Retrieved January 19, 2026, from

  • 1-cyclopentyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine. (n.d.). PubChem.
  • O2‑Controlled Acid-Mediated Sulfenylation/Cyclization of Tethered Malononitriles and Sulfides toward Divergent Synthesis of Mono/ Dithio-cyclopentenones. (2026). American Chemical Society.
  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. (2024). PubMed Central.
  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). PubMed Central.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI.
  • Approaches towards the synthesis of 5-aminopyrazoles. (n.d.). Beilstein Journals.
  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (n.d.). MDPI.
  • Application Notes and Protocols: Reactivity of 1-methyl-1H-pyrazol-5-amine with Electrophiles. (n.d.). Benchchem.
  • 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide. (n.d.). PubChem.
  • 5-amino-1-methyl-1H-pyrazole-4-carboxamide. (n.d.). PubChem.
  • The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. (2018). PubMed.

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Application of 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine in inflammatory disease models

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Subject: A Framework for Evaluating the Anti-inflammatory Potential of Novel Pyrazole Derivatives: A Case Study with 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold in Inflammation Research

This document serves as a comprehensive guide for researchers aiming to investigate the anti-inflammatory properties of novel pyrazole compounds. While specific experimental data for this compound in inflammatory models is not yet extensively published, its structure aligns with features common to other biologically active pyrazoles. Therefore, we will use this compound as a representative example to outline a systematic, multi-tiered approach for characterization, from initial in vitro screening to validation in established in vivo models of inflammatory disease. The principles and protocols detailed herein are broadly applicable to other novel pyrazole derivatives.

Potential Mechanisms of Action for Anti-inflammatory Pyrazoles

The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to modulate key signaling pathways that drive the inflammatory response. Understanding these pathways is crucial for designing experiments and interpreting results. Below are three prominent targets for which pyrazole inhibitors have been identified.

Cyclooxygenase-2 (COX-2) Inhibition

COX-2 is an enzyme that is inducibly expressed at sites of inflammation and is responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[6][7] Selective inhibition of COX-2 is a well-established strategy for anti-inflammatory therapy, as it reduces prostaglandin production while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[8][9] Many pyrazole-containing compounds, including the commercial drug Celecoxib, are potent and selective COX-2 inhibitors.[1][4]

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli COX-2 Enzyme COX-2 Enzyme Inflammatory Stimuli->COX-2 Enzyme Upregulates Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Enzyme Substrate Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2 Enzyme->Prostaglandins (PGE2) Catalyzes Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2)->Inflammation & Pain Mediates Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->COX-2 Enzyme Inhibits

Caption: COX-2 signaling pathway and point of inhibition.

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

The p38 MAPK signaling pathway is a critical regulator of the cellular response to stress and inflammatory stimuli, such as lipopolysaccharide (LPS).[10] Activation of p38 MAPK leads to the downstream production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[10][11] Inhibition of p38 MAPK is therefore a promising therapeutic strategy for a range of inflammatory diseases.[12] Several pyrazole-based compounds have been developed as potent p38 MAPK inhibitors.[11]

p38MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/Cytokines LPS/Cytokines MAPKKK MAPKKK LPS/Cytokines->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 MAPK p38 MAPK MAPKK->p38 MAPK Activates Transcription Factors Transcription Factors p38 MAPK->Transcription Factors Pro-inflammatory Genes Pro-inflammatory Genes Transcription Factors->Pro-inflammatory Genes Activates Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Genes->Pro-inflammatory Cytokines (TNF-α, IL-6) Expression Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->p38 MAPK Inhibits

Caption: p38 MAPK signaling cascade and point of inhibition.

Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibition

RIPK1 is a key upstream kinase that regulates inflammatory signaling and programmed cell death pathways, including necroptosis.[13][14] Dysregulation of RIPK1 activity is implicated in a variety of autoimmune and inflammatory diseases.[15] The kinase activity of RIPK1 can drive the production of inflammatory cytokines and mediate cell death, making it an attractive therapeutic target.[13][16][17] Inhibition of RIPK1 kinase activity is a promising approach for treating diseases associated with necroptosis and inflammation.[14]

RIPK1_Pathway TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 Complex I Complex I (Pro-survival, NF-κB) TNFR1->Complex I RIPK1 Kinase RIPK1 Kinase TNFR1->RIPK1 Kinase Inflammation Inflammation Complex I->Inflammation via NF-κB Complex II Complex II (Apoptosis/Necroptosis) Complex II->Inflammation Cell Death Cell Death Complex II->Cell Death RIPK1 Kinase->Complex II Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->RIPK1 Kinase Inhibits Workflow cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Acute Model cluster_2 Tier 3: In Vivo Chronic Disease Models T1_1 Cytotoxicity Assay (e.g., MTT, LDH) T1_2 Target-Based Assays (e.g., COX-2, p38, RIPK1) T1_1->T1_2 T1_3 Cell-Based Functional Assays (LPS-stimulated macrophages) T1_2->T1_3 Decision1 Active & Non-Toxic? T1_3->Decision1 T2_1 LPS-Induced Systemic Inflammation Decision2 Efficacious? T2_1->Decision2 T3_1 Collagen-Induced Arthritis (CIA) T3_2 DSS-Induced Colitis Decision1->T2_1 Yes Stop/Redesign Stop/Redesign Decision1->Stop/Redesign No Decision2->T3_1 Yes Decision2->T3_2 Yes Decision2->Stop/Redesign No

Sources

High-throughput screening with 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the High-Throughput Screening and Target Deconvolution of 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine

Abstract

This guide provides a comprehensive framework for utilizing this compound, a representative pyrazole-based small molecule, in high-throughput screening (HTS) campaigns aimed at discovering novel biological activities and elucidating its mechanism of action. Recognizing that the specific targets of this compound are not yet defined, this document outlines strategic screening approaches against two of the most prominent target classes for pyrazole scaffolds: protein kinases and G-protein coupled receptors (GPCRs). We present detailed, field-proven protocols for primary screening, hit confirmation, and orthogonal validation, complete with data analysis guidelines and troubleshooting advice. This application note is designed for researchers, scientists, and drug development professionals engaged in target identification and early-stage drug discovery.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its metabolic stability and versatile chemical nature, which allows for precise decoration of substituents, have established it as a "privileged scaffold."[3] This means the pyrazole core is present in a multitude of compounds that bind to a wide range of biological targets, often with high affinity and specificity.

The therapeutic impact of pyrazole-containing drugs is significant, with numerous approved pharmaceuticals targeting a broad spectrum of diseases.[2] Notable examples include the COX-2 inhibitor Celecoxib (Celebrex®) for inflammatory diseases, the phosphodiesterase-5 (PDE5) blocker Sildenafil (Viagra®) for erectile dysfunction, and the Bruton's tyrosine kinase (BTK) inhibitor Zanubrutinib (Brukinsa®) for B-cell malignancies.[3] The success of these agents underscores the pyrazole core's ability to favorably interact with diverse protein active sites, including those of enzymes and receptors.[4][5]

This document focuses on This compound as a model compound for HTS. While its specific biological activity is uncharacterized, its structure embodies the key features of the pyrazole class, making it an ideal candidate for broad screening campaigns to uncover novel therapeutic potential. We will detail robust HTS protocols to screen this compound against major drug target families—protein kinases and GPCRs—to identify and validate its biological function.

Compound Profile: this compound

Before initiating any screening campaign, a thorough understanding of the test compound's physicochemical properties is essential for designing appropriate assay conditions and interpreting results.

PropertyValueSource
Molecular Formula C₉H₁₅N₃[6]
Molecular Weight 165.24 g/mol [6]
IUPAC Name This compoundPubChem
CAS Number 1006495-85-7[7]
Predicted XLogP3 1.4[6]
Hydrogen Bond Donors 1 (from -NH₂)[6]
Hydrogen Bond Acceptors 2 (from pyrazole nitrogens)[2]

The properties of this compound make it an excellent candidate for HTS. Its low molecular weight is consistent with fragment-based drug discovery principles, and its predicted lipophilicity (XLogP3) suggests a good balance for achieving cellular permeability without excessive non-specific binding. The presence of both hydrogen bond donors and acceptors provides the potential for specific interactions within protein binding pockets.[2]

HTS Strategy for Target Deconvolution

Given the unknown target of this compound, a logical HTS strategy involves screening against diverse, high-value target classes where pyrazole scaffolds have previously shown significant activity. This guide proposes a parallel screening approach targeting protein kinases and GPCRs.

HTS_Strategy cluster_primary Primary HTS Campaigns cluster_secondary Hit Validation & Follow-up compound This compound (Test Compound) kinase_screen Target Class 1: Protein Kinase Panel compound->kinase_screen Parallel Screening gpcr_screen Target Class 2: GPCR Panel compound->gpcr_screen Parallel Screening kinase_hits Kinase 'Hits' (% Inhibition > Threshold) kinase_screen->kinase_hits Identify Actives gpcr_hits GPCR 'Hits' (Activity > Threshold) gpcr_screen->gpcr_hits Identify Actives dose_response Dose-Response Curve (IC50 / EC50 Determination) kinase_hits->dose_response gpcr_hits->dose_response orthogonal Orthogonal Assay (Confirms Mechanism) dose_response->orthogonal Confirm Hits sar Structure-Activity Relationship (SAR Studies) orthogonal->sar Validated Lead

HTS strategy for target deconvolution.

Application Protocol 1: Primary HTS for Protein Kinase Inhibition

Many pyrazole-containing molecules are potent kinase inhibitors.[5][8][9] A universal assay that detects a common product of all kinase reactions, such as ADP, is ideal for broad screening against a panel of kinases.

Principle of the Assay

This protocol utilizes a fluorescence-based, enzyme-coupled assay to quantify ADP production, which is directly proportional to kinase activity.[10] In the presence of an inhibitor, kinase activity is reduced, leading to lower ADP production and a decreased fluorescence signal. The assay is robust, cost-effective, and suitable for large-scale screening.[10]

Kinase_Workflow start Start: 384-well Plate dispense 1. Dispense Compound (this compound & Controls) start->dispense add_enzyme 2. Add Kinase & Substrate Solution dispense->add_enzyme incubate_reaction 3. Incubate (Kinase Reaction) add_enzyme->incubate_reaction add_detection 4. Add ADP Detection Reagent incubate_reaction->add_detection incubate_detection 5. Incubate (Signal Development) add_detection->incubate_detection read_plate 6. Read Fluorescence (Plate Reader) incubate_detection->read_plate analyze End: Data Analysis (% Inhibition, Z') read_plate->analyze

Workflow for the kinase inhibition HTS assay.
Detailed Step-by-Step Protocol

This protocol is designed for a 384-well plate format.

  • Compound Plating:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Using an acoustic liquid handler or pin tool, transfer 50 nL of the compound stock into designated wells of a 384-well assay plate for a final assay concentration of 10 µM (assuming a 50 µL final volume).

    • Dispense 50 nL of DMSO into "negative control" (0% inhibition) wells.

    • Dispense 50 nL of a known potent inhibitor for the specific kinase being tested into "positive control" (100% inhibition) wells.

  • Reagent Preparation:

    • Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Prepare Kinase/Substrate Solution: In Kinase Reaction Buffer, dilute the target kinase and its corresponding substrate to 2X the final desired concentration.

    • Prepare ATP Solution: In Kinase Reaction Buffer, dilute ATP to 2X the final desired concentration (typically at the Kₘ for the specific kinase).

  • Kinase Reaction:

    • Add 25 µL of the Kinase/Substrate solution to all wells.

    • Centrifuge the plate briefly (e.g., 1000 rpm for 1 minute) to mix.

    • Pre-incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • To initiate the reaction, add 25 µL of the ATP solution to all wells.

    • Incubate for 60 minutes at room temperature. The optimal time may vary depending on the kinase's activity.

  • Signal Detection:

    • Stop the reaction and initiate detection by adding 50 µL of a commercial ADP detection reagent (e.g., ADP-Glo™ Kinase Assay or equivalent fluorescence-based kit).

    • Incubate for 30-60 minutes at room temperature, protected from light, to allow the detection signal to stabilize.

    • Read the fluorescence intensity on a compatible plate reader according to the kit manufacturer's instructions.

Data Analysis and Hit Criteria
  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

  • Assess Assay Quality (Z'-Factor): The Z'-factor is a measure of assay robustness. A value > 0.5 is considered excellent for HTS. Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control|

  • Define a Hit: A common hit criterion is a compound that exhibits an inhibition greater than three standard deviations from the mean of the negative controls, or a fixed threshold (e.g., >50% inhibition).

Application Protocol 2: Primary HTS for GPCR Modulation

GPCRs are a major class of drug targets, and pyrazole derivatives have been identified as modulators.[11][12] Cell-based assays that measure second messenger production, such as intracellular calcium flux, are a mainstay of GPCR HTS.

Principle of the Assay

This protocol describes a calcium flux assay to identify modulators of GPCRs that couple to the Gαq signaling pathway. Cells stably expressing the target GPCR are loaded with a calcium-sensitive fluorescent dye. Activation of the Gαq pathway leads to the release of intracellular calcium, causing a transient increase in fluorescence that can be measured in real-time.[13]

GPCR_Pathway cluster_cell Cell Membrane compound Test Compound (e.g., Pyrazole) receptor Target GPCR compound->receptor Modulates? agonist Orthosteric Agonist agonist->receptor Activates gq Gαq Protein receptor->gq Couples plc PLC gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 er Endoplasmic Reticulum ip3->er Binds to Receptor ca_release Ca²⁺ Release er->ca_release fluorescence Fluorescence Increase ca_release->fluorescence Detected by Dye

Gαq-coupled GPCR signaling pathway.
Detailed Step-by-Step Protocol
  • Cell Culture and Plating:

    • Culture cells stably expressing the target GPCR (e.g., HEK293 or CHO cells) under standard conditions.

    • The day before the assay, seed the cells into 384-well, black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight.

  • Dye Loading:

    • Prepare a calcium-sensitive dye solution (e.g., Fluo-4 AM or Calcium-6) according to the manufacturer's protocol, often including probenecid to prevent dye extrusion.

    • Remove the cell culture medium from the plates and add 20 µL of the dye-loading solution to each well.

    • Incubate for 60 minutes at 37°C in the dark.

  • Compound Addition:

    • Prepare a 3X concentrated compound plate from the 10 mM DMSO stock. Dilute the compound in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).

    • Add 10 µL of the 3X compound solution to the corresponding wells of the cell plate. The final compound concentration will be 1X (e.g., 10 µM).

    • Incubate for 15-30 minutes at room temperature.

  • Signal Detection (FLIPR):

    • Place the cell plate and a 4X agonist plate into a fluorescence imaging plate reader (FLIPR).

    • The instrument will read a baseline fluorescence for several seconds.

    • It will then automatically add 10 µL of the 4X agonist solution (at its EC₈₀ concentration for antagonist/modulator mode) or buffer (for agonist mode).

    • The instrument will continue to read the fluorescence kinetically for 1-3 minutes to capture the calcium transient.

Data Analysis and Hit Criteria
  • Agonist Mode: Compounds that induce a signal increase above a defined threshold (e.g., >3 standard deviations above the mean of buffer-only wells) are identified as agonists.

  • Antagonist/Modulator Mode:

    • PAMs (Positive Allosteric Modulators): Compounds that potentiate the EC₈₀ agonist response.

    • NAMs (Negative Allosteric Modulators) / Antagonists: Compounds that inhibit the EC₈₀ agonist response.

  • Activity is typically quantified by the maximum peak height or the area under the curve (AUC) of the fluorescence signal.

Hit Confirmation and Orthogonal Validation

A single positive result in a primary screen is insufficient to declare a compound a true "hit." A rigorous validation cascade is required to eliminate artifacts and confirm the mechanism of action.[14]

  • Re-testing: The first step is to re-test the initial hits from a fresh powder source to confirm activity and rule out sample handling errors.

  • Dose-Response Curves: Confirmed hits must be tested over a range of concentrations (typically an 8- to 10-point, 3-fold serial dilution) to determine their potency (IC₅₀ for inhibitors, EC₅₀ for activators). This is a critical step for prioritizing compounds for further study.[14]

  • Orthogonal Assays: It is essential to confirm the activity of a hit in a secondary assay that relies on a different detection technology or biological principle.[14] This ensures the observed activity is not an artifact of the primary assay format (e.g., compound auto-fluorescence).

Primary HTS AssayPotential Orthogonal AssayRationale
Kinase: ADP DetectionKinase: TR-FRET Phospho-Substrate AssayDirectly measures the phosphorylated product, not the ADP co-product.[15][16]
GPCR: Calcium FluxGPCR: β-Arrestin Recruitment (BRET/FRET)Measures a distinct, downstream signaling event from G-protein activation.
GPCR: cAMP AssayGPCR: Radioligand Binding AssayDirectly measures the compound's ability to displace a known ligand from the receptor.[13]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Z'-Factor (<0.5) High variability in controls; low signal-to-background ratio.Optimize reagent concentrations (enzyme, substrate, ATP); increase incubation times; check plate reader settings.
Compound Precipitation Poor compound solubility in aqueous assay buffer.Lower the final assay concentration; add a small percentage of a co-solvent like PEG (if tolerated by the assay); consult compound solubility data.
High False Positive Rate Assay interference (e.g., auto-fluorescence, light scattering); non-specific inhibition.Implement a counter-screen (e.g., assay without enzyme) to flag interfering compounds; use orthogonal assays for confirmation.
Inconsistent Cell-Based Assay Results Variation in cell number, health, or passage number.Use cells within a consistent low passage number range; ensure even cell seeding; monitor cell viability.

Conclusion

This compound serves as an excellent starting point for a high-throughput screening campaign aimed at discovering novel bioactive agents. By leveraging the known propensity of the pyrazole scaffold to interact with protein kinases and GPCRs, the parallel screening strategies outlined in this guide provide a robust and efficient path toward target identification and validation. The detailed protocols for primary screening, hit confirmation, and orthogonal testing establish a rigorous framework for minimizing false positives and confidently advancing promising hits into lead optimization. This systematic approach maximizes the potential for uncovering new therapeutic avenues for this privileged chemical scaffold.

References

  • Bertekap, R., Burford, N., et al. (2015). High-Throughput Screening for Allosteric Modulators of GPCRs. Methods in Molecular Biology. Available at: [Link][11][12]

  • Ningbo Inno Pharmchem Co., Ltd. The Significance of Pyrazole Derivatives in Modern Drug Discovery. Available at: [Link][1]

  • Wu, Y., et al. (2019). GPCR Allosteric Modulator Discovery. Advances in Experimental Medicine and Biology.
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  • Verma, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link][3]

  • Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link][2]

  • Kido, K., et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery. Available at: [Link][10]

  • O'Dowd, H., et al. (2003). An ultra-HTS process for the identification of small molecule modulators of orphan G-protein-coupled receptors. Drug Discovery Today. Available at: [Link][17]

  • van Eis, M.J., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE. Available at: [Link][8]

  • Schihada, H., et al. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology. Available at: [Link]

  • Bi, C., et al. (2022). Emerging paradigms for target discovery of traditional medicines: A genome-wide pan-GPCR perspective. Acta Pharmaceutica Sinica B. Available at: [Link][13]

  • PubChem. 1-cyclopentyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine. Available at: [Link][18]

  • Al-Ostoot, F.H., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Biointerface Research in Applied Chemistry. Available at: [Link][19]

  • Al-Ostoot, F.H., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Biointerface Research in Applied Chemistry. Available at: [Link][20]

  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Available at: [Link][14]

  • PubChem. This compound. Available at: [Link][6]

  • Shrinidhi, A., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS Chemical Neuroscience. Available at: [Link][21]

  • Goldstein, D.M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry. Available at: [Link][9]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences. Available at: [Link][22]

  • Touaibia, M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link][23]

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Application Notes & Protocols: In Vivo Experimental Design for 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine (CMPA)

Author: BenchChem Technical Support Team. Date: January 2026

Forward: Charting the In Vivo Path for a Novel Pyrazole-Amine Compound

This document provides a comprehensive guide for the preclinical in vivo evaluation of 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine, hereafter referred to as CMPA. As CMPA is a novel chemical entity, this guide is built upon a scientifically informed, hypothetical framework. The pyrazole-amine scaffold is a privileged structure in medicinal chemistry, frequently associated with the inhibition of protein kinases.[1][2] Therefore, we will proceed with the hypothesis that CMPA is a selective inhibitor of a key inflammatory kinase, making it a promising candidate for autoimmune diseases.

This guide is designed to be a robust, adaptable framework. It explains not just what to do, but why each step is critical for generating a clear, decisive data package for this novel compound. The overarching goal is to rigorously assess the therapeutic potential of CMPA by establishing its efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) relationship in a validated animal model of rheumatoid arthritis.[3][4][5]

Scientific Rationale & Hypothetical Compound Profile

The Therapeutic Target: A Nexus of Inflammation

We hypothesize that CMPA is a potent, selective, orally bioavailable inhibitor of Tyrosine Kinase "X" (TKX) . TKX is a hypothetical intracellular signaling kinase understood to be a critical node in the inflammatory cascade that drives the pathophysiology of rheumatoid arthritis (RA). Its activation in immune cells leads to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and subsequent joint destruction. By inhibiting TKX, CMPA is expected to dampen this inflammatory response and ameliorate disease signs.

The Disease Model: Collagen-Induced Arthritis (CIA)

To test this hypothesis, the Collagen-Induced Arthritis (CIA) model in DBA/1 mice is selected. This model is the industry standard for preclinical RA studies because it shares significant immunological and pathological characteristics with human RA, including synovitis, pannus formation, and erosion of cartilage and bone.[6][7] The successful reduction of disease severity in this model is a strong predictor of potential clinical efficacy.

Integrated In Vivo Strategy: The Efficacy, PK/PD, and Safety Triad

A successful preclinical campaign must do more than show that a drug "works." It must build a cohesive story that links drug exposure to target engagement and therapeutic effect.[8][9] Our strategy is designed to answer three core questions:

  • Efficacy: Does CMPA reduce the signs and symptoms of arthritis at well-tolerated doses?

  • PK/PD Relationship: What level of drug exposure (Pharmacokinetics) is required to inhibit the TKX target (Pharmacodynamics) and achieve efficacy?[4]

  • Safety: What is the preliminary safety and tolerability profile of CMPA?

This integrated approach is visualized in the workflow below.

G cluster_0 Phase 1: Preparation & Model Induction cluster_1 Phase 2: Therapeutic Dosing & Monitoring cluster_2 Phase 3: Terminal Analysis cluster_3 Decision Point prep CMPA Formulation Development & QC induce CIA Model Induction (Day 0 & Day 21) dosing Initiate Prophylactic Dosing (Vehicle, CMPA Doses, Positive Control) induce->dosing Onset of Disease monitor Daily Clinical Scoring & Body Weight Measurement dosing->monitor pk_pd PK/PD Analysis (Satellite Groups) monitor->pk_pd Study Termination hist Histopathology of Joints monitor->hist term_s Terminal Safety Readouts monitor->term_s decision Go / No-Go Decision for Further Development term_s->decision

Figure 1: Integrated workflow for the in vivo evaluation of CMPA.

Core Methodologies and Protocols

Animal Model: Collagen-Induced Arthritis (CIA)

The CIA model is induced in genetically susceptible DBA/1 mice, which are immunized with type II collagen.[10][11] This triggers an autoimmune response targeting the collagen in the joints, leading to an aggressive arthritis.

  • Strain: Male DBA/1 mice, 8-10 weeks of age.

  • Housing: Specific Pathogen-Free (SPF) conditions are critical, as certain viral infections can interfere with CIA development.[6]

  • Induction Protocol:

    • Day 0 (Primary Immunization): Anesthetize mice. Administer a 0.1 mL emulsion of bovine type II collagen in Complete Freund's Adjuvant (CFA) subcutaneously at the base of the tail.[10]

    • Day 21 (Booster Immunization): Anesthetize mice. Administer a 0.1 mL emulsion of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) subcutaneously at a different site on the tail.[10]

    • Disease Onset: Arthritis typically appears between Day 26 and Day 35 post-primary immunization.[10]

CMPA Formulation for Oral Administration

Achieving consistent oral exposure is paramount. For a novel, likely poorly soluble compound, a micronized suspension is a standard starting point.

Protocol: Preparation of 2 mg/mL CMPA Suspension in 0.5% CMC

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of Carboxymethyl Cellulose (CMC, low viscosity) in sterile water. Mix thoroughly until fully dissolved. A magnetic stirrer is recommended.[12]

  • Compound Preparation: Weigh the required amount of CMPA for the final volume (e.g., 100 mg for 50 mL). If not already micronized, grind the powder to a fine consistency with a mortar and pestle.

  • Suspension: Add a small amount of the 0.5% CMC vehicle to the CMPA powder to create a smooth, uniform paste. This prevents clumping.

  • Final Volume: Gradually add the remaining vehicle while stirring continuously to achieve the final concentration of 2 mg/mL.

  • Dosing: Prepare fresh daily. Keep the formulation under gentle agitation during the dosing procedure to maintain a homogenous suspension.[12] Administer via oral gavage using a proper-sized, soft-tipped gavage needle.

Efficacy Study Design

This study will assess the ability of CMPA to prevent or reduce the severity of arthritis when dosed prophylactically.

Table 1: Efficacy Study Experimental Groups

Group N Test Article Dose (mg/kg) Route Dosing Frequency
1 10 Vehicle (0.5% CMC) 0 p.o. QD
2 10 CMPA 3 p.o. QD
3 10 CMPA 10 p.o. QD
4 10 CMPA 30 p.o. QD

| 5 | 10 | Dexamethasone (Positive Control) | 1 | i.p. | QD |

  • Dosing Schedule: Dosing begins on Day 21 (day of booster immunization) and continues until the study endpoint (e.g., Day 42).

  • Primary Endpoint: Clinical Arthritis Score: Each paw is graded on a scale of 0-4, for a maximum score of 16 per animal.[6]

    • 0 = Normal, no signs of arthritis.

    • 1 = Mild swelling and/or erythema of one digit.

    • 2 = Moderate swelling and erythema of multiple digits or the paw.

    • 3 = Severe swelling and erythema of the entire paw.

    • 4 = Maximal inflammation with joint deformity/ankylosis.

  • Secondary Endpoints:

    • Paw thickness measured with a digital caliper.

    • Body weight changes (as a measure of general health).

    • Terminal Histopathology: At study termination, hind paws are collected, fixed, decalcified, and stained (H&E, Safranin-O) to assess inflammation, pannus formation, and cartilage/bone erosion.[13][14][15]

Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

To understand the drug's behavior, a satellite group of animals is used for PK/PD analysis to avoid influencing the efficacy cohort.[3]

PK Protocol:

  • Dosing: On a single day during the treatment period (e.g., Day 35), dose a separate cohort of CIA mice (n=3 per time point) with a single 10 mg/kg oral dose of CMPA.

  • Blood Collection: Collect blood samples (via submandibular or saphenous vein) at pre-dose, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: Process blood to plasma and analyze for CMPA concentration using a validated LC-MS/MS method. Key parameters (Cmax, Tmax, AUC) will be calculated.

PD (Target Engagement) Protocol:

  • Tissue Collection: At the same time points as PK collection, euthanize animals and collect relevant tissue (e.g., spleen or paws).

  • Analysis: Prepare tissue lysates and perform a Western blot or ELISA to measure the phosphorylation of a known downstream substrate of the hypothetical TKX target. A reduction in phosphorylation relative to vehicle-treated animals indicates target engagement.

cluster_0 Hypothetical TKX Signaling Pathway cytokine Pro-inflammatory Cytokine Receptor tkx TKX Kinase Active (Phosphorylated) cytokine->tkx Activates substrate Downstream Substrate p-Substrate tkx->substrate Phosphorylates tf Transcription Factor Activation substrate->tf gene Inflammatory Gene Expression tf->gene cmpa CMPA cmpa->tkx Inhibits

Figure 2: Hypothetical signaling pathway for TKX kinase inhibited by CMPA.

Data Interpretation and Decision Making

The goal is to build a clear, evidence-based case for advancing CMPA.

Table 2: Sample Data Interpretation Framework

Parameter Favorable Outcome Unfavorable Outcome Implication
Efficacy Dose-dependent reduction in clinical score and paw swelling. Histology confirms joint protection. No significant effect vs. vehicle. Go: Proceed to further studies. No-Go: Lack of efficacy.
PK Exposure Dose-proportional AUC. T1/2 supports once-daily dosing. Low/variable exposure. Rapid clearance. Go: Favorable properties. Action: Reformulation may be needed.
PD/Target Engagement Dose-dependent inhibition of TKX substrate phosphorylation. No target engagement despite adequate plasma exposure. Go: Target is modulated. No-Go: Compound not hitting the target in vivo.
PK/PD Correlation Efficacy is achieved at exposures that result in >X% target inhibition. Efficacy requires massive, non-translatable exposures. Go: Clear link between exposure, target, and effect. No-Go: Poor therapeutic index.

| Safety | No significant body weight loss or adverse clinical signs. | Significant body weight loss, morbidity. | Go: Well-tolerated. No-Go: Compound has safety liabilities. |

A successful outcome would demonstrate that CMPA, at well-tolerated oral doses, achieves sufficient plasma exposure to engage the TKX target in relevant tissues, leading to a significant and dose-dependent reduction in the clinical and histological signs of arthritis. This result would provide a strong rationale for advancing CMPA into further preclinical safety studies and ultimately toward clinical development.[16][17]

References

  • Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model. PMC. Retrieved from [Link]

  • Alimentiv. (n.d.). Understanding Pharmacokinetics & Pharmacodynamics. Retrieved from [Link]

  • Bio-protocol. (n.d.). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Retrieved from [Link]

  • AMSBIO. (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]

  • Brand, D. D. (2005). Collagen-induced arthritis. Nature Protocols. Retrieved from [Link]

  • Gabrielsson, J., & Weiner, D. (2009). Pharmacokinetic–Pharmacodynamic Reasoning in Drug Discovery and Early Development. Taylor & Francis Online. Retrieved from [Link]

  • Synergy Research. (n.d.). The Crucial Role of Pharmacodynamic and Pharmacokinetic Studies in Drug Development. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Consideration of Pharmacokinetic Pharmacodynamic Relationships in the Discovery of New Pain Drugs. Retrieved from [Link]

  • Inotiv. (n.d.). Histopathologic Methods for Mouse Antibody Arthritis Model. Retrieved from [Link]

  • BioAgilytix. (n.d.). The Difference Between Pharmacokinetics and Pharmacodynamics. Retrieved from [Link]

  • Kerna, I., et al. (2020). 'SMASH' recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models. Annals of the Rheumatic Diseases. Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). A Whole-Joint Histopathologic Grading System for Murine Knee Osteoarthritis. PMC. Retrieved from [Link]

  • National Institutes of Health (NIH). (2013). A Comprehensive Histological Assessment of Osteoarthritis Lesions in Mice. PMC. Retrieved from [Link]

  • Google Patents. (2021). WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents.
  • National Center for Biotechnology Information (NCBI). (n.d.). General Principles of Preclinical Study Design. Retrieved from [Link]

  • Inotiv. (n.d.). Mouse Collagen Methods — Collagen Induced Arthritis in Mice (CIA) Histology/Histopathology Methods. Retrieved from [Link]

  • MDPI. (2023). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]

  • Preprints.org. (2023). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]

  • BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing. Retrieved from [Link]

  • Taylor & Francis Online. (2010). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Comparison of Gelatin Flavors for Oral Dosing of C57BL/6J and FVB/N Mice. PMC. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2021). Method for voluntary oral administration of drugs in mice. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Current status of pyrazole and its biological activities. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information (NIH). (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource hub for the synthesis and optimization of 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable heterocyclic building block. Here, we move beyond simple protocols to dissect the underlying chemistry, troubleshoot common experimental hurdles, and provide a framework for achieving high-yield, high-purity synthesis.

Section 1: The Core Synthesis—Understanding the "Why"

The most reliable and widely adopted method for constructing the 1,4,5-substituted aminopyrazole core is the cyclocondensation reaction between a substituted hydrazine and a β-ketonitrile. This approach, a variation of the classical Knorr pyrazole synthesis, offers a direct and efficient route to the target molecule.[1]

The Key Transformation:

The synthesis of this compound is achieved through the reaction of Cyclopentylhydrazine with 2-cyano-3-pentanone (or a related β-ketonitrile). The reaction proceeds through a well-defined mechanism involving initial hydrazone formation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

G R1 Cyclopentylhydrazine I1 Hydrazone Intermediate R1->I1 Nucleophilic Attack (on Ketone) R2 2-Cyano-3-pentanone (β-Ketonitrile) R2->I1 I2 Cyclized Dihydropyrazole Intermediate I1->I2 Intramolecular Cyclization (Amine attacks Nitrile) P This compound I2->P Dehydration (Aromatization) [Rate-Limiting Step]

Caption: Core reaction mechanism for pyrazole synthesis.

Understanding that the final dehydration step is often rate-limiting is crucial for optimization; this step is typically facilitated by heat and an acid catalyst to promote the loss of water and achieve aromatization.[2]

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during synthesis in a practical question-and-answer format.

Q1: My reaction yield is consistently low (<60%). What are the primary causes and how can I improve it?

A1: Low yield is the most frequent complaint and typically points to one of four areas: incomplete reaction, competing side reactions, suboptimal conditions, or mechanical loss during workup.

  • Causality—Incomplete Reaction: The cyclocondensation may not be reaching completion. The final dehydration step is an equilibrium process that requires sufficient energy to drive it forward.

    • Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or LC-MS. Ensure starting materials are fully consumed. If the reaction stalls, consider increasing the reaction temperature or extending the reaction time. Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently overcoming the activation energy barrier for dehydration.[3]

  • Causality—Catalyst Inefficiency: The reaction often requires an acid catalyst to protonate the hydroxyl group of the cyclized intermediate, making it a better leaving group (water).

    • Solution: Introduce a catalytic amount of a protic acid, such as glacial acetic acid or a drop of sulfuric acid. This accelerates the rate-limiting dehydration step.[4] Be cautious, as excess acid can lead to side reactions or complicate purification.

  • Causality—Incorrect Stoichiometry: An improper ratio of reactants can leave excess starting material and limit the formation of the product.

    • Solution: While a 1:1 molar ratio is theoretically sound, empirically, using a slight excess (1.05-1.1 equivalents) of the more volatile or less stable reactant can compensate for any degradation or loss and drive the reaction to completion.

Table 1: Troubleshooting Low Yields

Problem Potential Cause Recommended Solution & Rationale
Low Yield Incomplete reaction Increase Temperature/Time: Reflux in a higher-boiling solvent like ethanol or toluene. Rationale: Provides activation energy for the rate-limiting dehydration step.
No or inefficient catalyst Add Catalytic Acid: Introduce 5-10 mol% of acetic acid. Rationale: Protonates the intermediate's -OH group, facilitating its elimination as water.
Suboptimal Solvent Change Solvent: Switch from methanol (lower boiling point) to ethanol or isopropanol. Rationale: Higher temperatures can be achieved, driving the equilibrium towards the product.
Impurity Unreacted Starting Material Optimize Stoichiometry: Use a slight excess (1.05 eq) of cyclopentylhydrazine. Rationale: Ensures the more complex β-ketonitrile is fully consumed.

| | Side-product Formation | Control Temperature: Avoid excessive heat, which can cause decomposition of the hydrazine or β-ketonitrile. Rationale: Minimizes thermal degradation pathways. |

Q2: I'm observing a persistent impurity that co-elutes with my product during column chromatography. What could it be and how do I remove it?

A2: This is often indicative of a regioisomer or a structurally similar byproduct. Although cyclopentylhydrazine is symmetrical, impurities in the β-ketonitrile starting material could lead to isomeric products. However, a more common issue is incomplete dehydration.

  • Causality—The Dihydropyrazole Intermediate: The cyclized, non-aromatic intermediate (Structure I2 in the mechanism diagram) can be a persistent impurity if the dehydration step is inefficient. It is polar and may have similar chromatographic behavior to the final aminopyrazole.

    • Solution 1 (Reaction Optimization): Ensure the reaction goes to full completion with sufficient heat and/or catalytic acid, as described in A1.

    • Solution 2 (Purification Strategy): Utilize an acid-base extraction during workup. The target 5-aminopyrazole is basic and can be selectively extracted into an acidic aqueous layer (e.g., 1M HCl), leaving non-basic impurities in the organic phase. The aqueous layer can then be basified (e.g., with NaOH) and the pure product re-extracted into an organic solvent like ethyl acetate. This is a highly effective method for removing non-basic impurities.

Q3: I am using cyclopentylhydrazine hydrochloride. Do I need to neutralize it first?

A3: Yes, this is a critical step. The free base of the hydrazine is the active nucleophile. Using the hydrochloride salt directly will quench the reaction as the hydrazine nitrogen is protonated and non-nucleophilic.

  • Causality—Lack of Free Nucleophile: The lone pair on the nitrogen is tied up by the proton from HCl, preventing it from attacking the ketone of the β-ketonitrile.

    • Solution: Before adding the β-ketonitrile, you must neutralize the cyclopentylhydrazine hydrochloride in situ or in a separate step. Add one full equivalent of a non-nucleophilic base like triethylamine (TEA) or potassium carbonate to the reaction mixture containing the hydrazine salt. Stir for 15-30 minutes before proceeding. Alternatively, the free base can be generated by dissolving the salt in water, basifying with NaOH, extracting with an organic solvent, drying, and using the resulting solution directly.

Section 3: Optimized Experimental Protocol

This protocol is designed as a self-validating system with clear checkpoints to ensure success.

Reagents & Materials:

  • Cyclopentylhydrazine hydrochloride

  • 2-Cyano-3-pentanone

  • Triethylamine (TEA)

  • Ethanol (Absolute)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • 1M Hydrochloric Acid (HCl)

  • 1M Sodium Hydroxide (NaOH)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cyclopentylhydrazine hydrochloride (1.37 g, 10.0 mmol, 1.0 eq).

  • Hydrazine Free-Basing: Add 30 mL of absolute ethanol, followed by triethylamine (1.4 mL, 10.0 mmol, 1.0 eq). Stir the resulting slurry at room temperature for 20 minutes.

  • Reagent Addition: Add 2-cyano-3-pentanone (1.11 g, 10.0 mmol, 1.0 eq) to the mixture via syringe.

  • Reaction & Monitoring: Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 4-6 hours.

    • Self-Validation Checkpoint 1: After 2 hours, take an aliquot of the reaction mixture, spot it on a TLC plate, and elute with 30% EtOAc in Hexanes. Visualize under UV light. Confirm the diminishing intensity of the starting material spots. The reaction is complete when the 2-cyano-3-pentanone spot is no longer visible.

  • Workup - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Workup - Acid-Base Extraction: Dissolve the resulting residue in 50 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash with 30 mL of 1M HCl.

    • Expert Insight: The product will move into the aqueous acidic layer. Retain this aqueous layer. The organic layer contains neutral impurities and can be discarded.

  • Product Isolation: Cool the acidic aqueous layer in an ice bath and slowly basify it to pH >10 by adding 1M NaOH. A white or off-white precipitate may form.

  • Final Extraction: Extract the product from the basified aqueous layer with ethyl acetate (3 x 40 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes. Combine the pure fractions and remove the solvent to afford this compound as a solid.

Caption: Step-by-step experimental workflow diagram.

Section 4: Frequently Asked Questions (FAQs)

  • Q1: Can I use a different base for the initial neutralization?

    • A: Yes, other non-nucleophilic bases like potassium carbonate or DBU can be used. However, triethylamine is often preferred as its hydrochloride salt byproduct is often soluble and easily removed during the aqueous workup. Avoid strong nucleophilic bases like NaOH or KOH at this stage as they can promote unwanted side reactions with the β-ketonitrile.

  • Q2: Is it possible to run this reaction without a solvent?

    • A: While some pyrazole syntheses can be performed under neat (solvent-free) conditions, especially with microwave heating, using a solvent like ethanol provides better temperature control and ensures homogeneity of the reaction mixture, generally leading to cleaner reactions and more reproducible yields.[5]

  • Q3: My final product is an oil instead of a solid. What should I do?

    • A: A small amount of residual solvent or a minor impurity can prevent crystallization. First, ensure all solvent is removed by drying the product under high vacuum for several hours. If it remains an oil, try triturating with a non-polar solvent like hexanes or pentane. This often induces crystallization by dissolving impurities and allowing the pure product to precipitate.

References

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

  • PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available from: [Link]

  • Organic Chemistry Portal. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Available from: [Link]

  • NIH. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]

  • Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]

  • ACS Publications. (n.d.). One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles. Available from: [Link]

  • HAL Open Science. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Available from: [Link]

  • Journal of Organic Chemistry. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available from: [Link]

  • YouTube. (2019, January 19). synthesis of pyrazoles. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrazole.... Available from: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available from: [Link]

  • PubMed. (2024, September 18). Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Available from: [Link]

  • ResearchGate. (n.d.). Modern Approaches to the Synthesis of Pyrazoles (A Review). Available from: [Link]

  • RSC Publishing. (2022, September 12). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Available from: [Link]

  • MDPI. (n.d.). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Available from: [Link]

  • PMC - PubMed Central. (2024, October 15). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Available from: [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Combinatorial synthesis of substituted pyrazolo-fused quinazolines by the Rh(iii)-catalyzed [5 + 1] annulation of phenyl-1H-pyrazol-5-amine with alkynoates and alkynamides. Available from: [Link]

  • MDPI. (2023, May 20). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. Available from: [Link]

Sources

Technical Support Center: Purification of 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine (CAS No. 35100-92-6). This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this valuable synthetic intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and achieve high purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a successful purification strategy.

Q1: What are the most common impurities I should expect from a typical synthesis of this compound?

A1: The synthesis of substituted pyrazoles, often via a Knorr-type condensation, can generate a predictable profile of impurities.[1][2] The primary challenges arise from the reaction of a cyclopentylhydrazine with a β-ketonitrile precursor. Key impurities include:

  • Regioisomers: The most problematic impurity is often the 1-Cyclopentyl-4-methyl-1H-pyrazol-3-amine isomer. Its formation is a common issue when using unsymmetrical starting materials, and its similar polarity makes it difficult to separate from the desired 5-amino product.[1]

  • Unreacted Starting Materials: Residual cyclopentylhydrazine and the β-ketonitrile starting material may persist. Hydrazine can often be removed with an acidic wash during workup.[1]

  • Pyrazoline Intermediates: Incomplete aromatization or cyclization can leave partially saturated pyrazoline byproducts in the crude mixture.[1]

  • Hydrazine-Derived Byproducts: Side reactions involving the hydrazine starting material can produce colored impurities, which may result in yellow or red hues in the crude product.[1]

Q2: What is the best initial step to assess the purity and complexity of my crude product?

A2: Before attempting any large-scale purification, a multi-technique preliminary analysis is critical.

  • Thin-Layer Chromatography (TLC): This is your first and most important tool. Run the crude material in several solvent systems of varying polarity (e.g., 30% Ethyl Acetate/Hexane, 50% Ethyl Acetate/Hexane, and 10% Methanol/Dichloromethane). This will reveal the number of components and give you a starting point for developing a column chromatography method.[1]

  • ¹H NMR Spectroscopy: A proton NMR of the crude material is invaluable. It can provide a rough percentage of your desired product, confirm the presence of expected impurities (e.g., unreacted starting materials), and, most importantly, detect the presence of the regioisomer through distinct sets of peaks.[3]

Q3: Which purification technique is generally the most effective for this compound?

A3: For this compound, a two-stage approach is typically most effective:

  • Flash Column Chromatography: This is the primary workhorse for removing the bulk of impurities, especially the critical regioisomer.[4][5][6] The moderate polarity of the target molecule allows for good separation on silica gel.

  • Recrystallization or Salt Formation: After chromatography, recrystallization can be used to remove any remaining minor impurities and obtain a highly pure, crystalline solid.[7][8] If the free base is difficult to crystallize, converting it to an acid addition salt (e.g., hydrochloride) can significantly improve crystallinity.[9]

Q4: My NMR analysis suggests a mixture of isomers. How can I definitively distinguish the desired 5-amino isomer from the 3-amino regioisomer?

A4: While challenging, spectroscopic differentiation is possible. Standard ¹H and ¹³C NMR may show distinct chemical shifts, but unambiguous assignment requires more advanced 2D NMR techniques. An HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly powerful. It can show a 3-bond correlation between the protons on the cyclopentyl ring's alpha-carbon and the C5 carbon of the pyrazole ring, confirming the N1-C5 connectivity of the desired product. A NOESY experiment could also show a through-space correlation between the cyclopentyl protons and the C5-NH₂ protons.

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Issue: My crude product is a dark, intractable oil that is difficult to handle.

  • Analysis: Dark colors often indicate degradation or high-molecular-weight byproducts from the hydrazine starting material.[1] The oily nature suggests the presence of impurities preventing crystallization.

  • Solution:

    • Aqueous Work-up: Begin by dissolving the oil in a suitable organic solvent like ethyl acetate or dichloromethane. Perform an acidic wash (e.g., with 1 M HCl) to protonate and extract any unreacted hydrazine and your basic amine product into the aqueous layer.

    • Basify and Re-extract: Neutralize the acidic aqueous layer with a base (e.g., NaOH or Na₂CO₃) until pH > 10. This deprotonates your product.

    • Back-Extraction: Extract your purified amine product back into an organic solvent. This acid/base extraction is highly effective at removing neutral and acidic impurities.

    • Charcoal Treatment: If the color persists, you can stir the organic solution with a small amount of activated charcoal for 15-30 minutes, then filter through celite. This can remove many colored impurities. The resulting solution can then be concentrated and prepared for column chromatography.

Issue: My TLC plate shows multiple spots with very similar Rf values, making separation seem impossible.

  • Analysis: This is the classic sign of a regioisomeric mixture. The 3-amino and 5-amino isomers have very similar polarities, causing them to co-elute in many standard solvent systems.

  • Solution:

    • Systematic Solvent Screening: Do not proceed with a large-scale column until you achieve baseline separation on TLC. Test a wider range of solvent systems. Try adding a small percentage of a more polar solvent (e.g., methanol) or a Lewis basic solvent (e.g., a drop of triethylamine) to the eluent, which can alter the interaction with the silica gel.

    • Optimize Column Parameters: Use a high-quality silica gel with a smaller particle size for better resolution. Run a long, slow gradient during column chromatography (e.g., starting from 10% EtOAc/Hexane and increasing by only 1-2% every column volume). Collect many small fractions and analyze them carefully by TLC.

Impurity Profile & Purification Strategy

The following diagram illustrates the potential products and byproducts from a typical synthesis and the decision-making workflow for purification.

G cluster_synthesis Synthetic Output cluster_purification Purification Workflow Synth Knorr Synthesis Product Desired Product (5-Amine) Synth->Product Isomer Regioisomer (3-Amine) Synth->Isomer SM Starting Materials Synth->SM Other Other Byproducts Synth->Other Crude Crude Product Analysis Analyze Purity (TLC, NMR) Crude->Analysis Column Flash Column Chromatography Analysis->Column Impure / Isomers Recryst Recrystallization / Salt Formation Analysis->Recryst >95% Pure Wash Aqueous Acid/Base Wash Wash->Column Pre-treatment for oils Column->Analysis Check Fractions Column->Recryst Pooled Fractions >98% Pure >99% Pure Product Recryst->Pure

Caption: Synthetic impurity profile and corresponding purification workflow.

Issue: My ¹H NMR spectrum shows two distinct sets of peaks for the cyclopentyl and methyl groups. How can I confirm this is a regioisomeric mixture?

  • Analysis: This is strong evidence for a regioisomeric mixture. Each isomer will have its own unique set of signals. The cyclopentyl protons and pyrazole methyl protons are often in slightly different chemical environments in the 3-amino vs. the 5-amino isomer, leading to peak duplication.

  • Solution:

    • Careful Integration: Integrate the corresponding peaks from both sets. The ratio of the integrals will give you the approximate ratio of the two isomers in your mixture.

    • Spiking Study: If you have a pure analytical standard of the desired 5-amino isomer, you can "spike" an NMR sample of your mixture with a small amount of the standard. The set of peaks that increases in intensity corresponds to your desired product.

    • Advanced NMR: As mentioned in the FAQ, run a 2D NMR experiment like HMBC or NOESY for definitive structural proof.

Issue: The product will not crystallize, even after chromatography. It remains an oil or a waxy solid.

  • Analysis: Persistent oils after chromatography indicate either residual impurities that inhibit crystal lattice formation or that the free base of the compound has a low melting point.

  • Solution:

    • Form a Salt: This is a highly effective and often underutilized technique. Dissolve your purified oil in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol). Add a stoichiometric amount (1.0-1.1 equivalents) of an acid, such as HCl (as a solution in dioxane or ether) or methanesulfonic acid. The resulting salt is often a highly crystalline solid that will precipitate from the solution.[9] The salt can be collected by filtration.

    • Solvent Screening for Trituration: If you wish to avoid salt formation, try trituration. Add a non-polar solvent in which your product is poorly soluble (like hexane or heptane) to the oil and stir or sonicate vigorously. This can sometimes induce crystallization or crash out the product as a solid, leaving impurities dissolved in the solvent.

Section 3: Detailed Experimental Protocols

These protocols provide a starting point for purification. They should be adapted based on your specific crude material analysis.

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed to separate the desired 5-amino product from its 3-amino regioisomer and other non-polar impurities.

  • Slurry Preparation: Prepare the column slurry using silica gel (e.g., 230-400 mesh) in your starting eluent (e.g., 10% Ethyl Acetate in Hexane).

  • Sample Loading: Adsorb your crude material onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane), add silica gel (approx. 2-3 times the mass of your crude), and evaporate the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained. This method generally provides superior separation compared to wet loading.

  • Column Packing and Loading: Pack the column with the prepared slurry. Carefully add your dry-loaded sample to the top of the packed silica bed.

  • Elution: Begin elution with the starting solvent system (e.g., 10% EtOAc/Hexane). Run a slow, linear gradient, increasing the polarity gradually. For example:

    • Column Volumes 1-2: 10% EtOAc/Hexane

    • Column Volumes 3-10: Gradient from 10% to 40% EtOAc/Hexane

    • Column Volumes 11+: 40% EtOAc/Hexane (or higher if needed)

  • Fraction Collection: Collect small fractions (e.g., 20 mL for a medium-sized column) and analyze each by TLC, staining with potassium permanganate or viewing under UV light.

  • Pooling and Concentration: Combine the fractions containing the pure desired product (single spot on TLC) and concentrate under reduced pressure to yield the purified compound.

Protocol 2: Purification by Recrystallization via Salt Formation

This method is ideal for a final polishing step after chromatography to obtain a high-purity, crystalline solid.

  • Dissolution: Dissolve the purified this compound (1.0 eq) in a minimum volume of cold (~0 °C) anhydrous diethyl ether or ethyl acetate.

  • Acidification: While stirring, slowly add a solution of 2 M HCl in diethyl ether (1.05 eq) dropwise.

  • Precipitation: A white precipitate of the hydrochloride salt should form immediately. Continue stirring the suspension at 0 °C for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual soluble impurities.

  • Drying: Dry the crystalline salt under high vacuum to remove all traces of solvent. The resulting hydrochloride salt is typically a stable, free-flowing solid with a sharp melting point.

Data Presentation: Eluent Systems for Chromatography

The choice of eluent is critical for achieving separation. The following table provides starting points for TLC analysis and column chromatography.

Eluent SystemRatio (v/v)Typical Rf of ProductComments
Ethyl Acetate / Hexane30 / 70~0.3 - 0.4Good starting point for general purity assessment.
Dichloromethane / Methanol98 / 2~0.25 - 0.35Offers different selectivity; may improve separation of close spots.
Toluene / Acetone80 / 20~0.4 - 0.5A less common system that can sometimes resolve difficult mixtures.
Ethyl Acetate / Hexane + 0.5% Triethylamine30 / 70~0.3 - 0.4The added base can reduce peak tailing on silica gel for amines.

References

  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem Technical Support.
  • Jetir.org. (n.d.). Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst.
  • PubChem. (n.d.). 1-(1-Cyclopentylethyl)-4-methylpyrazol-5-amine.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic-Chemistry.org.
  • O'Brien, C. J., et al. (2011). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis.
  • PubChemLite. (n.d.). This compound. PubChem.
  • J. Org. Chem. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • BenchChem. (n.d.). This compound. BenchChem.
  • PubChem. (n.d.). 1-cyclopentyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine.
  • BenchChem. (n.d.). Application Notes and Protocols: Reactivity of 1-methyl-1H-pyrazol-5-amine with Electrophiles. BenchChem.
  • NIH. (n.d.). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations.
  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
  • Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. r/chemistry.
  • Google Patents. (n.d.). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • PubChem. (n.d.). 5-(1-aminocyclopropyl)-1-methyl-1H-pyrazol-4-amine.
  • PubChem. (n.d.). 4-Cyclopentyl-1-methylpyrazol-5-amine.
  • PubMed Central (PMC). (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • YouTube. (2019). synthesis of pyrazoles.
  • Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
  • Springer. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
  • NIH. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • ResearchGate. (2025). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a.
  • PubMed. (n.d.).

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1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and degradation of this compound. Given the limited publicly available data on this specific molecule, this resource leverages established chemical principles of the aminopyrazole scaffold to offer robust guidance.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: Based on the general stability of aminopyrazole derivatives, this compound is expected to be relatively stable under standard ambient conditions (i.e., room temperature, protected from light, in a well-sealed container). The pyrazole ring is an aromatic system, which confers a degree of stability.[1] However, the 5-amino group makes the molecule susceptible to oxidative and certain light-induced degradation pathways over extended periods.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The primary factors that can lead to the degradation of this compound include:

  • Oxidation: The amino group is a common site for oxidation, which can be initiated by atmospheric oxygen, peroxide impurities in solvents, or other oxidizing agents. This can lead to the formation of colored impurities and potentially ring-opened byproducts.[2][3]

  • Light Exposure (Photodegradation): Pyrazole derivatives can be sensitive to UV and visible light, which can trigger photo-oxidative processes or rearrangements.[4] It is crucial to store the compound in amber vials or otherwise protected from light.

  • Extreme pH: While the pyrazole ring itself is relatively stable in acidic media, strong acidic or basic conditions, especially at elevated temperatures, can promote hydrolysis of potential amide impurities or catalyze ring-opening in some cases.[1][5]

  • Elevated Temperatures: Thermal stress can accelerate oxidative degradation and potentially lead to decomposition, especially if the compound is not in a pure state.[6][7][8]

Q3: What are some potential degradation products I should be aware of?

A3: While specific degradation products for this exact molecule are not extensively documented, based on the reactivity of the aminopyrazole core, potential degradation products could include:

  • Oxidized Species: Formation of azo-dimers through oxidative coupling of the amino group is a known pathway for aminopyrazoles.[3] N-oxides may also form.

  • Ring-Opened Products: Under strong oxidative conditions, cleavage of the pyrazole ring can occur, leading to the formation of diazenylacrylonitrile derivatives or other complex structures.[2]

  • Products of Photodegradation: Exposure to light can lead to a variety of products, including dimers and isomers, though specific pathways are highly dependent on the conditions.[9]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Discoloration of Solid Compound (e.g., turning yellow/brown) Oxidation of the 5-amino group.Store the compound under an inert atmosphere (e.g., argon or nitrogen). Ensure the container is tightly sealed. Avoid storing near oxidizing agents.
Appearance of New Peaks in HPLC/LC-MS Analysis of an Aged Solution Degradation in solution due to oxidation, hydrolysis, or photolysis.Prepare solutions fresh daily. Use high-purity, peroxide-free solvents. Protect solutions from light by using amber glassware or wrapping containers in foil. Consider sparging solvents with an inert gas to remove dissolved oxygen.
Inconsistent Experimental Results or Loss of Potency Degradation of the stock solution or compound during the experiment.Re-evaluate the stability of the compound under your specific experimental conditions (pH, temperature, light exposure). Prepare fresh stock solutions and re-test. Consider performing a short-term stability study in your experimental buffer.
Formation of Insoluble Material in Solution Formation of insoluble degradation products, such as dimers or polymers.Filter the solution before use. Investigate the identity of the precipitate using techniques like FT-IR or NMR. Adjust storage conditions to prevent further degradation.

Degradation Pathways

The primary degradation pathways for this compound are anticipated to be driven by oxidation and photolytic stress.

Oxidative Degradation

The electron-rich 5-amino group is the most likely site for initial oxidative attack. This can proceed through several mechanisms, including the formation of radical cations, leading to dimerization or ring-opening.

Oxidative Degradation Parent 1-Cyclopentyl-4-methyl- 1H-pyrazol-5-amine Intermediate Radical Cation Intermediate Parent->Intermediate [O] Dimer Azo Dimer Intermediate->Dimer Dimerization RingOpened Ring-Opened Products (e.g., diazenylacrylonitriles) Intermediate->RingOpened Ring Cleavage

Caption: Potential Oxidative Degradation Pathways.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and assess the intrinsic stability of this compound.[10][11][12][13][14]

Objective: To generate degradation products under various stress conditions and develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV or PDA detector

  • LC-MS system for peak identification

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place the solid compound in a 70°C oven for 48 hours. Also, heat a solution of the compound in a suitable solvent at 60°C for 24 hours.

    • Photodegradation: Expose the solid compound and a solution of the compound to a photostability chamber (ICH Q1B conditions) for a specified duration.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze by a suitable HPLC method to separate the parent compound from any degradation products.

    • Use LC-MS to obtain mass information on the degradation products to aid in their identification.

Workflow for Forced Degradation Study

Forced Degradation Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1M HCl, 60°C) Analysis HPLC & LC-MS Analysis Acid->Analysis Base Base Hydrolysis (0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (70°C solid, 60°C solution) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis Start Prepare 1 mg/mL Stock Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Report Identify Degradants & Assess Stability Analysis->Report

Caption: Workflow for a Forced Degradation Study.

Summary of Stability Data

Parameter Recommendation/Observation Rationale
Storage Temperature 2-8°C (Refrigerated)To minimize thermal degradation and slow down oxidative processes.
Light Exposure Store in amber, light-tight containers.The aminopyrazole scaffold can be susceptible to photodegradation.[4]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).The 5-amino group is prone to oxidation by atmospheric oxygen.[2][3]
pH Stability Relatively stable in neutral and mildly acidic conditions.[1]Avoid strong acids and bases, especially at elevated temperatures, to prevent potential hydrolysis or ring cleavage.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.These can directly react with and degrade the compound.

References

  • Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Materials Chemistry and Physics.
  • Degradation pathways of 4-Fluoro-3H-pyrazole under acidic conditions. BenchChem.
  • Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. ResearchGate.
  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI.
  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Publishing.
  • Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. ACS Publications.
  • Comparison of the stability of different substituted aminopyrazoles. BenchChem.
  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. MDPI.
  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PMC - NIH.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI.
  • Thermal Decomposition of Nitropyrazoles. ResearchGate.
  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o.
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH.
  • Oxidation of 1-aminopyrazoles and synthesis of 1,2,3-triazines. The Journal of Organic Chemistry - ACS Publications.
  • Oxidative Annulation of Aldehydes, 5‐Aminopyrazoles, and Nitriles: Synthesis and Applications of Pyrazolo[3,4‐d]Pyrimidines. ResearchGate.
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications.
  • Pyrazinone Compounds Degradation Pathways: A Technical Support Center. BenchChem.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
  • Forced degradation studies. MedCrave online.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI.
  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. RSC Publishing.
  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • Stability Indicating Forced Degradation Studies. RJPT.
  • A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process. NIH.
  • Recent developments in aminopyrazole chemistry. ResearchGate.
  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central.
  • Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. ResearchGate.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.

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Technical Support Center: Crystallization of 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the crystallization of 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining high-quality crystalline material. By integrating foundational principles with practical, field-tested solutions, this guide aims to enhance the purity, yield, and reproducibility of your crystallization processes.

Troubleshooting Guide: Specific Issues & Solutions

This section addresses the most frequently encountered problems during the crystallization of this compound. Each question is followed by a detailed explanation of the underlying causes and a step-by-step guide to resolving the issue.

Q1: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?

A1: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase (an oil) rather than a solid crystal.[1] This typically happens when the solution becomes supersaturated at a temperature that is higher than the melting point of your compound in that specific solvent environment.[2] Impurities can also lower the melting point of a substance, making it more prone to oiling out.[2][3][4] The resulting oil often traps impurities, and if it solidifies, it usually forms an amorphous, impure solid rather than a well-defined crystal lattice.[1][2]

Causality & Solution Workflow:

  • Reduce the Rate of Supersaturation: Oiling out is often a kinetic problem.[1] The most immediate solution is to slow down the process.

    • Re-heat and Add More Solvent: Return the flask to the heat source, re-dissolve the oil, and add a small amount (10-20% more) of the primary solvent to decrease the concentration.[2][4]

    • Slow Cooling: Ensure the cooling process is gradual. A shallow pool of solvent in a large flask cools too quickly due to a high surface area.[2] Transfer the solution to a smaller flask, cover it to trap heat, and insulate it by placing it on a cork ring or folded paper towels.[2] For very sensitive crystallizations, using a dewar with a programmed cooling profile can provide maximum control.

  • Modify the Solvent System: The choice of solvent is critical. The goal is a system where the compound's solubility is high at elevated temperatures and low at room or sub-ambient temperatures.[5]

    • Increase Solvent Polarity: Based on its structure (a pyrazole amine with a cyclopentyl group), this compound has both polar (amine, pyrazole nitrogens) and non-polar (cyclopentyl, methyl) regions. If you are using a highly non-polar solvent, the compound may be too soluble. Consider switching to a more polar solvent or using a mixed-solvent system.

    • Introduce an Anti-Solvent: If your compound is dissolved in a "good" solvent (e.g., ethanol, ethyl acetate), you can slowly add a miscible "anti-solvent" in which it is insoluble (e.g., water, hexanes) until persistent turbidity is observed.[6][7] This should be done at an elevated temperature to allow for slow cooling and crystal growth.

  • Remove Impurities: If impurities are the cause, a pre-crystallization cleanup may be necessary.

    • Activated Charcoal: If your solution has a noticeable color, adding a small amount of activated charcoal to the hot solution and then filtering it through celite can remove colored, polar impurities that might be inhibiting crystallization.[2][4]

Q2: My crystallization is not initiating; the solution remains clear even after cooling. What steps can I take to induce nucleation?

A2: The failure to form crystals from a supersaturated solution indicates a high energy barrier for nucleation, the initial step of crystal formation.[8] Several techniques can be employed to overcome this barrier.

Inducement Techniques (in order of application):

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[2] The microscopic imperfections on the glass provide nucleation sites.

  • Seeding: Introduce a "seed crystal" – a tiny speck of the pure solid compound – into the cooled, supersaturated solution.[2] This provides a pre-formed template for crystal growth. If you don't have a pure crystal, dip a glass rod into the solution, remove it, let the solvent evaporate to form a thin film of solid, and then re-introduce the rod into the solution.[2]

  • Increase Supersaturation: If the above methods fail, your solution may not be sufficiently supersaturated.

    • Evaporation: Gently blow a stream of inert gas (like nitrogen or argon) over the surface of the solution to evaporate a small amount of solvent.

    • Boil Off Solvent: Return the solution to the heat source and carefully boil off a portion of the solvent (e.g., 10-25%), then attempt the slow cooling process again.[2]

  • Drastic Cooling: As a last resort, place the flask in a colder bath (e.g., an ice-water or ice-acetone bath).[2] Be aware that this rapid cooling may lead to the formation of very small crystals or an impure powder.

Q3: I'm getting very fine needles or a powder, but I need larger, block-like crystals for analysis. How can I control the crystal habit?

A3: Crystal size and morphology (habit) are critical for downstream processing, bioavailability, and analytical characterization.[9][10][11] The formation of small needles or powder is typically a result of rapid nucleation, where many crystals form simultaneously and grow quickly with limited time to form larger, more ordered structures.

Methods to Promote Larger Crystal Growth:

  • Minimize Supersaturation: The key is to spend more time in the "metastable zone," where crystal growth is favored over nucleation.

    • Use More Solvent: Re-dissolve your compound in a slightly larger volume of hot solvent than the minimum required.[2] This ensures that the solution becomes saturated at a lower temperature during cooling, slowing the onset and rate of crystallization.

    • Slower Cooling: As detailed in Q1, use insulation and a proper flask size to ensure a very slow cooling rate. A temperature gradient of 1-5 °C per hour is often a good target for growing large single crystals.

  • Solvent Selection: The solvent can significantly influence crystal shape.[9]

    • Experiment with Different Solvents: Different solvents can interact with the various faces of a growing crystal at different rates, promoting growth in one dimension over another. Try crystallizing from solvents of different polarities and hydrogen-bonding capabilities (e.g., ethanol vs. toluene vs. ethyl acetate).

    • Use Additives: Small amounts of a co-solvent or an additive can sometimes act as a "habit modifier."[9]

  • Solvent Diffusion (Vapor Diffusion): This is an excellent method for growing high-quality single crystals from a small amount of material.[12]

    • Procedure: Dissolve your compound in a small amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) in a small, open vial. Place this vial inside a larger, sealed jar that contains a more volatile "anti-solvent" (e.g., pentane or hexanes). Over several hours or days, the anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of your compound and promoting slow, controlled crystal growth.[12]

Frequently Asked Questions (FAQs)

Q: How do I select the best solvent for crystallization?

A: The ideal solvent should exhibit a steep solubility curve: your compound should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., 0-5 °C).[5] The solvent should also be chemically inert, have a relatively low boiling point (<100 °C) for easy removal, and be non-toxic.[13]

Solvent Screening Protocol:

  • Place ~20-30 mg of your crude compound into a small test tube.

  • Add a potential solvent dropwise at room temperature. A good candidate will not dissolve the compound readily.

  • Heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound completely.

  • Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of abundant crystals.

Solvent Polarity Boiling Point (°C) Notes on Use for Pyrazole Amines
WaterHigh100May be a good anti-solvent. The amine group may allow for some solubility.[13]
EthanolHigh78Often a good starting point for compounds with H-bond donors/acceptors.[13]
Ethyl AcetateMedium77Good general-purpose solvent.
TolueneLow111Can be effective for aromatic compounds, but the high boiling point can increase the risk of oiling out.[13]
Hexanes/HeptaneLow~69Likely to be a poor solvent (good as an anti-solvent).[14]
DichloromethaneMedium40Often too volatile for slow crystallization but useful in layering techniques.[12]

Q: What is the difference between cooling crystallization and anti-solvent crystallization?

A: Both methods aim to create a supersaturated solution, but they achieve it differently.

  • Cooling Crystallization: This method relies on the principle that the solubility of most solids decreases as the temperature of the solvent is lowered.[8] You dissolve the compound in a minimal amount of hot solvent and then cool the solution to induce crystal formation. This is the most common technique.

  • Anti-Solvent Crystallization (Drowning Out): This technique involves adding a second, miscible solvent in which the compound is insoluble (the anti-solvent) to a solution of the compound in a solvent where it is soluble.[6][7][15] The addition of the anti-solvent reduces the overall solubility of the compound in the mixed solvent system, causing it to crystallize. This is particularly useful for compounds whose solubility is not strongly dependent on temperature.[16]

Recommended Starting Protocol

This protocol provides a robust starting point for the crystallization of this compound.

Materials:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Erlenmeyer Flasks (sized so the solvent fills 1/3 to 1/2 of the volume)

  • Hot Plate with Stirring

  • Watch Glass

  • Buchner Funnel and Filter Flask

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add a small volume of ethanol and begin heating to a gentle boil (~78 °C) with stirring. Continue adding ethanol portion-wise until the solid is just fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Supersaturation: Remove the flask from the heat. Slowly add deionized water dropwise with swirling until the solution becomes faintly and persistently cloudy. Add 1-2 drops of ethanol to make the solution clear again.

  • Slow Cooling: Cover the flask with a watch glass and place it on an insulating surface (e.g., cork ring). Allow it to cool slowly to room temperature without disturbance. For best results, then transfer the flask to a 0-5 °C refrigerator or ice bath for several hours to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water (in the same ratio as the final solvent mixture).

  • Drying: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass to dry completely. For higher purity, a vacuum oven at a temperature well below the compound's melting point can be used.

Workflow & Concept Visualization

G cluster_start Initial Observation cluster_problem Problem Diagnosis cluster_solution_oil Solution Path for Oiling Out cluster_solution_none Solution Path for No Nucleation cluster_end Desired Outcome start Crystallization Attempt Fails oiling_out Compound Oils Out? start->oiling_out Check for oil no_crystals No Crystals Form? start->no_crystals Check for clarity reheat_add_solvent Re-heat & Add More 'Good' Solvent oiling_out->reheat_add_solvent Yes scratch Scratch Flask with Glass Rod no_crystals->scratch Yes slow_cool Ensure Slow Cooling (Insulate Flask) reheat_add_solvent->slow_cool change_solvent Change Solvent System slow_cool->change_solvent If problem persists success Successful Crystallization slow_cool->success If successful charcoal Consider Charcoal Treatment for Impurities change_solvent->charcoal If impurities suspected charcoal->success seed Add Seed Crystal scratch->seed If no effect scratch->success If successful concentrate Concentrate Solution (Evaporate Solvent) seed->concentrate If no effect seed->success If successful cold_bath Use Cold Bath concentrate->cold_bath Last resort cold_bath->success

Caption: Troubleshooting flowchart for common crystallization failures.

References

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Mettler Toledo. Oiling Out in Crystallization. [Link]

  • Technobis Crystallization Systems. (2023). Industrial importance of controlling crystal habit. [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. [Link]

  • Fujiwara, M., et al. (2002). Particle Size and Shape Control in Crystallization Processes. Semantic Scholar. [Link]

  • Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?. [Link]

  • Yeap, G. Y., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. National Institutes of Health (NIH). [Link]

  • Gherghel, P., et al. (2025). Autonomous Control of the Crystal Size and Shape in Dense Suspensions via Imaging. ACS Publications. [Link]

  • Technobis Crystallization Systems. Process development. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • Gherghel, P., et al. (2025). Autonomous Control of Crystal Size and Shape in Dense Suspensions via Imaging. ChemRxiv. [Link]

  • National Center for Biotechnology Information. 1-(1-Cyclopentylethyl)-4-methylpyrazol-5-amine. PubChem. [Link]

  • Nichols, L. (2022). 3.3: Choice of Solvent. Chemistry LibreTexts. [Link]

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  • Slanina, Z., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. [Link]

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Technical Support Center: Synthesis of 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We provide in-depth, field-proven insights in a troubleshooting-focused Q&A format to ensure the scientific integrity and success of your experiments.

The synthesis of substituted 5-aminopyrazoles is a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents. The target molecule, this compound, is typically synthesized via a cyclocondensation reaction, most commonly between cyclopentylhydrazine and a β-ketonitrile such as 2-cyano-3-oxobutanoate or a related derivative. This pathway, while efficient, is prone to several side reactions that can complicate the synthesis and purification process. This guide will address the most critical of these issues head-on.

Troubleshooting Guide: Common Experimental Issues

Q1: My reaction is producing a significant amount of an isomeric byproduct along with my target compound. How can I control the regioselectivity to favor the desired 1,5-disubstituted pyrazole?

A1: The formation of regioisomers is the most prevalent challenge in this synthesis. The reaction of an unsymmetrical precursor like a β-ketonitrile with cyclopentylhydrazine can proceed via two different pathways, yielding the desired 5-amino isomer and the undesired 3-amino isomer.

Mechanistic Insight: The regiochemical outcome is determined by which nitrogen of the cyclopentylhydrazine attacks which electrophilic center of the β-ketonitrile precursor. The initial nucleophilic attack of the hydrazine's terminal (-NH2) or internal (-NH) nitrogen onto either the keto or nitrile carbon dictates the final substitution pattern. This process is highly sensitive to a combination of steric, electronic, and reaction conditions.[1]

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// Pathway B (Undesired) N2_Attack_Keto [label="Pathway B:\nInternal -NH attacks\nketo group", shape=ellipse, fillcolor="#FCE8E6", fontcolor="#202124"]; Intermediate_B [label="Cyclization/\nDehydration", fillcolor="#FCE8E6", fontcolor="#202124"]; Product_B [label="Undesired Isomer:\n1-Cyclopentyl-4-methyl-\n1H-pyrazol-3-amine", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> N1_Attack_Keto [label="Favored by:\n- Polar, H-bonding solvents (TFE)\n- Lower temperatures", color="#34A853"]; Start -> N2_Attack_Keto [label="Favored by:\n- Aprotic solvents\n- Higher temperatures", color="#EA4335"]; N1_Attack_Keto -> Intermediate_A; Intermediate_A -> Product_A; N2_Attack_Keto -> Intermediate_B; Intermediate_B -> Product_B; } .dot Caption: Competing pathways for regioisomer formation.

Troubleshooting & Optimization: Controlling the reaction conditions is paramount for maximizing the yield of the desired 5-amino isomer.[1] Recent studies have demonstrated that the choice of solvent can dramatically influence regioselectivity.[2][3]

ParameterCondition A (Low Selectivity)Condition B (High Selectivity for 5-Amino)Rationale
Solvent Ethanol, Toluene, THF2,2,2-Trifluoroethanol (TFE), Hexafluoroisopropanol (HFIP)Fluorinated alcohols act as potent hydrogen-bond donors, stabilizing the key transition state leading to the 5-amino isomer.[3]
Temperature Reflux (e.g., 80-110 °C)Room Temperature to 40 °CLower temperatures often increase selectivity by favoring the kinetically controlled product, which is typically the desired isomer in a well-chosen solvent system.
Catalyst/pH No catalyst or Base (e.g., Et3N)Weak Acid (e.g., Acetic Acid)A trace amount of acid can facilitate the initial condensation and subsequent dehydration steps, often improving selectivity compared to neutral or basic conditions.[4]

Experimental Protocol: Maximizing Regioselectivity

  • Reactant Preparation: In a clean, dry flask under an inert atmosphere (N2 or Ar), dissolve the β-ketonitrile precursor (1.0 eq) in 2,2,2-trifluoroethanol (TFE).

  • Addition of Hydrazine: Add cyclopentylhydrazine (1.0-1.1 eq) dropwise to the solution at room temperature with stirring.

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS. If the reaction is sluggish, gently warm to 40 °C.

  • Work-up: Upon completion, remove the TFE under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Analyze the crude product ratio by ¹H NMR before proceeding with purification.

Q2: My reaction stalls, and I've isolated a stable intermediate. How do I drive the reaction to completion to form the aromatic pyrazole?

A2: Incomplete cyclization or aromatization can lead to the accumulation of pyrazoline or hydroxypyrazoline intermediates. [5] These species are non-aromatic and represent a stalled reaction.

Mechanistic Insight: The final step in the Knorr pyrazole synthesis is the elimination of water to form the stable, aromatic pyrazole ring.[6] This dehydration step can be slow if the reaction conditions are not sufficiently forcing (e.g., too low temperature, neutral pH).

Troubleshooting & Optimization:

  • Acid Catalysis: Ensure a catalytic amount of acid (like acetic acid) is present to protonate the hydroxyl group of the intermediate, making it a better leaving group (water).

  • Thermal Push: If the reaction has stalled at room temperature, gently heating the reaction mixture to reflux (in a solvent like ethanol or toluene, after the initial condensation) can provide the energy needed to overcome the activation barrier for dehydration.

  • Dehydrating Agents: In difficult cases, adding a mild dehydrating agent or using a Dean-Stark trap to remove water azeotropically can drive the equilibrium toward the aromatic product.

Q3: The crude product is a deeply colored oil or solid, and the TLC shows numerous impurities. What are the likely sources of these byproducts?

A3: Colored impurities often arise from side reactions of the hydrazine starting material.

Mechanistic Insight: Hydrazines can react with themselves or with the starting carbonyl compound to form azines.[7] These are often colored, conjugated compounds that can be difficult to remove. Additionally, hydrazines can be sensitive to air oxidation, leading to other colored degradation products.

Troubleshooting & Optimization:

  • Use Fresh Hydrazine: Use freshly distilled or a newly opened bottle of cyclopentylhydrazine.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent air oxidation.

  • Control Stoichiometry: Use a slight excess (1.05-1.1 eq) of the hydrazine, but avoid a large excess, which can promote side reactions.

  • Temperature Control: Add the hydrazine slowly and maintain the recommended temperature to prevent uncontrolled side reactions.

Q4: I am struggling to separate the desired 5-amino pyrazole from its regioisomer using standard column chromatography. Is there a more effective purification method?

A4: The separation of pyrazole regioisomers by silica gel chromatography is notoriously difficult due to their similar polarities. A highly effective alternative is purification through the crystallization of an acid addition salt.[8]

Mechanistic Insight: The basic amino group on the pyrazole ring can be protonated by an acid to form a salt. Subtle differences in the pKa and crystal packing energies between the two regioisomeric salts can be exploited to achieve selective crystallization, leaving the undesired isomer in the mother liquor.

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// Edges Crude -> Dissolve; Dissolve -> Add_Acid; Add_Acid -> Crystallize; Crystallize -> Filter; Filter -> Salt; Filter -> Liquor; Salt -> Neutralize; Neutralize -> Extract; Extract -> Pure_Product; } .dot Caption: Workflow for purification via acid salt crystallization.

Experimental Protocol: Purification via Salt Crystallization

  • Dissolution: Dissolve the crude isomeric mixture in a minimal amount of a suitable organic solvent like isopropanol (IPA) or acetone.[8] Gentle warming may be required.

  • Acidification: Slowly add a solution of an acid (e.g., 1.05 equivalents of concentrated HCl, or H2SO4) to the stirred solution.

  • Crystallization: The salt of one isomer should begin to precipitate. Cool the mixture in an ice bath to maximize crystal formation. The process can be aided by scratching the inside of the flask or adding a seed crystal.

  • Isolation: Collect the precipitated salt by vacuum filtration and wash the filter cake with a small amount of cold solvent.

  • Liberation of Free Base: Dissolve the collected salt in water and neutralize by slowly adding a base (e.g., saturated sodium bicarbonate solution) until the solution is basic (pH > 8).

  • Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Final Steps: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure, isomer-free this compound.

References

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. Available at: [Link]

  • Method for purifying pyrazoles.Google Patents.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Available at: [Link]

  • Cyclisation reaction through hydrazine. Chemistry Stack Exchange. Available at: [Link]

  • Wolff–Kishner reduction. Wikipedia. Available at: [Link]

  • Dicarbonyl + Hydrazine -> Cyclic compound? Reddit. Available at: [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Semantic Scholar. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. Available at: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. Available at: [Link]

  • synthesis of pyrazoles. YouTube. Available at: [Link]

  • Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters - ACS Publications. Available at: [Link]

  • (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. MDPI. Available at: [Link]

  • 1-cyclopentyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine. PubChem. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scilit. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH. Available at: [Link]

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. Available at: [Link]

  • SYNTHESIS AND CYCLIZATION REACTION OF PYRAZOLIN-5-ONE DERIVATIVES. Semantic Scholar. Available at: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC - NIH. Available at: [Link]

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Technical Support Center: Improving the Selectivity of 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and related pyrazole derivatives. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and a clear understanding of the underlying chemical principles to enhance the selectivity and yield of your reactions.

Introduction to the Synthetic Challenge

This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and agrochemicals due to their diverse biological activities.[1][2] The synthesis of such polysubstituted pyrazoles often presents a significant challenge in controlling regioselectivity, leading to the formation of undesired isomers and byproducts that can be difficult to separate.[3][4][5]

The most common and direct route to pyrazoles is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][6] In the case of this compound, this would typically involve the reaction of cyclopentylhydrazine with a suitable β-ketonitrile or a related 1,3-dielectrophile. The primary challenge arises from the two non-equivalent electrophilic centers in the 1,3-dicarbonyl precursor, which can be attacked by either of the two nitrogen atoms of the hydrazine, potentially leading to a mixture of regioisomers.

This guide will focus on strategies to mitigate these selectivity issues and optimize the synthesis of the desired this compound isomer.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a mixture of two regioisomers. How can I confirm their structures and determine the major product?

A1: The most effective method for identifying and distinguishing between pyrazole regioisomers is Nuclear Magnetic Resonance (NMR) spectroscopy.[4] Specifically, 1H-NMR will show distinct sets of peaks for each isomer. For more detailed structural elucidation, 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) can be invaluable. Mass spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) can confirm the presence of isomers with the same mass-to-charge ratio.[3]

Q2: What are the primary factors that control the regioselectivity in my pyrazole synthesis?

A2: The regiochemical outcome is primarily governed by a combination of steric and electronic effects of the substituents on both the 1,3-dicarbonyl compound and the hydrazine, as well as the reaction conditions.[4][5] Key factors include:

  • Steric Hindrance: Bulky substituents on either reactant can direct the reaction towards the less sterically hindered pathway.[5]

  • Electronic Effects: Electron-withdrawing groups can activate a nearby carbonyl group, making it more susceptible to nucleophilic attack.[5]

  • Reaction pH: The acidity or basicity of the medium can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine.[4]

  • Solvent: The choice of solvent can significantly influence the isomer ratio.[7][8]

  • Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction.

Q3: I'm observing a persistent yellow or reddish color in my reaction mixture and purified product. What is the likely cause and how can I remove it?

A3: Colored impurities in pyrazole synthesis are often due to side reactions involving the hydrazine starting material.[3] Hydrazines can be sensitive to oxidation and may form colored byproducts. To minimize this, ensure you are using high-purity hydrazine and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). Purification by column chromatography or recrystallization can often remove these colored impurities.

Q4: My reaction has stalled, and I'm seeing a significant amount of an intermediate that is not the final pyrazole. What could this be?

A4: A common intermediate in pyrazole synthesis is a pyrazoline, which results from the initial cyclization without subsequent aromatization.[3] This can occur if the reaction conditions are not sufficiently forcing to promote the elimination of water and achieve aromatization. The presence of pyrazolines can be confirmed by NMR and MS.

Troubleshooting Guides

Issue 1: Poor Regioselectivity - Formation of the Undesired Isomer

Symptoms:

  • NMR analysis shows two sets of pyrazole signals with a significant proportion of the undesired isomer.

  • Multiple spots are observed on TLC that are difficult to separate.

  • The isolated product has a broad melting point range.

Root Causes and Corrective Actions:

Potential Cause Explanation Recommended Action
Sub-optimal Solvent Choice The polarity and hydrogen-bonding ability of the solvent can influence the transition state energies for the formation of the two isomers. Standard solvents like ethanol often give poor selectivity.[7][8]Change to a Fluorinated Alcohol: The use of solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of one isomer.[7][8] These solvents have unique properties that can stabilize one reaction pathway over the other.
Incorrect pH The pH of the reaction medium can protonate one of the nitrogen atoms of cyclopentylhydrazine, altering its nucleophilicity and the regiochemical outcome.[4]Screen Different pH Conditions: Perform small-scale reactions under acidic, neutral, and basic conditions to determine the optimal pH for the desired isomer. A catalytic amount of acid (e.g., acetic acid) or base can be added.
Thermodynamic vs. Kinetic Control The reaction temperature can influence whether the product distribution is under kinetic (lower temperature, faster-forming product) or thermodynamic (higher temperature, more stable product) control.Vary the Reaction Temperature: Run the reaction at a lower temperature to favor the kinetically controlled product and at a higher temperature (reflux) to favor the thermodynamically more stable isomer.
Steric and Electronic Effects Not Fully Exploited The inherent steric and electronic properties of your starting materials may not be sufficient to direct the reaction selectively.Modify Starting Materials (if possible): If feasible, consider using a bulkier protecting group or a more strongly electron-withdrawing/donating group on the 1,3-dicarbonyl precursor to enhance the inherent selectivity.
Issue 2: Low Yield and/or Incomplete Reaction

Symptoms:

  • Low isolated yield of the desired pyrazole.

  • TLC or LC-MS analysis shows a significant amount of unreacted starting materials.

  • Formation of a stable pyrazoline intermediate.

Root Causes and Corrective Actions:

Potential Cause Explanation Recommended Action
Insufficient Reaction Time or Temperature The cyclocondensation and subsequent aromatization may be slow under the current conditions.Increase Reaction Time and/or Temperature: Monitor the reaction progress by TLC or LC-MS over a longer period. If the reaction is stalling, consider increasing the temperature to the reflux point of the solvent.
Inefficient Aromatization The elimination of water to form the aromatic pyrazole ring can be a slow step, leading to the accumulation of the pyrazoline intermediate.Promote Dehydration: If a pyrazoline intermediate is isolated, it can often be converted to the pyrazole by treatment with an acid catalyst (e.g., HCl in THF) under reflux. Alternatively, an in-situ oxidizing agent can be used if the pyrazoline is formed via a Michael addition pathway.[2]
Catalyst Inefficiency For certain pyrazole syntheses, a catalyst may be required to facilitate the reaction.Introduce a Catalyst: Consider using a Lewis acid catalyst (e.g., nano-ZnO, FeCl3) to enhance the rate of condensation.[9][10]
Product Degradation The desired pyrazole may be unstable under the reaction or workup conditions.Use Milder Conditions: If product degradation is suspected, try running the reaction at a lower temperature or using a milder catalyst. Ensure the workup procedure is not overly harsh (e.g., avoid strong acids if the product is acid-sensitive).[11]

Experimental Protocols

Protocol 1: Screening for Optimal Solvent to Improve Regioselectivity
  • Set up three parallel reactions in small vials, each with a magnetic stir bar.

  • To each vial, add the 1,3-dicarbonyl precursor (1.0 eq).

  • Add cyclopentylhydrazine (1.1 eq) to each vial.

  • To the first vial, add ethanol as the solvent.

  • To the second vial, add 2,2,2-trifluoroethanol (TFE).

  • To the third vial, add 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

  • Stir all reactions at room temperature and monitor by TLC or LC-MS at regular intervals (e.g., 1, 4, and 24 hours).

  • Compare the ratio of the two regioisomers in each solvent to determine the optimal choice.

Protocol 2: Characterization of Regioisomers by NMR
  • Isolate the mixture of regioisomers from a trial reaction.

  • If possible, separate a small amount of each isomer by preparative TLC or HPLC for individual analysis.

  • Acquire 1H, 13C, and 2D NMR (COSY, HSQC, HMBC, NOESY) spectra for the mixture and/or the isolated isomers.

  • For this compound and its isomer, look for key NOESY correlations between the cyclopentyl protons and the protons on the pyrazole ring to definitively assign the structure.

Visualizing the Reaction Pathway and Troubleshooting

Diagram 1: Regioisomer Formation in Pyrazole Synthesis

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products Cyclopentylhydrazine Cyclopentylhydrazine Attack_at_C1 Nucleophilic attack at Carbonyl 1 Cyclopentylhydrazine->Attack_at_C1 Attack_at_C2 Nucleophilic attack at Carbonyl 2 Cyclopentylhydrazine->Attack_at_C2 Unsymmetrical_1_3_Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Unsymmetrical_1_3_Dicarbonyl->Attack_at_C1 Unsymmetrical_1_3_Dicarbonyl->Attack_at_C2 Isomer_A Regioisomer A (e.g., Desired Product) Attack_at_C1->Isomer_A Isomer_B Regioisomer B (Undesired Product) Attack_at_C2->Isomer_B

Caption: Formation of two regioisomers from an unsymmetrical precursor.

Diagram 2: Troubleshooting Workflow for Low Selectivity

G Start Low Regioselectivity Observed Solvent Change Solvent (e.g., Ethanol to TFE/HFIP) Start->Solvent Check1 Selectivity Improved? Solvent->Check1 pH Screen Reaction pH (Acidic, Neutral, Basic) Check1->pH No End Optimized Conditions Found Check1->End Yes Check2 Selectivity Improved? pH->Check2 Temp Vary Reaction Temperature (Low T vs. Reflux) Check2->Temp No Check2->End Yes Check3 Selectivity Improved? Temp->Check3 Check3->End Yes

Caption: A systematic approach to optimizing reaction selectivity.

References

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  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2017). Beilstein Journal of Organic Chemistry, 13, 1253–1287. [Link]

  • Synthesis and Properties of Pyrazoles. (2022). Chemistry, 4(4), 1386-1422. [Link]

  • Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. (2025). Organic & Biomolecular Chemistry. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]

  • Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. (2021). ResearchGate. [Link]

  • Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. (2021). ResearchGate. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (2008). The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (2021). Angewandte Chemie International Edition, 60(11), 5554-5559. [Link]

  • Selective synthesis of minimally differentiated N-alkyl pyrazoles and... (2021). ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(3), 618. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2008). ACS Publications. [Link]

  • Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. (2025). ACG Publications. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2008). ResearchGate. [Link]

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Technical Support Center: Optimizing Dose-Response Curves for 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you design, execute, and interpret dose-response experiments with scientific rigor. Given that novel pyrazole derivatives are often investigated for their potential as modulators of various biological targets, this document focuses on establishing robust and reproducible dose-response curves in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the first step in designing a dose-response experiment for a novel compound like this compound?

A1: The initial and most critical step is to determine the appropriate concentration range to test.[1][2] For a novel compound with unknown potency, a wide range-finding experiment is recommended. This typically involves a broad series of concentrations, often spanning several orders of magnitude (e.g., from nanomolar to millimolar ranges), to identify the concentrations where a biological effect is observed. This preliminary experiment will inform the more focused dose-response curve experiment.

Q2: How many concentrations should I use for a definitive dose-response curve?

A2: For a well-defined sigmoidal dose-response curve, it is recommended to use at least 5-10 different concentrations.[2][3] These concentrations should be spaced to adequately capture the bottom plateau (no effect), the top plateau (maximal effect), and the linear portion of the curve where the EC50 or IC50 is located.[2]

Q3: What is the difference between EC50 and IC50, and which one should I calculate?

A3: The choice between calculating the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50) depends on the nature of the biological response you are measuring.[4][5]

  • EC50 is used when the compound stimulates or enhances a response (agonist).[2]

  • IC50 is used when the compound inhibits or reduces a response (antagonist or inhibitor).[2][4]

For this compound, if you are investigating its potential to, for example, inhibit cancer cell proliferation, you would calculate the IC50.[4][6][7]

Q4: My dose-response curve is not sigmoidal. What could be the reason?

A4: A non-sigmoidal curve can arise from several factors. The relationship between dose and response is often complex and nonlinear.[8] Common reasons include:

  • Incorrect concentration range: The tested concentrations may be too high or too low, only capturing a portion of the curve.

  • Compound solubility issues: At higher concentrations, the compound may precipitate out of solution, leading to a plateau or even a decrease in response.

  • Complex biological activity: The compound may have mixed agonist/antagonist effects or off-target effects at different concentrations, resulting in a bell-shaped curve.[9]

  • Assay artifacts: Issues with the assay itself, such as signal interference from the compound, can distort the curve.[10]

Q5: How important are positive and negative controls in my experiment?

A5: Controls are absolutely critical for a valid dose-response experiment.

  • Negative Controls (Vehicle): Wells treated with the vehicle (the solvent used to dissolve the compound, e.g., DMSO) but without the compound establish the baseline or 0% inhibition/100% viability level.[3]

  • Positive Controls: A known inhibitor or activator for your target or pathway confirms that the assay is working correctly and provides a reference for the maximal effect.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments with this compound.

Problem 1: High Variability Between Replicates

High variability can obscure the true dose-response relationship and lead to unreliable EC50/IC50 values.[4][10]

Potential Causes & Solutions:

Cause Explanation Solution
Inconsistent Cell Seeding Uneven cell numbers across wells is a major source of variability in cell-based assays.Ensure thorough cell suspension mixing before and during plating. Use a multichannel pipette carefully and consider plating cells in the central wells of the plate to avoid "edge effects."
Pipetting Errors Inaccurate serial dilutions or compound addition will lead to inconsistent final concentrations.[10]Calibrate your pipettes regularly. For serial dilutions, ensure proper mixing at each step. Consider automating liquid handling for high-throughput experiments.[11]
Cell Health Issues Unhealthy or stressed cells will respond inconsistently to treatment.Use cells within a consistent passage number range. Ensure cells are in the logarithmic growth phase at the time of treatment. Regularly check for contamination, such as mycoplasma.[12]
Edge Effects Wells on the outer edges of a microplate can be prone to evaporation, leading to changes in media and compound concentration.Avoid using the outer wells for experimental data. Fill the perimeter wells with sterile water or media to create a humidity barrier.
Problem 2: Incomplete or Flat Dose-Response Curve

An incomplete curve fails to reach a clear upper or lower plateau, making it difficult to accurately determine the EC50/IC50.[2]

Potential Causes & Solutions:

Cause Explanation Solution
Inappropriate Concentration Range The tested concentrations are not wide enough to capture the full sigmoidal shape.Perform a broader range-finding experiment. If a plateau is not reached at the highest concentration, try even higher concentrations, being mindful of solubility limits.
Low Compound Potency The compound may not be potent enough to elicit a maximal response within a soluble concentration range.If solubility is the limiting factor, this may represent the true maximal effect under the experimental conditions. This should be noted in the results.
Insufficient Incubation Time The biological response may not have reached its maximum at the time of measurement.Perform a time-course experiment to determine the optimal incubation time for the compound's effect to stabilize.[4]
Assay Detection Limits The assay signal may not be sensitive enough to detect changes at low compound concentrations.Optimize the assay for higher sensitivity, for example, by increasing the number of cells per well or using a more sensitive detection reagent.[12]
Problem 3: EC50/IC50 Value Differs Significantly from Previous Experiments

Poor reproducibility can be a major challenge in drug discovery research.

Potential Causes & Solutions:

Cause Explanation Solution
Differences in Experimental Conditions Minor variations in cell passage number, serum concentration, incubation time, or cell density can significantly impact the apparent potency of a compound.[4][11]Standardize and document all experimental parameters in a detailed protocol. Use a consistent batch of reagents, including serum, whenever possible.
Compound Degradation The compound may be unstable in solution, leading to a decrease in its effective concentration over time.Prepare fresh stock solutions of the compound for each experiment. Store stock solutions at the recommended temperature and protect from light if necessary.
Cell Line Instability Genetic drift in continuously passaged cell lines can alter their sensitivity to drugs.Use cells from a validated cell bank with a limited number of passages. Periodically perform cell line authentication.

Experimental Workflow & Protocols

Protocol: Generating a Dose-Response Curve for Cell Viability (e.g., MTT or CellTiter-Glo® Assay)

This protocol outlines the key steps for assessing the effect of this compound on the viability of a cancer cell line.

1. Cell Seeding:

  • Culture cells to ~80% confluency.
  • Trypsinize and count the cells.
  • Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete medium.
  • Incubate for 24 hours to allow cells to attach and resume growth.

2. Compound Preparation and Addition:

  • Prepare a 10 mM stock solution of this compound in DMSO.
  • Perform a serial dilution of the stock solution in culture medium to create working solutions at 2x the final desired concentrations.
  • Remove the medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only and positive control wells.

3. Incubation:

  • Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) under standard cell culture conditions.

4. Viability Assessment:

  • Follow the manufacturer's protocol for your chosen viability assay (e.g., add MTT reagent and incubate, then solubilize formazan crystals and read absorbance).

5. Data Analysis:

  • Subtract the background reading (media-only wells).
  • Normalize the data by expressing the readings as a percentage of the vehicle-treated control wells.[4]
  • Plot the normalized response versus the log of the compound concentration.
  • Fit the data to a four-parameter logistic (4PL) model using appropriate software (e.g., GraphPad Prism) to determine the IC50.[5][13]
Data Quality Control

To ensure the reliability of your dose-response data, it is important to assess the quality of your assay. The Z'-factor is a common metric used for this purpose.[10][14]

  • Z'-factor Calculation:

    • Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

    • Where SD is the standard deviation.

  • Interpretation of Z'-factor:

    • Z' > 0.5: An excellent assay, suitable for high-throughput screening.[14]

    • 0 < Z' < 0.5: An acceptable assay, but may require optimization.

    • Z' < 0: A poor assay that is not suitable for screening.[14]

Visualizing the Workflow

Below are diagrams illustrating the key processes in dose-response curve optimization.

DoseResponseWorkflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis A Optimize Cell Seeding Density B Prepare Compound Stock & Dilutions C Seed Cells in 96-well Plate B->C D Treat with Compound (Dose Range) C->D E Incubate (e.g., 48-72h) D->E F Perform Viability Assay (e.g., MTT) E->F G Normalize Data to Vehicle Control F->G H Fit 4PL Curve & Calculate IC50 G->H

Caption: Experimental workflow for generating a dose-response curve.

TroubleshootingLogic Start Poor Dose-Response Curve? Var High Variability? Start->Var Yes Incomplete Incomplete Curve? Var->Incomplete No Sol_Var Check: - Cell Seeding - Pipetting - Cell Health Var->Sol_Var Yes Reproducibility Poor Reproducibility? Incomplete->Reproducibility No Sol_Incomplete Check: - Concentration Range - Incubation Time - Compound Solubility Incomplete->Sol_Incomplete Yes Sol_Reproducibility Check: - Standardize Protocol - Compound Stability - Cell Line Passage Reproducibility->Sol_Reproducibility Yes End Optimized Curve Reproducibility->End No Sol_Var->End Sol_Incomplete->End Sol_Reproducibility->End

Caption: Troubleshooting logic for common dose-response curve issues.

References

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE.
  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128–134. [Link]

  • Understanding Assay Performance Metrics. (n.d.). Indigo Biosciences.
  • How Do I Estimate the IC50 and EC50? - FAQ 2187. (n.d.). GraphPad.
  • (PDF) Guidelines for accurate EC50/IC50 estimation. (2011).
  • EC50 and IC50 Determin
  • Designing Pharmacology Studies: A Blueprint for Drug Development Success. (2024).
  • Understanding the Importance of The Dose-Response Curve. (2025).
  • How to Interpret Dose-Response Curves. (n.d.). Sigma-Aldrich.
  • Quantitation and Error Measurements in Dose–Response Curves. (2025).
  • How Do I Perform a Dose-Response Experiment? - FAQ 2188. (n.d.). GraphPad.
  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (2017).
  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (2017). PMC - NIH.
  • Dose-Response Relationships. (n.d.). Merck Manual Professional Edition.
  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube.
  • Designing drug response experiments and quantifying their results. (n.d.). PMC - NIH.
  • Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis. (2025). PubMed.
  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. (n.d.). PubMed.

Sources

Technical Support Center: Addressing Off-Target Effects of 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

A-Level Message: Welcome to the technical support center for researchers utilizing pyrazole-based compounds. While specific public data on "1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine" is limited, this guide provides a comprehensive framework for identifying, validating, and mitigating off-target effects common to this class of small molecule inhibitors. The principles and protocols outlined here are broadly applicable for ensuring the rigorous validation of your experimental findings.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a critical concern for my experiments with pyrazole-based compounds?

A1: Off-target effects occur when a small molecule, such as this compound, binds to and alters the function of proteins other than its intended biological target.[1] This is a significant concern because these unintended interactions can lead to a misinterpretation of experimental results, where an observed phenotype may be incorrectly attributed to the inhibition of the primary target.[1][2] Furthermore, off-target effects can cause cellular toxicity and limit the translational potential of a compound.[3] For pyrazole-based inhibitors, which are a common scaffold for kinase inhibitors, off-target binding to other kinases is a frequent issue due to the conserved nature of the ATP-binding pocket across the kinome.[4][5]

Q2: I'm observing an unexpected phenotype in my cell-based assay. How can I begin to determine if this is due to an off-target effect of my compound?

A2: A multi-step approach is essential to dissect on-target versus off-target effects.[6] Initial steps should include:

  • Dose-Response Analysis: A classic dose-response curve should be generated for the observed phenotype. If the phenotype's EC50 value is significantly different from the compound's IC50 for the primary target, it may suggest an off-target effect.

  • Use of a Negative Control: Synthesize or obtain a structurally similar analog of your compound that is inactive against the primary target.[1] If this inactive analog still produces the same phenotype, it strongly suggests an off-target effect.

  • Orthogonal Chemical Probes: Use a structurally distinct inhibitor of the same primary target.[7] If this second inhibitor does not replicate the phenotype, it points towards the original compound's off-target activity.

Q3: What are the most common off-targets for pyrazole-based kinase inhibitors?

A3: The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding site of protein kinases.[8][9] Consequently, the most common off-targets are other kinases.[5] The selectivity profile can vary widely based on the specific substitutions on the pyrazole ring.[8] Beyond kinases, other potential off-targets for small molecule inhibitors can include G-protein coupled receptors (GPCRs), ion channels, and other enzymes with nucleotide-binding sites.[10] Comprehensive profiling is the only definitive way to identify the specific off-targets for your compound.

Q4: What advanced techniques can I use to systematically identify all potential off-targets of my compound?

A4: Several powerful techniques exist for unbiased, proteome-wide off-target identification:

  • Kinome Profiling: This involves screening your compound against a large panel of recombinant kinases (often hundreds) to determine its selectivity profile.[11][12][13] This is a crucial first step for any compound targeting a kinase.

  • Chemical Proteomics: Techniques like affinity chromatography using your immobilized compound followed by mass spectrometry can identify binding partners from cell lysates.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells or lysates by measuring changes in protein thermal stability upon compound binding.[14][15][16] A proteome-wide version (MS-CETSA) can identify off-targets by observing which proteins are stabilized at various compound concentrations.[16]

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides structured approaches to common challenges encountered when working with novel inhibitors.

Troubleshooting Scenario 1: Observed Phenotype is More Potent than On-Target Inhibition

Problem: The EC50 of your compound in a cellular phenotype assay (e.g., apoptosis, cell cycle arrest) is 10-fold more potent than its IC50 against the purified target kinase.

Explanation: This discrepancy strongly suggests that a more sensitive off-target is driving the observed cellular effect. The pyrazole core in your compound might be interacting with another kinase or protein that is a more potent regulator of the measured phenotype.[5]

Workflow: Deconvoluting On- vs. Off-Target Driven Phenotypes

G cluster_0 Initial Observation cluster_1 Validation Strategy cluster_2 Interpretation cluster_3 Conclusion A Phenotype EC50 << Target IC50 B Step 1: Inactive Control Treat cells with a structurally similar but inactive analog of your compound. A->B Initiate Validation E Phenotype Persists? (Inactive Control) B->E C Step 2: Orthogonal Probe Use a structurally different inhibitor of the same primary target. F Phenotype Replicated? (Orthogonal Probe) C->F D Step 3: Target Knockdown/Out Use siRNA, shRNA, or CRISPR to reduce or eliminate the primary target protein. G Phenotype Rescued? (Target Knockdown) D->G E->C No H Off-Target Effect Highly Likely E->H Yes F->H No I On-Target Effect Highly Likely F->I Yes G->H No G->I Yes

Caption: Workflow for distinguishing on- and off-target cellular effects.

Troubleshooting Scenario 2: How to Validate a Suspected Off-Target

Problem: A kinome scan has identified Kinase-Z as a potent off-target of your compound. You need to confirm that this interaction occurs in cells and is responsible for a specific unexpected phenotype.

Explanation: Biochemical screening results must be validated in a cellular context.[2] The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct binding of a compound to a target protein within intact cells.[17][18]

Protocol: Target Engagement Confirmation using CETSA

Objective: To determine if this compound binds to and stabilizes the suspected off-target (Kinase-Z) in intact cells.

Materials:

  • Cell line expressing Kinase-Z.

  • This compound.

  • DMSO (vehicle control).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease and phosphatase inhibitors.

  • Antibody specific for Kinase-Z.

  • Standard Western blotting equipment.

Methodology:

  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with your compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (DMSO) for 1-2 hours.

  • Heating Step: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot cell suspensions into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[14]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.

  • Separation of Soluble Fraction: Pellet the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Immunoblotting: Analyze the soluble protein fractions by SDS-PAGE and Western blot using an antibody against Kinase-Z.

  • Data Analysis: Quantify the band intensities for Kinase-Z at each temperature for each treatment condition. Plot the percentage of soluble Kinase-Z relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature in the presence of your compound indicates thermal stabilization and confirms target engagement.[17]

Data Presentation:

Compound ConcentrationApparent Melting Temp (Tm) of Kinase-ZThermal Shift (ΔTm)
Vehicle (DMSO)52.1°C-
0.1 µM54.3°C+2.2°C
1.0 µM58.7°C+6.6°C
10.0 µM61.2°C+9.1°C

This is example data for illustrative purposes.

Troubleshooting Scenario 3: Mitigating Off-Target Effects in Your Experiments

Problem: You have confirmed that your compound has off-target activities that are confounding your results. How can you design experiments to minimize these effects?

Explanation: While designing more selective compounds is the ultimate goal, several experimental strategies can help isolate the on-target effects.

Strategies for Mitigating Off-Target Confounding
  • Work at the Lowest Effective Concentration: Use the lowest concentration of your compound that still effectively inhibits the primary target. This minimizes the engagement of lower-affinity off-targets.

  • Genetic Validation: The "gold standard" for validating a chemical probe's phenotype is to replicate it using genetic methods.[19] Use siRNA or CRISPR/Cas9 to knock down or knock out the primary target. If the phenotype is recapitulated, it provides strong evidence that the effect is on-target.

  • Rescue Experiments: If your compound causes a phenotype and you have a drug-resistant mutant of your primary target, you can perform a rescue experiment. Expressing the drug-resistant mutant in cells should prevent the phenotype caused by the compound if the effect is on-target.

Workflow: Experimental Design for Mitigating Off-Target Effects

Caption: Key strategies to minimize confounding from off-target effects.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells and tissues. Science, 341(6141), 84-87. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367). [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved January 18, 2026, from [Link]

  • Vu, V., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 61-87. [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Synapse. Retrieved January 18, 2026, from [Link]

  • European Federation for Medicinal Chemistry and Chemical Biology. (n.d.). Validating Chemical Probes. Retrieved January 18, 2026, from [Link]

  • Drug Discovery News. (2024). The precision paradox: Off-target effects in gene editing. Retrieved January 18, 2026, from [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved January 18, 2026, from [Link]

  • Nagashima, K., et al. (2010). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 147(5), 609-611. [Link]

  • Venters, B. J., et al. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 5, 116. [Link]

  • Lin, X., et al. (2021). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Molecules, 26(16), 4948. [Link]

  • Axelsson, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay—CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved January 18, 2026, from [Link]

  • Bunnage, M. E., et al. (2015). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 75(15), 2956-2960. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509). [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved January 18, 2026, from [Link]

  • CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. Retrieved January 18, 2026, from [Link]

  • CRISPR Medicine News. (2024). Strategies to Avoid and Reduce Off-Target Effects. Retrieved January 18, 2026, from [Link]

  • Alto Predict. (2016). Best Practices for Chemical Probes. Retrieved January 18, 2026, from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening & Profiling Service. Retrieved January 18, 2026, from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved January 18, 2026, from [Link]

  • Abdel-Halim, H., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(24), 7564. [Link]

  • Bajorath, J., et al. (2018). Data-Driven Exploration of Selectivity and Off-Target Activities of Designated Chemical Probes. Molecules, 23(9), 2355. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved January 18, 2026, from [Link]

  • Pär Nordlund Lab. (n.d.). CETSA. Retrieved January 18, 2026, from [Link]

  • Genentech. (2017). Resolving the question of on- or off-target toxicity – a case study. Retrieved January 18, 2026, from [Link]

  • Al-Blewi, F. F., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

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Storage and handling guidelines for 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in your experiments. Here, we address common questions and troubleshooting scenarios to support the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to ensure its long-term stability?

A1: To maintain the integrity and stability of this compound, it is crucial to store it under appropriate conditions. The recommended storage is in a tightly sealed container, protected from light and moisture. For long-term storage, it is advisable to keep the compound in a cool, dry, and well-ventilated area.[1] Some suppliers suggest storage in a freezer.[2] The pyrazole ring is generally stable, but improper storage can lead to degradation, affecting experimental outcomes.[3]

Q2: What personal protective equipment (PPE) is necessary when handling this compound?

A2: When handling this compound, standard laboratory PPE is required. This includes chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[1][2][4] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][5]

Q3: What are the known chemical incompatibilities for this compound?

A3: this compound should be kept away from strong oxidizing agents and strong acids.[1][4] Contact with these substances can lead to vigorous reactions, potentially compromising the compound's structure and purity.

Q4: How should I properly dispose of waste containing this compound?

A4: Dispose of waste containing this compound in accordance with local, state, and federal regulations.[1] It should be treated as chemical waste and handled by a licensed professional waste disposal service.[5] Do not allow the material to enter drains or waterways.[1]

Troubleshooting Guide

Issue 1: The compound appears discolored or has an unusual odor.

  • Potential Cause: This could be a sign of degradation due to improper storage, such as exposure to light, moisture, or incompatible chemicals.

  • Troubleshooting Steps:

    • Do not use the discolored compound in your experiments as it may lead to unreliable results.

    • Review your storage procedures to ensure they align with the recommended guidelines.

    • If possible, obtain a new, pure batch of the compound.

    • Consider performing analytical tests (e.g., NMR, LC-MS) to assess the purity of the suspect compound if a new batch is unavailable.

Issue 2: The compound is not dissolving as expected in the chosen solvent.

  • Troubleshooting Steps:

    • Consult literature for solubility information on structurally similar pyrazole derivatives.

    • Try a range of common laboratory solvents (e.g., DMSO, DMF, ethanol) to find a suitable one.

    • Gentle heating or sonication may aid in dissolution, but be cautious as this can also accelerate degradation if the compound is thermally sensitive.

    • Ensure you are not attempting to prepare a solution that is above the compound's saturation point in the chosen solvent.

Issue 3: Inconsistent results are observed in biological assays.

  • Potential Cause: Inconsistent results can stem from compound degradation, inaccurate solution concentrations, or interactions with other components in the assay. Pyrazole-containing compounds are known for a wide range of biological activities, and their effectiveness is highly dependent on their structural integrity.[7]

  • Troubleshooting Steps:

    • Verify Compound Integrity: Use a fresh stock solution for each experiment. If the solid compound has been stored for an extended period, consider verifying its purity.

    • Accurate Dosing: Ensure precise and consistent preparation of your test solutions.

    • Assay Controls: Include appropriate positive and negative controls in your experiments to validate the assay's performance.

    • Review Protocol: Carefully review your experimental protocol for any potential sources of variability.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Pre-weighing Preparation: Before handling the compound, ensure you are wearing the appropriate PPE (lab coat, gloves, safety goggles) and are working in a chemical fume hood.

  • Weighing: Carefully weigh the desired amount of this compound using an analytical balance.

  • Dissolution: Add the weighed compound to a sterile, appropriate-sized vial. Add the desired volume of a suitable solvent (e.g., DMSO) to achieve the target concentration.

  • Mixing: Gently vortex or sonicate the vial until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Store the stock solution in a tightly sealed, light-protected container at the recommended temperature (typically -20°C or -80°C for long-term storage) to minimize degradation.

Visual Workflow

DOT Script for Safe Handling Workflow

Safe Handling Workflow for this compound start Start: Retrieve Compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment dispose Dispose of Waste Properly experiment->dispose end End: Clean Up dispose->end

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

DOT Script for Troubleshooting Inconsistent Results

Troubleshooting Inconsistent Experimental Results start Inconsistent Results Observed check_compound Check Compound Integrity (Age, Storage, Appearance) start->check_compound is_compound_ok Is Compound OK? check_compound->is_compound_ok new_compound Use a Fresh Batch of Compound is_compound_ok->new_compound No check_solution Verify Stock Solution (Freshly Prepared?) is_compound_ok->check_solution Yes new_compound->check_solution is_solution_fresh Is Solution Fresh? check_solution->is_solution_fresh new_solution Prepare Fresh Stock Solution is_solution_fresh->new_solution No review_protocol Review Experimental Protocol (Controls, Reagents, Technique) is_solution_fresh->review_protocol Yes new_solution->review_protocol resolve Problem Likely Resolved review_protocol->resolve

Caption: A decision tree for troubleshooting inconsistent experimental results when using this compound.

Summary of Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC9H15N3PubChem[8]
Molecular Weight165.24 g/mol PubChem
AppearanceSolid (typical for similar compounds)General Knowledge
Hazard StatementsH315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)Various SDS[9]

References

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. Available at: [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD. Available at: [Link]

  • The Role of Pyrazole Derivatives in Modern Drug Discovery. Available at: [Link]

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Validation & Comparative

A Comparative Guide to Pyrazole-Based Kinase Inhibitors: Evaluating 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine in the Context of Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine and its structural class against other well-established pyrazole-based kinase inhibitors. We will delve into the experimental data supporting the efficacy of these compounds, detail the methodologies for key assays, and visualize the complex signaling pathways they modulate. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of therapeutic agents.

The Pyrazole Scaffold: A Privileged Structure in Kinase Inhibition

The pyrazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile chemical properties and proven success in drug development. Its synthetic accessibility and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it a favored core for designing potent and selective inhibitors.[1][2] This is evidenced by the number of FDA-approved kinase inhibitors that incorporate a pyrazole moiety, including treatments for various cancers and inflammatory diseases.[1][2] These compounds target a wide array of kinases, such as Janus kinases (JAKs), mitogen-activated protein kinases (MAPKs), and vascular endothelial growth factor receptors (VEGFRs), underscoring the scaffold's broad therapeutic potential.[1][3]

Analysis of this compound: A Novel Scaffold

While specific experimental data for this compound is not extensively available in the public domain, an analysis of its structure—a substituted 5-aminopyrazole—provides valuable insights into its potential as a kinase inhibitor. The 5-amino group is a key feature, often acting as a crucial hydrogen bond donor, mimicking the adenine portion of ATP to anchor the molecule in the kinase hinge region. The N1-cyclopentyl and C4-methyl substitutions contribute to the molecule's lipophilicity and steric profile, which are critical for optimizing binding affinity and selectivity for the target kinase. Structure-activity relationship (SAR) studies on similar 5-aminopyrazole series have demonstrated that modifications at these positions can significantly impact potency and the kinase selectivity profile.[4][5]

To objectively evaluate the potential of this structural class, we will compare it against well-characterized pyrazole-based inhibitors targeting key kinases in major signaling pathways.

Comparative Efficacy of Pyrazole-Based Kinase Inhibitors

The following sections provide a detailed comparison with leading pyrazole inhibitors, focusing on their target, mechanism of action, and quantitative performance data.

JAK Inhibitor: Ruxolitinib

Ruxolitinib is a potent and selective inhibitor of Janus kinases JAK1 and JAK2, and it is an FDA-approved treatment for myelofibrosis and polycythemia vera.[6][7]

  • Mechanism of Action: Ruxolitinib functions as an ATP-competitive inhibitor, targeting the catalytic site of JAK1 and JAK2.[8] By blocking the activity of these kinases, it disrupts the JAK-STAT signaling pathway, which is crucial for the proliferation of cells in myeloproliferative neoplasms and for the production of inflammatory cytokines.[6][9][10]

  • Performance Data: Ruxolitinib exhibits high potency against its primary targets in in vitro kinase assays, with half-maximal inhibitory concentrations (IC50) in the low nanomolar range.[7][11]

    • JAK1 IC50: ~3.3 nM

    • JAK2 IC50: ~2.8 nM

    • JAK3 IC50: ~428 nM[7]

p38 MAPK Inhibitor: Doramapimod (BIRB-796)

Doramapimod is a highly potent, allosteric inhibitor of p38 MAP kinase, a key regulator of inflammatory responses.[12][13]

  • Mechanism of Action: Unlike many kinase inhibitors that compete directly with ATP, Doramapimod binds to a unique allosteric site on p38 MAPK.[13][14] This induces a conformational change that locks the kinase in an inactive state, preventing its activation by upstream kinases and subsequent phosphorylation of its downstream targets.[13][15] This distinct mechanism contributes to its high affinity and slow dissociation rate.[15]

  • Performance Data: Doramapimod demonstrates exceptional potency for p38 MAPK isoforms, with a particularly high affinity for p38α.[12][15]

    • p38α IC50: 38 nM, Kd: 0.1 nM[12][15]

    • p38β IC50: 65 nM[12]

    • p38γ IC50: 200 nM[12]

    • p38δ IC50: 520 nM[12]

VEGFR-2 Inhibitors: A Class of Anti-Angiogenic Agents

Numerous pyrazole-based compounds have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is critical for tumor growth and metastasis.[12][16]

  • Mechanism of Action: These inhibitors typically act as ATP-competitive agents, binding to the kinase domain of VEGFR-2. This blocks the autophosphorylation of the receptor upon VEGF binding, thereby inhibiting downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[17][18]

  • Performance Data: The efficacy of pyrazole-based VEGFR-2 inhibitors is often benchmarked against multi-kinase inhibitors like Sorafenib. Potent compounds in this class exhibit IC50 values in the nanomolar range. For instance, novel pyrazole derivatives have been reported with VEGFR-2 inhibitory activity significantly greater than that of Sorafenib.

Quantitative Data Summary

The following table provides a side-by-side comparison of the quantitative efficacy of the discussed pyrazole-based kinase inhibitors.

Inhibitor/ClassPrimary Target(s)Structural ClassIC50 / Kd
Ruxolitinib JAK1, JAK2Pyrrolo[2,3-d]pyrimidineJAK1 IC50: ~3.3 nMJAK2 IC50: ~2.8 nM[7][11]
Doramapimod p38 MAPKα, β, γ, δDiaryl Ureap38α IC50: 38 nMp38α Kd: 0.1 nM[12][15]
Pyrazole-based VEGFR-2 Inhibitors VEGFR-2Varied Pyrazole DerivativesIC50 values in the low nanomolar range are common for potent candidates.
This compound (Hypothetical)Substituted 5-AminopyrazoleData not available

Signaling Pathways and Inhibitor Action

The following diagrams illustrate the key signaling pathways targeted by these pyrazole-based inhibitors.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition Transcription Gene Transcription (Proliferation, Inflammation) DNA->Transcription 6. Transcription Regulation

Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

p38_MAPK_Pathway Stress Stress Stimuli (UV, Cytokines) MKKK MAPKKK (e.g., TAK1, ASK1) Stress->MKKK MKK MKK3/6 MKKK->MKK p38 p38 MAPK MKK->p38 Phosphorylation Downstream Downstream Targets (e.g., MK2, Transcription Factors) p38->Downstream Doramapimod Doramapimod (BIRB-796) Doramapimod->p38 Allosteric Inhibition Response Cellular Response (Inflammation, Apoptosis) Downstream->Response

Caption: The p38 MAPK signaling cascade and the allosteric inhibition by Doramapimod.

VEGFR_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Migration Migration VEGFR2->Migration Inhibitor Pyrazole Inhibitor Inhibitor->VEGFR2 ATP-Competitive Inhibition Proliferation Proliferation (Ras-Raf-MEK-ERK) PLCg->Proliferation Survival Survival (Akt) PI3K->Survival

Caption: The VEGFR-2 signaling pathway and inhibition by pyrazole-based compounds.

Experimental Protocols: In Vitro Kinase Inhibition Assay

To ensure the trustworthiness and reproducibility of kinase inhibitor profiling, standardized and robust assay methodologies are paramount. Below is a detailed, step-by-step protocol for a representative in vitro kinase inhibition assay using a Homogeneous Time-Resolved Fluorescence (HTRF) format. This format is widely adopted for its high sensitivity and suitability for high-throughput screening.[19][20]

Principle of the HTRF Kinase Assay

The assay measures the phosphorylation of a biotinylated peptide substrate by the target kinase. The phosphorylated product is detected using a europium (Eu)-labeled anti-phospho-specific antibody and a streptavidin-conjugated fluorophore (e.g., XL665). When the substrate is phosphorylated, the Eu-donor and the XL665-acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors of the kinase will reduce the phosphorylation of the substrate, leading to a decrease in the FRET signal.[19]

Detailed Step-by-Step Methodology
  • Reagent Preparation:

    • Kinase Buffer: Prepare a 1X kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35). The precise composition may need to be optimized for the specific kinase.

    • Compound Dilution: Prepare a serial dilution of the test compound (e.g., this compound) and control inhibitors (e.g., Ruxolitinib) in 100% DMSO. Then, create an intermediate dilution in the kinase buffer.

    • Kinase Solution: Dilute the target kinase to a 2X working concentration in the kinase buffer. The optimal concentration should be determined empirically to be in the linear range of the assay.

    • Substrate/ATP Mix: Prepare a 2X mixture of the biotinylated peptide substrate and ATP in the kinase buffer. The ATP concentration should ideally be at its Km value for the kinase to accurately determine IC50 values for ATP-competitive inhibitors.

    • Detection Reagents: Prepare the Eu-labeled antibody and Streptavidin-XL665 in a detection buffer containing EDTA to stop the kinase reaction.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the diluted test compound or control to the appropriate wells of the assay plate.

    • Add 5 µL of the 2X kinase solution to all wells except the negative controls.

    • Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP mix to all wells.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), shielded from light.

    • Stop the reaction by adding 10 µL of the detection reagent mixture to each well.

    • Incubate the plate for 60 minutes at room temperature to allow for the detection reagents to bind.

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.

    • Normalize the data using the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the normalized response against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

HTRF_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Compound Compound Dilution Add_Cmpd Add Compound (5 µL) Compound->Add_Cmpd Kinase Kinase Solution (2X) Add_Kinase Add Kinase (5 µL) Kinase->Add_Kinase Substrate_ATP Substrate/ATP Mix (2X) Add_Sub_ATP Add Substrate/ATP (10 µL) Start Reaction Substrate_ATP->Add_Sub_ATP Detection Detection Reagents Add_Detect Add Detection Reagents (10 µL) Stop Reaction Detection->Add_Detect Add_Cmpd->Add_Kinase Add_Kinase->Add_Sub_ATP Incubate_Rxn Incubate (e.g., 60 min) Add_Sub_ATP->Incubate_Rxn Incubate_Rxn->Add_Detect Incubate_Detect Incubate (60 min) Add_Detect->Incubate_Detect Read_Plate Read HTRF Signal Incubate_Detect->Read_Plate Calc_Ratio Calculate HTRF Ratio Read_Plate->Calc_Ratio Normalize Normalize Data Calc_Ratio->Normalize Plot_Curve Plot Dose-Response Curve Normalize->Plot_Curve Calc_IC50 Determine IC50 Plot_Curve->Calc_IC50

Caption: A generalized workflow for an HTRF-based in vitro kinase inhibition assay.

Expert Commentary and Future Outlook

The enduring success of the pyrazole scaffold in kinase inhibitor design is a testament to its favorable drug-like properties. While compounds like Ruxolitinib and Doramapimod showcase the scaffold's versatility in targeting both ATP-competitive and allosteric sites, there remains a vast, unexplored chemical space for novel pyrazole derivatives.

The hypothetical compound, this compound, represents a starting point for the development of a new generation of kinase inhibitors. The key to unlocking its potential lies in a systematic and data-driven approach to lead optimization. The experimental protocol outlined above provides a robust framework for the initial characterization of its inhibitory activity against a panel of kinases. Subsequent SAR studies, guided by co-crystal structures of the lead compounds bound to their target kinases, will be crucial for rationally designing modifications to the cyclopentyl and methyl groups to enhance potency and selectivity.

The future of pyrazole-based kinase inhibitors will likely focus on developing compounds with improved selectivity profiles to minimize off-target effects and the development of covalent inhibitors that can overcome resistance mutations. As our understanding of the kinome and disease pathology deepens, novel pyrazole scaffolds will undoubtedly continue to yield promising therapeutic candidates.

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A Comparative Analysis of 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine: Gauging Therapeutic Potential Against Established Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anti-Inflammatory Modulators

Inflammation is a complex biological response, essential for host defense, yet its dysregulation underpins a multitude of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The therapeutic landscape, while mature, is continually seeking next-generation agents with improved efficacy and safety profiles. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of several successful drugs.[1][2] 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine is a novel investigational compound belonging to this class. Its structural motifs, particularly the 5-aminopyrazole core, suggest potential interactions with key enzymatic targets in the inflammatory cascade.

This guide provides a comprehensive comparative analysis of this compound against two well-established classes of anti-inflammatory drugs: the selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib , and a clinical-stage p38 mitogen-activated protein kinase (MAPK) inhibitor, Ralimetinib . This comparison is predicated on the hypothesis that the aminopyrazole scaffold of our topic compound could confer inhibitory activity against either or both of these critical pro-inflammatory enzymes. By juxtaposing its hypothetical performance with these known drugs, we aim to delineate a clear experimental path for elucidating its mechanism of action and therapeutic potential.

Pillar 1: Deconstructing the Mechanisms of Action - COX-2 vs. p38 MAPK

A logical starting point for our analysis is a firm understanding of the signaling pathways targeted by our comparator drugs.

The Cyclooxygenase (COX) Pathway and Selective Inhibition

The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[3] While COX-1 is constitutively expressed and plays a role in gastric protection and platelet aggregation, COX-2 is inducible at sites of inflammation.

Celecoxib , a diaryl-substituted pyrazole, selectively inhibits COX-2.[3][4] This selectivity is attributed to its sulfonamide side chain binding to a hydrophilic pocket present in the COX-2 active site but absent in COX-1.[1][4] By blocking COX-2, Celecoxib reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[3]

DOT Script for COX-2 Signaling Pathway

COX2_Pathway ProInflammatory_Stimuli Pro-Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 (cPLA2) ProInflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2->Cell_Membrane acts on COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins isomerized to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediates Celecoxib Celecoxib Celecoxib->COX2 inhibits

Caption: COX-2 signaling pathway and the inhibitory action of Celecoxib.

The p38 MAPK Pathway: A Central Hub for Inflammatory Responses

The p38 MAP kinases are a family of serine/threonine kinases that are activated by a wide range of cellular stressors and inflammatory cytokines.[5][6] The p38 MAPK signaling cascade plays a pivotal role in regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[7][8]

Ralimetinib (LY2228820) is a potent and selective inhibitor of the α and β isoforms of p38 MAPK.[9] It acts by competitively binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream targets.[9] The inhibition of the p38 MAPK pathway leads to a broad suppression of inflammatory responses, making it an attractive target for a variety of inflammatory diseases.[10] Although numerous p38 MAPK inhibitors have entered clinical trials, none have yet received FDA approval for inflammatory diseases, often due to challenges with efficacy or toxicity.[11][][13]

DOT Script for p38 MAPK Signaling Pathway

p38_MAPK_Pathway Stress_Stimuli Stress & Inflammatory Stimuli (UV, Cytokines, LPS) MAP3K MAPKKK (e.g., TAK1, ASK1) Stress_Stimuli->MAP3K activates MAP2K MAPKK (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38_MAPK p38 MAPK MAP2K->p38_MAPK phosphorylates Downstream_Kinases Downstream Kinases (e.g., MAPKAPK2) p38_MAPK->Downstream_Kinases phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors phosphorylates Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6) Downstream_Kinases->Cytokine_Production Transcription_Factors->Cytokine_Production Ralimetinib Ralimetinib Ralimetinib->p38_MAPK inhibits

Caption: p38 MAPK signaling pathway and the inhibitory action of Ralimetinib.

Pillar 2: Comparative In Vitro and Cellular Performance Metrics

To ascertain the potential mechanism of this compound, a series of head-to-head in vitro and cellular assays are proposed. These experiments are designed to provide quantitative data on the compound's potency and selectivity against both COX and p38 MAPK targets.

In Vitro Enzymatic Assays

The initial step in characterizing a novel inhibitor is to determine its direct effect on the enzymatic activity of its putative targets.

Table 1: Hypothetical Comparative In Vitro IC50 Data

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)p38α MAPK IC50 (nM)
This compound >10,000150>6650
Celecoxib 2,50015167>10,000
Ralimetinib >10,000>10,000N/A5.3

(Note: Data for this compound is hypothetical and for illustrative purposes.)

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.

  • Reagents and Materials:

    • Ovine COX-1 or human recombinant COX-2 enzyme

    • Arachidonic acid (substrate)

    • Heme (cofactor)

    • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Test compound (this compound) and reference compounds (Celecoxib, Ralimetinib) dissolved in DMSO

    • Prostaglandin screening EIA kit

  • Procedure:

    • Prepare serial dilutions of the test and reference compounds in DMSO.

    • In a 96-well plate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2).

    • Add the diluted compounds to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate for a specified time (e.g., 2 minutes) at 37°C.

    • Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

    • Measure the amount of prostaglandin E2 (PGE2) produced using a competitive EIA kit according to the manufacturer's instructions.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

Experimental Protocol: In Vitro p38α MAPK Kinase Assay

This protocol describes a non-radioactive method for measuring the inhibitory activity of a compound against p38α MAPK.[14]

  • Reagents and Materials:

    • Active recombinant p38α MAPK enzyme

    • ATF-2 (Activating Transcription Factor 2) as a substrate

    • Kinase reaction buffer

    • ATP (Adenosine triphosphate)

    • Test compound (this compound) and reference compounds (Ralimetinib, Celecoxib) dissolved in DMSO

    • Anti-phospho-ATF-2 (Thr71) antibody

    • Secondary antibody conjugated to HRP (Horseradish Peroxidase)

    • Chemiluminescent substrate

  • Procedure:

    • Prepare serial dilutions of the test and reference compounds in DMSO.

    • In a 96-well plate, add the kinase reaction buffer, active p38α MAPK enzyme, and the diluted compounds.

    • Incubate for a pre-determined time (e.g., 10 minutes) at room temperature.

    • Add the ATF-2 substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specified time (e.g., 30 minutes) at 30°C.

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with the anti-phospho-ATF-2 antibody, followed by the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value as described for the COX assay.

Cellular Assays

To confirm that the in vitro enzymatic activity translates to a cellular context, assays using relevant cell lines are crucial.

Table 2: Hypothetical Comparative Cellular IC50 Data

CompoundPGE2 Inhibition in LPS-stimulated RAW 264.7 cells (IC50, nM)TNF-α Inhibition in LPS-stimulated THP-1 cells (IC50, nM)IL-6 Inhibition in LPS-stimulated THP-1 cells (IC50, nM)
This compound 25080100
Celecoxib 30>10,000>10,000
Ralimetinib >10,0001015

(Note: Data for this compound is hypothetical and for illustrative purposes.)

Experimental Protocol: Cellular Assay for PGE2 and Cytokine Inhibition

This protocol details a method to assess the ability of a compound to inhibit the production of PGE2 and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated cells.

  • Cell Culture:

    • Maintain murine macrophage-like RAW 264.7 cells or human monocytic THP-1 cells (differentiated into macrophages with PMA) in appropriate culture medium.

  • Procedure:

    • Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

    • Pre-treat the cells with serial dilutions of the test and reference compounds for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 18-24 hours for PGE2 and cytokines).

    • Collect the cell culture supernatants.

    • Measure the concentration of PGE2, TNF-α, and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

    • Determine the cell viability using an appropriate assay (e.g., MTT or CellTiter-Glo) to rule out cytotoxicity-mediated effects.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.

Pillar 3: In Vivo Models for Assessing Anti-Inflammatory Efficacy

The ultimate validation of an anti-inflammatory compound's potential lies in its performance in preclinical in vivo models of inflammation.

Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model of acute inflammation.[15][16]

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animals:

    • Male Wistar or Sprague-Dawley rats (180-220 g).

  • Procedure:

    • Acclimatize the animals for at least one week before the experiment.

    • Group the animals and administer the test compound (this compound), reference drugs (Celecoxib, Ralimetinib), or vehicle orally at a pre-determined time (e.g., 1 hour) before carrageenan injection.

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

    • Calculate the percentage of edema inhibition for each group at each time point using the formula:

      • % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100

      • Where ΔV is the change in paw volume.

DOT Script for Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis cluster_invivo In Vivo Analysis Enzymatic_Assay Enzymatic Assays (COX-1/2, p38 MAPK) IC50_Determination IC50 Determination Enzymatic_Assay->IC50_Determination ELISA ELISA for PGE2, TNF-α, IL-6 IC50_Determination->ELISA Guides Cellular Assay Design Cell_Culture Cell Culture (RAW 264.7, THP-1) LPS_Stimulation LPS Stimulation & Compound Treatment Cell_Culture->LPS_Stimulation LPS_Stimulation->ELISA Compound_Administration Oral Administration of Compounds ELISA->Compound_Administration Informs In Vivo Dose Selection Animal_Model Carrageenan-Induced Paw Edema in Rats Animal_Model->Compound_Administration Paw_Volume_Measurement Paw Volume Measurement Compound_Administration->Paw_Volume_Measurement

Caption: A streamlined workflow for the comparative analysis of anti-inflammatory compounds.

Conclusion: Charting the Path Forward

This guide has laid out a systematic and scientifically rigorous framework for the comparative analysis of this compound against the established anti-inflammatory drugs Celecoxib and Ralimetinib. By employing a multi-tiered approach encompassing in vitro enzymatic assays, cellular functional assays, and in vivo models of inflammation, a comprehensive profile of the investigational compound's biological activity can be generated.

The hypothetical data presented herein suggests that this compound may possess a dual inhibitory profile against both COX-2 and p38 MAPK, a characteristic that could offer a broader spectrum of anti-inflammatory activity. The execution of the detailed protocols provided will be instrumental in validating this hypothesis and elucidating the precise mechanism of action. The insights gained from this comparative analysis will be invaluable for guiding the future development of this compound as a potential novel therapeutic agent for inflammatory diseases.

References

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A Senior Application Scientist's Guide to In Vivo Validation of Novel Kinase Inhibitors: A Case Study with 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the transition from promising in vitro activity to demonstrable in vivo efficacy is a critical and often challenging step. This guide provides an in-depth, experience-driven framework for validating the in vivo activity of a novel small molecule, using the hypothetical kinase inhibitor, 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine, as a case study. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in approved kinase inhibitors, making this a relevant example for contemporary drug discovery.[1][2][3][4][5]

We will proceed under the assumption that in vitro screening has identified this compound as a potent and selective inhibitor of a receptor tyrosine kinase (RTK) crucial in the progression of a specific cancer, for instance, non-small cell lung cancer (NSCLC). This guide will detail the logical and experimental progression from this initial finding to a robust in vivo validation package.

Section 1: The Foundational In Vitro Data Package

Before embarking on costly and time-consuming in vivo studies, a comprehensive in vitro data package is essential to build confidence in the compound's potential. This initial phase de-risks the subsequent in vivo work.

1.1. Target Engagement and Potency: The primary in vitro data must unequivocally demonstrate that this compound binds to and inhibits its intended kinase target.

  • Biochemical Assays: Initial determination of IC50 values against the purified kinase enzyme provides a direct measure of potency.

  • Cellular Target Engagement: Assays such as cellular thermal shift assays (CETSA) or NanoBRET can confirm that the compound engages the target protein within a cellular context.

  • Phosphorylation Inhibition: A Western blot or ELISA-based assay showing a dose-dependent decrease in the phosphorylation of the target kinase and its downstream substrates in a relevant cancer cell line is crucial.

1.2. Cellular Activity and Selectivity:

  • Anti-proliferative Activity: The compound's ability to inhibit the growth of cancer cell lines that are dependent on the target kinase should be established, typically through MTT or CellTiter-Glo assays.

  • Kinase Selectivity Profiling: To anticipate potential off-target effects, the compound should be screened against a broad panel of kinases. A high degree of selectivity for the intended target is a desirable characteristic.

Hypothetical In Vitro Data for this compound

ParameterResult
Target Kinase IC5010 nM
Cellular Anti-proliferative IC50 (Target-driven cell line)50 nM
Kinase Selectivity (Panel of >200 kinases)>100-fold selectivity over other kinases
Section 2: Preclinical In Vivo Study Design

With a strong in vitro profile, the next logical step is to design an in vivo study that can rigorously test the compound's efficacy. The choice of the animal model is paramount.

2.1. Animal Model Selection: For oncology studies, cell-derived xenograft (CDX) models are a common and effective starting point.[6] In our case study, we will use a CDX model of NSCLC.

  • Cell Line: A human NSCLC cell line with a known activating mutation in our target RTK will be chosen. Let's assume the HCC827 cell line, which has an EGFR exon 19 deletion, is appropriate.

  • Animal Strain: Immunocompromised mice, such as athymic nude (nu/nu) or SCID mice, are required to prevent rejection of the human tumor xenograft.

2.2. Comparator and Control Groups: To provide context for the efficacy of our test compound, appropriate comparator and control groups are essential.

  • Vehicle Control: This group receives the same formulation vehicle as the test and comparator compounds, serving as the baseline for tumor growth.

  • Standard-of-Care Comparator: A clinically approved inhibitor of the same target kinase, such as erlotinib or gefitinib for EGFR-mutant NSCLC, should be included to benchmark the performance of our novel compound.[6]

2.3. Dosing and Pharmacokinetics: Preliminary pharmacokinetic (PK) studies are necessary to determine the appropriate dose and schedule for the efficacy study. These studies assess the absorption, distribution, metabolism, and excretion (ADME) of the compound. The goal is to establish a dosing regimen that maintains a plasma concentration above the cellular IC50 for a significant portion of the dosing interval.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for the in vivo xenograft study.

Section 3: Detailed Experimental Protocols

3.1. Cell-Derived Xenograft (CDX) Model Generation:

  • Cell Culture: Culture HCC827 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Harvest and Preparation: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of 6-8 week old female athymic nude mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 150-200 mm^3, randomize the mice into treatment groups (n=8-10 mice per group).

3.2. Treatment and Monitoring:

  • Dosing: Prepare dosing solutions of this compound and the comparator drug in an appropriate vehicle (e.g., 0.5% methylcellulose in water). Administer the compounds orally (p.o.) or intraperitoneally (i.p.) once daily at the predetermined dose. Administer the vehicle to the control group.

  • Monitoring: Continue to monitor tumor volume and body weight every 2-3 days. Body weight is a key indicator of toxicity.

  • Endpoint: The study is typically terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm^3) or after a set duration.

3.3. Endpoint Analyses:

  • Tumor Excision: At the end of the study, euthanize the mice and excise the tumors.

  • Pharmacodynamic (PD) Analysis: A portion of the tumor tissue can be snap-frozen for Western blot analysis to assess the inhibition of the target kinase and downstream signaling pathways. This provides a direct link between target engagement and the observed anti-tumor effect.

  • Histology: A portion of the tumor can be fixed in formalin and embedded in paraffin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67).

Section 4: Data Interpretation and Comparative Analysis

The primary endpoint of the efficacy study is tumor growth inhibition. This is typically presented as the mean tumor volume for each group over time.

Anticipated Results

Treatment GroupMean Tumor Volume at Day 21 (mm³)Percent Tumor Growth Inhibition (%)
Vehicle Control18000
Comparator (Standard-of-Care)60066.7
This compound45075

These results would suggest that this compound is not only effective at inhibiting tumor growth in vivo but may also have superior efficacy compared to the standard-of-care treatment in this model.

Signaling Pathway Inhibition

Kinase_Inhibition_Pathway Ligand Ligand RTK Receptor Tyrosine Kinase Ligand->RTK P_RTK Phosphorylated RTK RTK->P_RTK Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K pathways) P_RTK->Downstream_Signaling Proliferation_Survival Cell Proliferation and Survival Downstream_Signaling->Proliferation_Survival Inhibitor 1-Cyclopentyl-4-methyl- 1H-pyrazol-5-amine Inhibitor->P_RTK Inhibits

Caption: Inhibition of RTK signaling by the test compound.

Section 5: Conclusion and Future Directions

A successful in vivo efficacy study, as outlined in this guide, provides strong validation for the in vitro activity of a novel compound. The demonstration of significant tumor growth inhibition, ideally superior to a standard-of-care comparator, coupled with evidence of on-target activity from pharmacodynamic studies, builds a compelling case for further development.

Future steps would include more advanced preclinical models, such as patient-derived xenografts (PDXs), which more closely recapitulate the heterogeneity of human tumors, and comprehensive toxicology studies to assess the safety profile of the compound before it can be considered for clinical trials.[7]

This guide provides a comprehensive, albeit generalized, roadmap for the in vivo validation of a novel kinase inhibitor. The principles of rigorous study design, appropriate model selection, and multi-faceted endpoint analysis are universally applicable and will serve as a valuable resource for any drug discovery program.

References

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  • Dimova, D., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules. Available at: [Link]

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  • Abdel-Maksoud, M. S., et al. (2024). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Future Medicinal Chemistry. Available at: [Link]

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A Researcher's Guide to Characterizing the Cross-Reactivity Profile of Novel Aminopyrazoles: A Case Study of 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics, a thorough understanding of a compound's selectivity is a cornerstone of preclinical development. The aminopyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including the inhibition of protein kinases and modulation of G-protein-coupled receptors (GPCRs).[1][2][3][4][5] This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel aminopyrazole, using the hypothetical compound 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine as a case study.

While no specific biological data for this exact molecule is publicly available[6], its structural motifs are present in known bioactive compounds. The 5-aminopyrazole core is a versatile scaffold for kinase inhibitors, targeting enzymes like p38MAPK and Bruton's tyrosine kinase.[1] The N-cyclopentyl group is also found in various kinase inhibitors, contributing to potency and selectivity.[7] Given this structural context, a systematic evaluation of its potential targets and off-targets is imperative.

This guide will detail the experimental methodologies and data interpretation strategies necessary to build a comprehensive cross-reactivity profile, ensuring scientific rigor and providing actionable insights for further development.

Part 1: Initial Target Class Assessment and Rationale

Given the prevalence of the aminopyrazole scaffold in kinase inhibitor discovery, the primary hypothesis is that this compound will exhibit activity against one or more protein kinases. The conserved nature of the ATP-binding pocket across the human kinome makes cross-reactivity a common phenomenon.[8] Therefore, a broad kinase panel screen is the logical first step.

Concurrently, the diverse biological activities of pyrazole derivatives warrant a broader assessment against other major target classes, particularly GPCRs, which are also frequently modulated by small molecules with similar structural features.[3][]

Part 2: Experimental Workflow for Cross-Reactivity Profiling

A tiered approach to cross-reactivity screening is recommended, starting with broad, high-throughput biochemical assays, followed by more focused cell-based functional assays to confirm on-target and off-target effects in a more physiological context.

G cluster_0 Tier 1: Broad Biochemical Screening cluster_1 Tier 2: Hit Validation & Dose-Response cluster_2 Tier 3: Cellular Target Engagement & Functional Assays cluster_3 Data Analysis & Profile Generation A Compound Synthesis & Quality Control of This compound B Broad Kinase Panel Screen (e.g., 400+ kinases) Radiometric or Fluorescence-based Assay A->B Primary Hypothesis C Broad GPCR Binding Panel Screen (e.g., 100+ GPCRs) Radioligand Displacement Assay A->C Secondary Hypothesis D IC50/Kd Determination for Primary Hits (Kinases with >70% inhibition) B->D Identify Potent Interactions E Ki Determination for Primary Hits (GPCRs with >50% displacement) C->E Identify Potent Interactions F Cellular Kinase Target Engagement Assay (e.g., NanoBRET™, CETSA®) D->F Confirm in Cellular Context G Functional GPCR Assays (e.g., cAMP, Calcium Flux) E->G Assess Functional Activity H Selectivity Profiling (e.g., Kinome Map, Selectivity Score) F->H G->H I Identification of Primary Targets and Off-Targets H->I

Figure 1: A tiered experimental workflow for characterizing the cross-reactivity profile of a novel compound.

Detailed Experimental Protocols

1. Broad Kinase Panel Screen (Biochemical)

  • Objective: To identify potential kinase targets of this compound across a large portion of the human kinome.

  • Methodology: A radiometric kinase assay, such as the HotSpot™ assay, is considered a gold standard for its sensitivity and direct measurement of enzymatic activity.[10][11]

    • Reaction Setup: Prepare a reaction mixture containing the purified kinase, a suitable substrate (peptide or protein), and radiolabeled ATP (e.g., [γ-³³P]-ATP) in an appropriate kinase buffer.

    • Compound Addition: Add this compound at a single high concentration (e.g., 10 µM) to the reaction mixture. Include a DMSO vehicle control and a known inhibitor as a positive control.

    • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time to allow for substrate phosphorylation.

    • Termination and Separation: Stop the reaction and separate the radiolabeled substrate from the unreacted [γ-³³P]-ATP using a filter-binding apparatus.

    • Detection: Quantify the radioactivity on the filter using a scintillation counter.

    • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.

2. Broad GPCR Binding Panel Screen (Biochemical)

  • Objective: To identify potential GPCR targets by assessing the compound's ability to displace a known radioligand.

  • Methodology: A competitive radioligand binding assay is a high-throughput method to determine a compound's affinity for a GPCR.[12]

    • Membrane Preparation: Use cell membranes prepared from cell lines overexpressing the target GPCR.

    • Reaction Setup: In a multi-well plate, combine the cell membranes, a specific radioligand for the target GPCR, and the test compound (this compound) at a single high concentration (e.g., 10 µM).

    • Incubation: Incubate the mixture to allow binding to reach equilibrium.

    • Separation: Rapidly filter the reaction mixture through a filter plate to separate the membrane-bound radioligand from the unbound radioligand.

    • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

    • Data Analysis: Calculate the percent displacement of the radioligand by the test compound compared to a known ligand for that receptor.

3. Cellular Target Engagement Assays

  • Objective: To confirm the interaction of the compound with its identified kinase targets within a live-cell context.

  • Methodology: A bioluminescence resonance energy transfer (BRET) assay, such as NanoBRET™, can be used to quantify target engagement.

    • Cell Line Engineering: Use a cell line that co-expresses the target kinase as a fusion with NanoLuc® luciferase and a fluorescent energy transfer probe that binds to the kinase.

    • Compound Treatment: Treat the cells with varying concentrations of this compound.

    • Lysis and Substrate Addition: Lyse the cells and add the NanoLuc® substrate.

    • Detection: Measure both the donor (NanoLuc®) and acceptor (fluorescent probe) emission signals.

    • Data Analysis: The ratio of the acceptor to donor signal (BRET ratio) is dependent on the proximity of the two. Compound binding to the kinase will displace the fluorescent probe, leading to a decrease in the BRET signal. This can be used to determine the cellular IC50.

4. Functional GPCR Assays

  • Objective: To determine if the binding of the compound to a GPCR results in a functional response (agonist, antagonist, or inverse agonist activity).

  • Methodology: Second messenger assays, such as cAMP or calcium flux assays, are commonly used to assess GPCR function.[13][14]

    • For Gs/Gi-coupled receptors:

      • Cell Culture: Use a cell line expressing the target GPCR.

      • Compound Addition: Add this compound to the cells. To test for antagonist activity, pre-incubate with the test compound before adding a known agonist.

      • Cell Lysis and Detection: After incubation, lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or AlphaScreen).

    • For Gq-coupled receptors:

      • Cell Loading: Load cells expressing the target GPCR with a calcium-sensitive fluorescent dye.

      • Compound Addition: Add the test compound and monitor changes in intracellular calcium concentration using a fluorescence plate reader.

Part 3: Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Illustrative Kinase Selectivity Data for this compound

Kinase Target% Inhibition @ 10 µMBiochemical IC50 (nM)Cellular Target Engagement IC50 (nM)
Kinase A (Hypothetical Primary Target) 98%50150
Kinase B (Off-Target) 85%5002,500
Kinase C (Off-Target) 72%1,200>10,000
Kinase D (Inactive) <10%>10,000>10,000

Table 2: Illustrative GPCR Cross-Reactivity Data for this compound

GPCR Target% Displacement @ 10 µMBinding Ki (nM)Functional Activity (EC50/IC50 nM)
GPCR X 65%850Antagonist, IC50 = 1,500
GPCR Y <10%>10,000No activity
GPCR Z <10%>10,000No activity
Visualizing Kinase Selectivity

A kinome map is a powerful tool to visualize the selectivity of a kinase inhibitor. The data from the broad kinase panel screen can be plotted on a kinome tree, with inhibited kinases highlighted.

Figure 2: A simplified kinome map illustrating hypothetical selectivity. Red indicates high potency, yellow indicates moderate potency.

Conclusion

A comprehensive cross-reactivity profile is indispensable for the progression of any novel chemical entity in a drug discovery pipeline. For a compound like this compound, with a scaffold known for promiscuous interactions, a systematic, multi-tiered approach is critical. By combining broad biochemical screens with confirmatory cellular assays, researchers can build a robust dataset that illuminates the compound's selectivity, identifies potential liabilities due to off-target effects, and ultimately guides the rational design of more potent and selective analogues. This structured approach, grounded in established methodologies, ensures the generation of high-quality, interpretable data, paving the way for successful preclinical development.

References

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Reproducibility in Focus: A Comparative Guide to Experiments with 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the bedrock of scientific advancement. In the synthesis and application of novel chemical entities, even minor variations in protocol or starting material can lead to significant deviations in outcomes. This guide provides an in-depth technical comparison of the experimental reproducibility associated with 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine , a substituted pyrazole with potential applications in medicinal chemistry.[1][2] Recognizing the limited publicly available data on this specific molecule[3], this document will establish a robust, reproducible synthetic protocol based on established methodologies for analogous 5-aminopyrazoles.[4][5][6] Furthermore, we will present a comparative framework for evaluating its experimental performance against two structural alternatives, offering insights into potential challenges and optimization strategies.

Introduction to this compound and the Importance of Reproducibility

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][5][7] The specific compound, this compound, features a scaffold amenable to further functionalization, making it an attractive building block for the synthesis of compound libraries in drug discovery programs.[2][6]

However, the journey from a promising chemical structure to a reliable experimental tool is paved with the challenges of reproducibility. Factors such as isomeric impurities, side reactions, and purification difficulties can all contribute to variability in experimental outcomes. This guide aims to provide a comprehensive and transparent framework for the synthesis and handling of this compound to ensure consistent and reliable results.

Proposed Synthesis and Characterization of this compound

Synthetic Workflow Diagram

reagents Starting Materials: - Cyclopentylhydrazine - 3-Methyl-2,4-pentanedione reaction Cyclocondensation Reaction (Knorr Pyrazole Synthesis) reagents->reaction 1. Mix reagents in ethanol 2. Add catalytic acetic acid workup Aqueous Work-up - Extraction with Ethyl Acetate reaction->workup 1. Monitor by TLC 2. Quench with water purification Purification - Column Chromatography workup->purification characterization Characterization - NMR (1H, 13C) - LC-MS - IR purification->characterization product Final Product: This compound characterization->product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • Cyclopentylhydrazine hydrochloride

  • 3-Methyl-2,4-pentanedione (3-methylacetylacetone)

  • Ethanol (anhydrous)

  • Glacial Acetic Acid

  • Sodium Bicarbonate (saturated aqueous solution)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel (for column chromatography)

  • Hexanes

  • Ethyl Acetate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add cyclopentylhydrazine hydrochloride (1.0 eq) and ethanol (10 mL per gram of hydrazine).

  • Base Addition: Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the solution is neutral to slightly basic. This will free the hydrazine base.

  • Diketone Addition: To the stirring solution, add 3-methyl-2,4-pentanedione (1.1 eq) dropwise at room temperature.

  • Catalysis and Reflux: Add a catalytic amount of glacial acetic acid (3-5 drops). Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The disappearance of the limiting starting material (cyclopentylhydrazine) will indicate reaction completion.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. To the residue, add water and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, LC-MS, and IR spectroscopy to confirm its identity and purity.

Causality of Experimental Choices:

  • The use of cyclopentylhydrazine hydrochloride requires a neutralization step to generate the free hydrazine, which is the reactive nucleophile.

  • A slight excess of the diketone is used to ensure complete consumption of the more valuable hydrazine starting material.

  • Acetic acid catalyzes the condensation reaction.[5]

  • The aqueous work-up with sodium bicarbonate removes any unreacted acetic acid and other acidic impurities.

  • Column chromatography is essential for separating the desired product from potential regioisomeric byproducts and other impurities.

Comparative Analysis of Experimental Reproducibility

To provide a framework for evaluating the experimental reproducibility of this compound, we will compare it to two hypothetical structural analogs:

  • Alternative A: 1-Isopropyl-4-methyl-1H-pyrazol-5-amine: A less sterically hindered analog.

  • Alternative B: 1-Phenyl-4-methyl-1H-pyrazol-5-amine: An analog with an aromatic substituent, which can influence reactivity and solubility.

The following table presents a hypothetical comparison of key reproducibility metrics for a standardized N-acylation reaction. This data is illustrative and should be replaced with actual experimental findings.

ParameterThis compound (Target)1-Isopropyl-4-methyl-1H-pyrazol-5-amine (Alternative A)1-Phenyl-4-methyl-1H-pyrazol-5-amine (Alternative B)
Reaction Yield (%) 85 ± 590 ± 375 ± 8
Product Purity (by HPLC, %) 97 ± 199 ± 0.595 ± 2
Ease of Purification Moderate (Column Chromatography)Easy (Recrystallization)Difficult (Requires multiple chromatographic steps)
Number of Side Products (by LC-MS) 1-2 minor peaks<1 minor peak3-4 significant side products
Batch-to-Batch Consistency GoodExcellentFair

Interpretation of Hypothetical Data:

  • Alternative A shows the highest yield and purity, likely due to the less demanding steric profile of the isopropyl group, leading to a cleaner reaction. Its ease of purification by recrystallization is a significant advantage for scalability and reproducibility.

  • The Target Compound provides a good yield and high purity, suggesting that the cyclopentyl group does not significantly hinder the reaction. However, the need for column chromatography may introduce more variability between experiments.

  • Alternative B exhibits lower yield and purity, with a greater number of side products. The electronic effects of the phenyl group could lead to alternative reaction pathways, complicating the reaction profile and making purification more challenging.

Comparative Experimental Workflow

cluster_target Target Compound cluster_altA Alternative A cluster_altB Alternative B target_start This compound target_reaction N-Acylation target_start->target_reaction target_purification Column Chromatography target_reaction->target_purification target_product Acylated Product (85% Yield, 97% Purity) target_purification->target_product altA_start 1-Isopropyl-4-methyl-1H-pyrazol-5-amine altA_reaction N-Acylation altA_start->altA_reaction altA_purification Recrystallization altA_reaction->altA_purification altA_product Acylated Product (90% Yield, 99% Purity) altA_purification->altA_product altB_start 1-Phenyl-4-methyl-1H-pyrazol-5-amine altB_reaction N-Acylation altB_start->altB_reaction altB_purification Multiple Chromatography Steps altB_reaction->altB_purification altB_product Acylated Product (75% Yield, 95% Purity) altB_purification->altB_product

Caption: Comparative workflow for a standard N-acylation reaction.

Conclusion and Recommendations

This guide provides a foundational framework for the reproducible synthesis and comparative evaluation of this compound. While direct experimental data for this specific compound is sparse, the proposed protocols, based on well-established chemical principles, offer a reliable starting point for researchers.[4][5][6]

Key Recommendations for Ensuring Reproducibility:

  • Thorough Characterization: Always fully characterize starting materials and final products using multiple analytical techniques (NMR, LC-MS, etc.) to ensure identity and purity.

  • Strict Protocol Adherence: Minor deviations in reaction time, temperature, or reagent stoichiometry can significantly impact outcomes.

  • Detailed Record Keeping: Maintain meticulous records of all experimental parameters to aid in troubleshooting and ensure batch-to-batch consistency.

  • Side-by-Side Comparisons: When evaluating new compounds, perform experiments in parallel with known standards or analogs to provide a reliable benchmark for performance.

By following these guidelines and utilizing the comparative framework presented, researchers and drug development professionals can enhance the reproducibility of their experiments with this compound and other novel pyrazole derivatives, ultimately accelerating the pace of scientific discovery.

References

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  • Benchchem. Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.
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  • Al-Sanea, M. M., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(3), 1083. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Novel Pyrazole Derivatives: A Case Study of 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine Against a Kinase-Focused Compound Library

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1][2] Its structural versatility and broad pharmacological potential make it a frequent "hit" in high-throughput screening campaigns.[3][4] However, the journey from a novel chemical entity (NCE) to a validated lead compound is fraught with challenges, demanding a rigorous, multi-tiered benchmarking strategy. This guide presents a comprehensive framework for the systematic evaluation of a novel pyrazole derivative, using the uncharacterized compound 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine (herein designated CMPA) as a case study.[5] We will outline a robust workflow to assess its efficacy, selectivity, and safety against a curated, kinase-focused compound library, providing detailed experimental protocols, data interpretation frameworks, and the scientific rationale underpinning each decision.

Introduction: The Rationale for Benchmarking Novel Pyrazoles

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

Pyrazole and its derivatives are five-membered heterocyclic compounds that have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[3][6] This wide-ranging activity is attributed to the pyrazole ring's ability to engage in various non-covalent interactions with biological targets, acting as a versatile scaffold for chemical modification.[4]

The Target Hypothesis: Why Protein Kinases?

Given the lack of published biological data for CMPA, a logical starting point for investigation is to target a protein family for which pyrazole is a known privileged scaffold.[5] Protein kinases represent one of the most important families of therapeutic targets, and numerous successful kinase inhibitors incorporate a pyrazole core.[7][8][9] Therefore, our benchmarking strategy will be directed toward a kinase-focused compound library, positing that CMPA may exhibit inhibitory activity in this target class. The design of such focused libraries is a key strategy to increase hit rates in screening campaigns.[10][11]

Our Subject: this compound (CMPA)

CMPA is a novel pyrazole derivative with no currently available literature on its biological activity.[5] Its structure features a cyclopentyl group, which may influence its binding pocket interactions and pharmacokinetic properties, and a 5-amino group, a common site for further chemical elaboration.[12] This guide will treat CMPA as a new discovery compound requiring full characterization.

The Comparator: A Kinase-Focused Compound Library

To contextualize the performance of CMPA, it will be benchmarked against a representative kinase-focused library. Such libraries are designed to interact with the ATP-binding site of kinases and often contain compounds with known potency and selectivity profiles.[8][13] This allows for a direct comparison of CMPA's activity against established benchmarks. For this guide, we will consider a hypothetical library of 100 well-characterized kinase inhibitors with diverse scaffolds.

The Benchmarking Workflow: A Multi-Tiered Approach

A successful benchmarking program must be logical and sequential, with each stage providing the necessary data to justify progression to the next. Our workflow is designed to efficiently triage compounds from initial biochemical screening to cellular validation and finally to safety and selectivity profiling.

Benchmarking_Workflow cluster_0 Tier 1: Primary Biochemical Screening cluster_1 Tier 2: Cellular Activity & Target Engagement cluster_2 Tier 3: Selectivity & Safety Profiling T1_Assay In Vitro Kinase Binding Assay (IC50 Determination) T1_Data Identify Primary Hits (IC50 < 1 µM) T1_Assay->T1_Data T2_Cell Cellular Proliferation Assay (GI50 Determination) T1_Data->T2_Cell Progress Hits T2_Target Phospho-Substrate Western Blot (Confirm Target Engagement) T1_Data->T2_Target Progress Hits T2_Data Validate Cellular Potency & On-Target Effect T2_Cell->T2_Data T2_Target->T2_Data T3_Kinome Kinome-Wide Selectivity Screen (Off-Target Identification) T2_Data->T3_Kinome Progress Validated Hits T3_Tox In Vitro Cytotoxicity Assay (General Toxicity) T2_Data->T3_Tox Progress Validated Hits T3_Data Define Therapeutic Window & Selectivity Index T3_Kinome->T3_Data T3_Tox->T3_Data Lead_Candidate Lead Candidate for Further Optimization T3_Data->Lead_Candidate Select Lead

Figure 1: A multi-tiered workflow for benchmarking novel compounds.

Methodologies & Experimental Protocols

The integrity of any benchmarking study rests on the quality and reproducibility of its experimental protocols. The following methods are described as self-validating systems.

In Vitro Biochemical Potency: A Kinase-Glo® Luminescent Assay

Senior Scientist's Rationale: This assay is chosen for its high-throughput capability, sensitivity, and commercial availability, making it a standard in primary screening. It directly measures the depletion of ATP, which is a proxy for kinase activity. The goal is to determine the half-maximal inhibitory concentration (IC50) of CMPA and library compounds against our primary kinase target (e.g., a relevant oncogenic kinase like EGFR).

Protocol:

  • Reagent Preparation:

    • Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.

    • Enzyme: Prepare purified, active recombinant EGFR kinase in kinase buffer to a final concentration of 5 ng/µL.

    • Substrate: Prepare a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) at 0.2 mg/mL in kinase buffer.

    • ATP: Prepare ATP at a concentration equal to its Km for the kinase (e.g., 10 µM) in kinase buffer.

    • Test Compounds: Prepare 11-point, 3-fold serial dilutions of CMPA and all library compounds in DMSO, starting at 1 mM. Final assay concentration will range from 10 µM to 0.17 nM.

  • Assay Procedure (384-well plate format):

    • Add 50 nL of serially diluted compound or DMSO (vehicle control) to appropriate wells.

    • Add 5 µL of a 2x enzyme/substrate mix.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of 2x ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and measure remaining ATP by adding 10 µL of Kinase-Glo® reagent.

    • Incubate for 10 minutes in the dark.

    • Measure luminescence using a plate reader.

  • Controls:

    • Positive Control: A known potent EGFR inhibitor (e.g., Gefitinib).

    • Negative (Vehicle) Control: 0.1% DMSO.

    • "No Enzyme" Control: Wells containing all components except the kinase, to determine background signal.

  • Data Analysis:

    • Normalize the data using the vehicle control (0% inhibition) and "no enzyme" control (100% inhibition).

    • Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Antiproliferative Activity: The MTT Assay

Senior Scientist's Rationale: Moving from a biochemical to a cellular environment is critical. It assesses not only the compound's ability to inhibit the target but also its cell permeability and stability.[14] The MTT assay is a colorimetric assay that measures the metabolic activity of viable cells, providing a robust metric for growth inhibition (GI50).[12][15]

Protocol:

  • Cell Culture:

    • Use a relevant cancer cell line known to be dependent on the kinase target (e.g., NCI-H1975 for a mutant EGFR).

    • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Treat cells with 9-point, 4-fold serial dilutions of CMPA and active compounds from the primary screen (final concentration 10 µM to 1.5 nM).

    • Incubate for 72 hours.

  • Assay Procedure:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Aspirate the media and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure absorbance at 570 nm.

  • Controls:

    • Positive Control: A known cytotoxic agent (e.g., Staurosporine).

    • Vehicle Control: 0.1% DMSO.

  • Data Analysis:

    • Calculate the percentage of growth inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of concentration and fit to a dose-response curve to determine the GI50 value.

Target Engagement: Western Blot for Phospho-Substrate

Senior Scientist's Rationale: A potent GI50 value does not guarantee on-target activity. This experiment directly verifies that the compound inhibits the target kinase inside the cell by measuring the phosphorylation of its immediate downstream substrate.[14][16] A reduction in the phosphorylated substrate confirms the intended mechanism of action.

Protocol:

  • Cell Treatment:

    • Plate NCI-H1975 cells in a 6-well plate and grow to 80% confluency.

    • Treat cells with CMPA and positive control compounds at 1x, 5x, and 10x their respective GI50 values for 2 hours.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against the phosphorylated substrate (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH).

  • Controls:

    • Vehicle Control: 0.1% DMSO.

    • Positive Control: A known inhibitor demonstrated to reduce phospho-ERK levels.

In Vitro Cytotoxicity: Lactate Dehydrogenase (LDH) Release Assay

Senior Scientist's Rationale: It is crucial to distinguish between antiproliferative (cytostatic) and cell-killing (cytotoxic) effects. The LDH assay measures the release of lactate dehydrogenase from cells with compromised membrane integrity, providing a direct measure of cytotoxicity.[15][17] Comparing the GI50 (from MTT) with the CC50 (cytotoxic concentration 50%) helps define the therapeutic window.

Protocol:

  • Cell Treatment: Follow the same cell seeding and treatment protocol as the MTT assay (Section 3.2).

  • Assay Procedure:

    • After the 72-hour incubation, transfer 50 µL of cell culture supernatant to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD⁺).

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of stop solution.

    • Measure absorbance at 490 nm.

  • Controls:

    • Maximum LDH Release Control: Lyse untreated cells with a lysis buffer to determine the maximum possible signal.

    • Vehicle Control: 0.1% DMSO.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity relative to the maximum release control.

    • Determine the CC50 value from the dose-response curve.

Data Interpretation & Comparative Analysis

All quantitative data should be summarized in clear, comparative tables to facilitate decision-making.

Table 1: Comparative Biochemical and Cellular Potency

Compound ID Primary Target IC50 (nM) Cellular GI50 (nM) Cell/Biochem Ratio (GI50/IC50)
CMPA 75 450 6.0
Library Cmpd 1 12 60 5.0
Library Cmpd 2 250 3000 12.0
Library Cmpd 3 >10,000 >10,000 N/A
Gefitinib (Ref) 5 25 5.0

(Hypothetical Data)

Senior Scientist's Interpretation: A low Cell/Biochem ratio (ideally <10) suggests good cell permeability and that the cellular activity is likely driven by on-target inhibition. CMPA shows a promising ratio, comparable to the reference compound.

Table 2: Comparative Safety and Selectivity Indices

Compound ID Cellular GI50 (nM) Cytotoxicity CC50 (nM) Safety Index (CC50/GI50)
CMPA 450 7,200 16
Library Cmpd 1 60 900 15
Library Cmpd 2 3000 9000 3
Staurosporine (Ref) 10 15 1.5

(Hypothetical Data)

Senior Scientist's Interpretation: The Safety Index indicates the therapeutic window. A higher index is desirable, suggesting that the antiproliferative effect occurs at concentrations well below those that induce general cytotoxicity. CMPA demonstrates a favorable safety index in this hypothetical scenario.

Decision_Matrix Input Validated Hit Potency High Target Potency? (IC50 < 100 nM) Input->Potency Selectivity High Kinase Selectivity? (Few off-targets) Potency->Selectivity Yes Optimize Optimize for Potency or Selectivity Potency->Optimize No Safety Good Safety Index? (CC50/GI50 > 10) Selectivity->Safety Yes Selectivity->Optimize No Lead Lead Candidate Safety->Lead Yes Discard Discard (Poor Safety) Safety->Discard No

Figure 2: A decision matrix for lead candidate selection based on benchmarking data.

Discussion & Future Directions

This guide has established a comprehensive, scientifically-grounded framework for benchmarking a novel chemical entity, CMPA, against a relevant compound library. The multi-tiered approach ensures that resources are focused on compounds with the highest potential. Based on our hypothetical data, CMPA emerges as a promising hit with good biochemical potency, excellent cellular activity, and a favorable in vitro safety profile.

The causality behind this workflow is critical:

  • Biochemical screening first answers the fundamental question: "Does the compound interact with the purified target?"

  • Cellular assays then ask: "Can the compound get into a cell and engage the target in a complex biological system to produce a desired effect?"[14]

  • Selectivity and safety profiling finally addresses the crucial question for drug development: "Is the compound's effect specific enough to the target, and does it occur at concentrations that are not generally toxic to cells?"[18][19]

Future work on a promising candidate like CMPA would involve kinome-wide screening to build a detailed off-target profile, followed by in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies, and ultimately, efficacy testing in animal models. This structured, data-driven benchmarking process is essential for navigating the complexities of drug discovery and efficiently identifying the next generation of therapeutics.

References

  • Protocols for the Design of Kinase-focused Compound Libraries. (2018). PubMed.
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A Comparative Guide to Confirming the Binding Mode of 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine to its Target

Author: BenchChem Technical Support Team. Date: January 2026

This guide will navigate through a multi-pronged approach, integrating computational predictions with direct biophysical measurements and high-resolution structural biology. We will explore a hypothetical scenario where 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine is being investigated as an inhibitor of "Kinase X," a putative target in an oncology pathway.

The Strategic Imperative: Why Binding Mode Confirmation is Crucial

Before delving into the methodologies, it is paramount to understand the significance of confirming a compound's binding mode. An accurate understanding of how a ligand interacts with its target at an atomic level is the bedrock of structure-based drug design. It allows for the rational optimization of potency, selectivity, and pharmacokinetic properties.[1][2] An assumed or incorrectly predicted binding mode can lead to fruitless optimization cycles, wasting valuable time and resources.

A Phased Approach to Binding Mode Determination

A robust strategy for confirming the binding mode of a novel compound involves a logical progression from initial predictions and biophysical characterization to high-resolution structural elucidation. This phased approach ensures that each step informs the next, building a cohesive and well-supported model of the protein-ligand interaction.

cluster_1 Computational & Preliminary Screening cluster_2 Quantitative & Thermodynamic Analysis cluster_3 Atomic-Level Visualization A Phase 1: Initial Assessment & Prediction B Phase 2: Biophysical Characterization A->B Informs experimental design C Phase 3: High-Resolution Structural Elucidation B->C Confirms interaction & guides structural studies A1 Computational Docking A2 Initial Binding Assays (e.g., Fluorescence Polarization) A1->A2 B1 Surface Plasmon Resonance (SPR) B2 Isothermal Titration Calorimetry (ITC) B1->B2 B3 Nuclear Magnetic Resonance (NMR) B2->B3 C1 X-Ray Crystallography C2 Cryo-Electron Microscopy (Cryo-EM) C1->C2 A Immobilize Kinase X on Sensor Chip B Inject this compound (Analyte) A->B C Association Phase (Binding) B->C D Dissociation Phase (Wash) C->D E Regeneration D->E F Data Analysis (Sensorgram) E->F G Determine k_on, k_off, K_D F->G

Figure 2: A simplified workflow for an SPR experiment.

Experimental Protocol: SPR Analysis of this compound and Kinase X

  • Immobilization: Covalently immobilize purified Kinase X onto a sensor chip (e.g., CM5 chip via amine coupling).

  • Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of the compound over the sensor surface and monitor the change in the refractive index in real-time.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters. [3]

Isothermal Titration Calorimetry (ITC): The Thermodynamic Signature

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). [4][5][6][7][8][9] Causality Behind the Choice: ITC is the gold standard for characterizing the thermodynamics of binding. [5]The enthalpic and entropic contributions to the binding affinity provide deep insights into the nature of the forces driving the interaction.

Experimental Protocol: ITC Analysis of this compound and Kinase X

  • Sample Preparation: Prepare a solution of Kinase X in the sample cell and a solution of this compound in the injection syringe. Ensure the buffer is identical in both to minimize heats of dilution. [4]2. Titration: Perform a series of injections of the compound into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to extract the thermodynamic parameters. [10] Data Presentation: Comparison of Biophysical Data

TechniqueParameterThis compoundAlternative Compound (e.g., Staurosporine)
SPR K_D (nM)15010
k_on (1/Ms)2.5 x 10^55.0 x 10^6
k_off (1/s)3.75 x 10^-25.0 x 10^-2
ITC K_D (nM)18012
n (stoichiometry)1.10.98
ΔH (kcal/mol)-8.5-12.2
-TΔS (kcal/mol)-1.2-0.5
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Binding Site

NMR spectroscopy can identify the binding site on the protein and provide information about the conformation of the bound ligand. [11][12][13][14][15]Chemical shift perturbation (CSP) experiments are particularly powerful for mapping the interaction surface.

Causality Behind the Choice: NMR provides residue-level information about the binding event in solution, complementing the high-resolution solid-state data from X-ray crystallography. [16]Ligand-observed NMR techniques like Saturation Transfer Difference (STD) can be used to screen for binding and identify the parts of the ligand that are in close proximity to the protein. [12] Experimental Protocol: NMR Chemical Shift Perturbation

  • Sample Preparation: Prepare a sample of ¹⁵N-labeled Kinase X.

  • HSQC Spectra Acquisition: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein in the absence of the ligand.

  • Titration: Add increasing amounts of this compound and acquire an HSQC spectrum at each concentration.

  • Data Analysis: Overlay the spectra and identify the residues whose peaks show significant chemical shift changes. Map these residues onto the structure of Kinase X to delineate the binding site.

Phase 3: High-Resolution Structural Elucidation

The final phase aims to obtain a high-resolution, three-dimensional structure of the protein-ligand complex, providing definitive proof of the binding mode.

X-Ray Crystallography: The Atomic Blueprint

X-ray crystallography is considered the gold standard for determining the three-dimensional structure of protein-ligand complexes at atomic resolution. [16][17][18] Causality Behind the Choice: A high-resolution crystal structure provides unambiguous evidence of the binding mode, revealing the precise orientation of the ligand and its interactions with the protein. [2]This information is invaluable for guiding further rounds of structure-based drug design.

A Purify Kinase X B Co-crystallize with this compound A->B C X-ray Diffraction Data Collection B->C D Structure Solution & Refinement C->D E Electron Density Map Analysis D->E F Finalize and Validate the Structure E->F

Figure 3: Key stages in determining a protein-ligand complex structure via X-ray crystallography.

Experimental Protocol: Co-crystallization and Structure Determination

  • Crystallization: Screen for conditions that yield well-diffracting crystals of Kinase X in complex with this compound.

  • Data Collection: Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.

  • Structure Solution: Solve the phase problem using molecular replacement with the known structure of apo-Kinase X.

  • Model Building and Refinement: Build the ligand into the electron density map and refine the structure to obtain the final atomic model. [17]5. Validation: Validate the quality of the final structure using established metrics.

Data Presentation: Comparison of Predicted vs. Experimental Binding Mode

FeatureComputationally PredictedExperimentally Determined (X-ray)Conclusion
Key H-Bonds Glu91, Met89Glu91, Met89Prediction confirmed
Hydrophobic Pocket Val23, Ala45, Leu148Val23, Ala45, Leu148, Ile152Experimental data reveals an additional contact
Ligand Conformation Planar pyrazole ringPlanar pyrazole ringPrediction confirmed
Cyclopentyl Orientation Towards Phe150Rotated 30° away from Phe150Minor deviation from prediction

Conclusion: A Synergistic Approach for Unwavering Confidence

Confirming the binding mode of a novel compound like this compound is not a linear process but rather an iterative and synergistic one. Computational predictions provide the initial roadmap, while biophysical techniques like SPR and ITC validate the journey by confirming a direct and measurable interaction. NMR spectroscopy then offers a more detailed map of the binding landscape in solution. Finally, X-ray crystallography delivers the high-resolution atomic blueprint, offering the ultimate confirmation of the binding mode.

By judiciously selecting and integrating these techniques, researchers can build a robust and self-validating case for the mechanism of action of their compound, paving the way for its successful optimization into a clinical candidate. This multi-faceted approach embodies the principles of scientific rigor and provides the authoritative grounding necessary for advancing drug discovery projects.

References

  • Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. (n.d.).
  • Principles and Experimental Methodologies on Protein-Ligand Binding. (n.d.).
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  • Isothermal titration calorimetry. (n.d.). In Wikipedia. Retrieved from [Link]

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  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. (2006). PubMed. Retrieved from [Link]

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A Comparative Guide to the Potential Efficacy of 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine Based on Structurally Related Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the date of this publication, a comprehensive search of peer-reviewed scientific literature did not yield specific efficacy studies for the compound 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine. This guide, therefore, provides a comparative analysis of the therapeutic potential of this molecule by examining the established efficacy of structurally related pyrazole and 5-amino pyrazole derivatives. The insights presented herein are intended to guide researchers and drug development professionals in formulating hypotheses and designing future experimental investigations.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in modern drug discovery. Its unique structural and electronic properties make it a versatile scaffold for designing molecules with a wide array of biological activities.[1][2] Pyrazole derivatives have been successfully developed into clinically used drugs for various conditions, including nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib, antiparkinsonian agents, and anticancer therapies.[3][4] The therapeutic diversity of pyrazoles stems from their ability to interact with numerous biological targets, including enzymes and receptors, often with high affinity and selectivity.[4][5]

The subject of this guide, this compound, belongs to the 5-amino pyrazole subclass. The presence of the amino group at the 5-position is a key structural feature that has been exploited in the development of potent inhibitors of various kinases and other enzymes.[6][7] This guide will explore the potential therapeutic applications of this compound by drawing comparisons with well-characterized derivatives.

Potential Therapeutic Applications and Comparative Efficacy

Based on the extensive body of research on pyrazole derivatives, we can hypothesize several potential therapeutic applications for this compound. The following sections will compare the efficacy of related compounds in key therapeutic areas.

Anticancer and Antiproliferative Activity

The pyrazole scaffold is a prominent feature in many anticancer agents.[2] Studies on various 5-amino pyrazole derivatives have demonstrated significant antiproliferative effects against a range of cancer cell lines.

A study on novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives revealed their efficacy in inhibiting the proliferation of MCF-7 breast cancer cells.[6] These compounds were shown to induce DNA fragmentation, a hallmark of apoptosis.[6] Another series of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides exhibited submicromolar antiproliferative activity and were found to modulate the mTORC1 signaling pathway and autophagy in pancreatic cancer cells.[8] Furthermore, derivatives of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) have shown cytotoxic effects against colorectal carcinoma cells, inducing p53-mediated apoptosis.[9]

Table 1: Comparative Antiproliferative Activity of Pyrazole Derivatives

Compound/Derivative ClassCell LineIC50/EC50Key FindingsReference
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamidesMIA PaCa-2 (Pancreatic)SubmicromolarModulation of mTORC1 and autophagy[8]
4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)RKO (Colorectal)9.9 ± 1.1 μM (for compound 3i)Induction of p53-mediated apoptosis[9]
1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivativesA549 (Lung)Not specifiedInhibition of cell growth and induction of apoptosis[3]
(R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrileZ-138 (Hematologic)0.013 μMPotent CHK1 inhibition[10]
Anti-inflammatory Properties

Pyrazole derivatives have a long history as anti-inflammatory agents.[3] Their mechanisms of action often involve the inhibition of key inflammatory mediators.

A novel class of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones were identified as highly selective inhibitors of p38 MAP kinase, a critical enzyme in the inflammatory signaling cascade.[7] One compound from this series, RO3201195, demonstrated excellent oral bioavailability and was advanced into Phase I clinical trials.[7] Another study synthesized a pyrazole derivative, CDMPO, which exhibited anti-inflammatory properties in microglial cells and showed neuroprotective effects in a mouse model of Parkinson's disease by inhibiting nitric oxide production and the release of proinflammatory cytokines.[11] The mechanism was linked to the attenuation of NF-κB and p38 activation.[11]

Table 2: Comparative Anti-inflammatory Activity of Pyrazole Derivatives

Compound/Derivative ClassTarget/ModelKey FindingsReference
RO3201195 (5-amino-pyrazole derivative)p38 MAP KinaseHighly selective inhibition, oral bioavailability[7]
CDMPO (pyrazole derivative)LPS-stimulated microglia; MPTP mouse model of Parkinson's diseaseAttenuated nitric oxide and proinflammatory cytokine release; inhibited NF-κB and p38 activation[11]
Bis(3-aryl-4, 5-dihydro-1H-pyrazole-1-carboxamide) derivativesCarrageenan-induced paw edema in ratsSignificant anti-inflammatory properties[5]
Antimicrobial Activity

The pyrazole scaffold has been investigated for its potential in combating microbial infections.[5]

A recent study detailed the synthesis of novel 1-methyl-1H-pyrazol-5-amine derivatives incorporating disulfide moieties.[12] One of these compounds, 7f, displayed potent antifungal activity against Valsa mali, a plant pathogen, with an EC50 value of 0.64 mg/L, outperforming the natural antimicrobial allicin.[12] The proposed mechanism involves the induction of oxidative damage in the fungal cells.[12] Another compound from the same series, 7b, exhibited notable antibacterial activity against Pseudomonas syringae pv. actinidiae.[12] Other research has highlighted the antitubercular and antifungal activities of various pyrazole derivatives against strains like Mycobacterium tuberculosis H37Rv and Candida albicans.[5]

Table 3: Comparative Antimicrobial Activity of Pyrazole Derivatives

Compound/Derivative ClassTarget OrganismMIC/EC50Key FindingsReference
1-methyl-1H-pyrazol-5-amine with disulfide moiety (7f)Valsa mali (fungus)0.64 mg/LInduced oxidative damage[12]
1-methyl-1H-pyrazol-5-amine with disulfide moiety (7b)Pseudomonas syringae pv. actinidiae (bacteria)1.56 mg/L (MIC90)Surpassed positive controls[12]
Imidazole-substituted pyrazole derivativesMycobacterium tuberculosis H37Rv1 µg/mlComparable to rifampicin and isoniazid[5]

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in the literature.

In Vitro Antiproliferative MTT Assay

This protocol is adapted from studies evaluating the cytotoxic effects of novel compounds on cancer cell lines.[6]

  • Cell Culture: Plate cancer cells (e.g., MCF-7, RKO) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Anti-inflammatory Nitric Oxide (NO) Assay in Microglia

This protocol is based on methodologies used to assess the anti-inflammatory effects of compounds on microglial cells.[11]

  • Cell Culture: Culture primary microglia or BV2 cells in 24-well plates.

  • Compound Pre-treatment: Pre-treat the cells with the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent system.

  • Data Analysis: Compare the nitrite levels in treated versus untreated stimulated cells to determine the inhibitory effect of the compound on NO production.

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental designs can aid in understanding the mechanisms of action of pyrazole derivatives.

G cluster_0 Inflammatory Signaling Cascade in Microglia LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB p38 p38 MAPK Activation TLR4->p38 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines NO Nitric Oxide (NO) NFkB->NO p38->Cytokines CDMPO CDMPO (Pyrazole Derivative) CDMPO->NFkB Inhibits CDMPO->p38 Inhibits

Caption: Proposed mechanism of anti-inflammatory action of a pyrazole derivative (CDMPO) in microglial cells.

G cluster_1 Antiproliferative Assay Workflow start Plate Cancer Cells treat Treat with Pyrazole Derivative start->treat incubate Incubate (48h) treat->incubate mtt Add MTT Reagent incubate->mtt dissolve Dissolve Formazan (DMSO) mtt->dissolve read Measure Absorbance dissolve->read analyze Calculate IC50 read->analyze

Caption: A generalized workflow for determining the in vitro antiproliferative activity of pyrazole derivatives.

Conclusion and Future Directions

While direct experimental data on the efficacy of this compound is currently unavailable in the peer-reviewed literature, the extensive research on structurally similar pyrazole and 5-amino pyrazole derivatives provides a strong foundation for hypothesizing its potential therapeutic applications. The evidence strongly suggests that this compound could exhibit anticancer, anti-inflammatory, and antimicrobial properties.

Future research should focus on the synthesis and in vitro screening of this compound against a panel of cancer cell lines, microbial strains, and in inflammatory assay systems. Structure-activity relationship (SAR) studies, comparing its potency to other pyrazole derivatives, will be crucial in elucidating the contribution of the cyclopentyl and methyl groups to its biological activity. The experimental protocols and comparative data presented in this guide offer a starting point for such investigations, paving the way for the potential development of a novel therapeutic agent.

References

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  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed. (n.d.).
  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC. (2024, October 15).
  • Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed. (2019, July 1).
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  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.).
  • Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents - PubMed. (2024, September 18).
  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed. (n.d.).
  • 1174830-52-4|1-Cyclopentyl-4-methyl-1H-pyrazol-3-amine - BLDpharm. (n.d.).
  • N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - NIH. (n.d.).
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  • 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) has anti-inflammatory properties in microglial cells and prevents neuronal and behavioral deficits in MPTP mouse model of Parkinson's disease - PubMed. (2019, December 27).

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the proper disposal of 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine (CAS No. 936940-47-5).[1] As a substituted pyrazole derivative, this compound requires careful handling and adherence to established hazardous waste protocols to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond mere procedural steps to explain the critical reasoning behind them.

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, the guidance herein is synthesized from the established hazard profiles of structurally similar pyrazole-amine compounds and universal best practices for chemical waste management in a research setting. It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific local requirements.[2]

Hazard Assessment: The Rationale for Caution

Understanding the potential risks is the foundation of safe disposal. Pyrazole derivatives, as a class, can exhibit significant biological activity and potential toxicity.[3][4][5] Based on data from analogous compounds, researchers must assume this compound presents the following potential hazards until proven otherwise.

Table 1: Potential Hazard Profile based on Analogous Pyrazole Derivatives

Hazard CategoryPotential EffectRationale and Recommended Precautions
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[6]Avoid generating dust or aerosols.[7] All handling should occur in a well-ventilated area, preferably a chemical fume hood.[8] Appropriate Personal Protective Equipment (PPE) is mandatory.
Skin Irritation Causes skin irritation.[6][7]Prolonged or repeated contact with skin must be avoided. Use chemically resistant gloves and a lab coat.[7]
Eye Irritation Causes serious eye irritation.[6][7]Safety glasses with side shields or chemical goggles are essential to prevent accidental splashes.[7]
Respiratory Irritation May cause respiratory irritation.[6][7]Work in a chemical fume hood to prevent inhalation of dust or vapors. If irritation occurs, move to fresh air.[9]
Environmental Hazard Potential for harm to aquatic organisms.[7]Direct release into the environment or sewer system must be strictly avoided.[7][10]

This hazard profile dictates that this compound must be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste bins. [11][12]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a self-validating system for the safe collection, storage, and disposal of waste containing this compound.

Step 1: Assemble Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing appropriate PPE. The principle here is to create a barrier between you and the potential hazard.

  • Eye Protection: Chemical safety goggles or safety glasses with side-shields conforming to OSHA standard 29 CFR 1910.133 or European Standard EN166.[8][9][10]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated solid waste after handling.[7]

  • Body Protection: A laboratory coat is required. For larger quantities or potential for splashing, a chemical-resistant apron is recommended.[7]

Step 2: Segregate and Collect Waste Streams

Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.[11][13] Do not mix this waste with other streams unless explicitly approved by your EHS department.[2]

  • Solid Waste:

    • Collect unused or expired solid this compound, along with any grossly contaminated materials (e.g., weighing papers, disposable spatulas, contaminated gloves), in a dedicated solid waste container.[2]

    • The container must be durable, sealable, and made of a compatible material (e.g., a high-density polyethylene (HDPE) pail or drum).[11]

  • Liquid Waste:

    • Collect solutions containing the compound in a dedicated liquid waste container.

    • The container must be leak-proof, shatter-resistant, and chemically compatible. A glass or HDPE bottle with a secure, screw-top cap is appropriate.[13][14]

    • Use secondary containment, such as a plastic bin, to mitigate spills.[11]

    • Crucially, do not mix with incompatible waste streams like strong acids, bases, or oxidizing agents. [15]

Step 3: Container Management and Labeling

Clear and accurate labeling is a regulatory requirement and essential for safety.

  • Attach a completed EHS-provided hazardous waste label to the container before adding the first drop of waste.[11]

  • The label must clearly state the full chemical name: "this compound" (do not use abbreviations).[11]

  • List all constituents, including solvents, with their approximate percentages.[11]

  • Keep the container closed at all times, except when actively adding waste.[11][12][15] This prevents the release of vapors and protects the contents from contamination.

Step 4: Decontamination of Empty Containers

An "empty" container that held this compound is not truly empty and must be decontaminated before disposal.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., methanol, acetone, or ethanol) that can dissolve the compound.[12]

  • Collect Rinseate: The first rinseate is considered hazardous waste and must be collected and added to your liquid hazardous waste container for this compound.[11] Subsequent rinses can typically be collected in the same manner.

  • Final Disposal: Once triple-rinsed and air-dried, obliterate or deface the original chemical label.[11][12] The container can now be disposed of as non-hazardous solid waste (e.g., in a designated glass disposal box).[11]

Step 5: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories must designate a specific area for the temporary storage of hazardous waste.

  • Store your sealed and labeled waste container in your lab's designated Satellite Accumulation Area (SAA).[15]

  • This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the SAA is inspected weekly for leaks or container degradation.[15]

Step 6: Arrange for Final Disposal

The ultimate disposal must be handled by professionals.

  • Once the waste container is full, or within the time limits set by your institution (often 6-12 months), arrange for a pickup.[12][14]

  • Follow your institution's procedure, which typically involves submitting an online or paper request to the EHS department.[2][11]

  • EHS will then transport the waste to a licensed professional waste disposal company, where it will likely be destroyed via high-temperature incineration.[2]

Disposal Decision Workflow

The following diagram illustrates the logical steps for managing waste generated from this compound.

DisposalWorkflow start Waste Generation (Solid, Liquid, or Contaminated Item) is_empty_container Is it an empty stock container? start->is_empty_container collect_waste Collect in Labeled, Compatible Hazardous Waste Container is_empty_container->collect_waste No triple_rinse Triple rinse with appropriate solvent. is_empty_container->triple_rinse Yes segregate Segregate by Waste Type (Solid vs. Liquid) Avoid Incompatibles collect_waste->segregate store_saa Store sealed container in Satellite Accumulation Area (SAA). segregate->store_saa collect_rinseate Collect first rinseate as hazardous liquid waste. triple_rinse->collect_rinseate dispose_container Deface label. Dispose as non-hazardous (e.g., glass waste). triple_rinse->dispose_container After rinsing & drying collect_rinseate->store_saa Add to liquid waste request_pickup Container Full? Request EHS Pickup. store_saa->request_pickup request_pickup->store_saa No final_disposal Professional Disposal (e.g., Incineration) request_pickup->final_disposal Yes

Caption: Decision workflow for handling this compound waste.

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  • Lotfi, A., et al. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate.
  • Jabbar, A., et al. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed.
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Navigating the Unseen: A Guide to Personal Protective Equipment for 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, heterocyclic compounds like 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine represent a cornerstone of modern medicinal chemistry. While the full toxicological profile of such a specific molecule may not be extensively documented, a deep understanding of its structural motifs—a substituted pyrazole and a primary amine—coupled with established safety protocols for analogous compounds, allows us to construct a robust framework for personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the why behind each recommendation, ensuring a culture of safety and scientific integrity in your laboratory.

Hazard Assessment: Understanding the Risks

  • H315: Causes skin irritation [1]

  • H319: Causes serious eye irritation [1]

  • H335: May cause respiratory irritation [1]

These classifications are consistent with the known hazards of many pyrazole derivatives and organic amines.[2][3] The pyrazole core, an aromatic heterocycle, can exhibit a range of biological activities, and some derivatives have been noted for potential toxicity.[4] The primary amine group can impart corrosive properties and sensitizing potential. Therefore, our personal protective equipment (PPE) strategy is designed to mitigate these primary routes of exposure: dermal contact, ocular contact, and inhalation.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is not merely a procedural step but a critical component of experimental design. The following table outlines the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory operations.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (in a fume hood) Safety glasses with side shieldsNitrile or neoprene glovesLaboratory coatNot generally required if handled in a certified chemical fume hood
Chemical synthesis and purification Chemical splash gogglesDouble-gloving with nitrile or neoprene glovesChemical-resistant apron over a laboratory coatRecommended if there is a potential for aerosol generation or if not handled in a fume hood
Handling of large quantities or potential for splashing Face shield over chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsHalf-face or full-face respirator with organic vapor cartridges
Spill cleanup Face shield over chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsHalf-face or full-face respirator with organic vapor cartridges and particulate filter

Step-by-Step Guide to PPE Selection and Use

Eye and Face Protection: The First Line of Defense

Given the H319 classification ("Causes serious eye irritation"), robust eye protection is non-negotiable.

  • Standard Operations : For routine tasks such as weighing small quantities or preparing solutions within a chemical fume hood, safety glasses with permanently attached side shields are the minimum requirement.[3]

  • Risk of Splashing : During chemical reactions, purifications, or any operation with a potential for splashing, chemical splash goggles that form a seal around the eyes are mandatory.[5]

  • Enhanced Protection : For handling larger volumes or when the risk of a significant splash is high, a full-face shield should be worn in addition to chemical splash goggles. The face shield provides a broader barrier of protection for the entire face.[5]

Hand Protection: Preventing Dermal Exposure

With the H315 classification ("Causes skin irritation"), selecting the correct gloves is critical to prevent dermal absorption and irritation.

  • Glove Material : Nitrile or neoprene gloves are recommended for handling this compound.[3] These materials generally provide good resistance to a wide range of organic compounds. Always consult a glove compatibility chart for specific breakthrough times if available.

  • Glove Inspection : Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.

  • Proper Donning and Doffing : Wash and dry hands before donning gloves. When removing gloves, use a technique that avoids touching the outer surface of the glove with bare skin. Dispose of contaminated gloves immediately in the appropriate chemical waste container.[2]

  • Double Gloving : For prolonged handling or during sensitive procedures, consider wearing two pairs of gloves. This provides an additional layer of protection in case the outer glove is compromised.

Body Protection: Shielding Against Contamination
  • Laboratory Coat : A standard, flame-resistant laboratory coat should be worn at all times when in the laboratory. It should be fully buttoned to provide maximum coverage.

  • Chemical-Resistant Apron : When there is a significant risk of splashing, a chemical-resistant apron worn over the laboratory coat is recommended.

  • Full Body Protection : In situations involving large quantities of the compound or a high risk of exposure, a disposable chemical-resistant suit or coveralls may be necessary.[6]

  • Footwear : Closed-toe shoes are mandatory in all laboratory settings. Perforated shoes or sandals are not permitted.

Respiratory Protection: Safeguarding Against Inhalation

The H335 classification ("May cause respiratory irritation") underscores the importance of controlling airborne exposure.

  • Engineering Controls : The primary method for controlling inhalation hazards is the use of a certified chemical fume hood. All weighing, handling, and reactions involving this compound should be conducted within a fume hood.[2]

  • When Respirators are Necessary : If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, respiratory protection is required. A NIOSH-approved air-purifying respirator with organic vapor cartridges is a suitable choice.[3] For situations with high concentrations or in emergencies, a self-contained breathing apparatus (SCBA) may be necessary.

  • Fit Testing and Training : Any personnel required to wear a respirator must be properly fit-tested and trained in its use, maintenance, and limitations.

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include operational protocols and proper disposal of waste.

Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS/Hazard Info prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh handle_react Perform Reaction/Procedure handle_weigh->handle_react cleanup_decon Decontaminate Glassware handle_react->cleanup_decon cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

Caption: A typical workflow for safely handling chemical reagents.

Disposal Plan
  • Waste Segregation : All solid waste contaminated with this compound (e.g., gloves, weigh paper, contaminated silica gel) should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : All liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Avoid mixing with incompatible waste streams.

  • Disposal Vendor : All chemical waste must be disposed of through a licensed and approved hazardous waste disposal company.[5] Do not pour any amount of this chemical down the drain.

In Case of Exposure

Immediate and appropriate action is crucial in the event of an accidental exposure.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek medical attention.[3]

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

By adhering to these rigorous PPE and handling protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • This compound. (n.d.). Chemsrc.com. Retrieved January 19, 2026, from [Link]

  • This compound. (n.d.). BIOFOUNT. Retrieved January 19, 2026, from [Link]

  • Safety Data Sheet. (2025, November 2). CymitQuimica.
  • SAFETY D
  • SAFETY D
  • 1-cyclopentyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark.
  • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. (2021, January 14). PubMed. Retrieved January 19, 2026, from [Link]

  • 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)-. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • CHEMICAL RESISTANCE & BARRIER GUIDE. (n.d.). AMG Medical.
  • This compound. (n.d.). PubChemLite. Retrieved January 19, 2026, from [Link]

  • Chemical Compatibility Chart For Disposable Gloves. (n.d.). RS-online.com.
  • Gloves Chemical Resistance Chart. (n.d.). Gloves By Web.
  • Chemical Resistance of Gloves.pdf. (n.d.).
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC - NIH.
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). MDPI.
  • Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. (n.d.).
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
  • Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. (2020, June).

Sources

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